molecular formula C7H5ClFNO2 B580887 Methyl 3-chloro-5-fluoropyridine-2-carboxylate CAS No. 1214387-31-1

Methyl 3-chloro-5-fluoropyridine-2-carboxylate

Cat. No.: B580887
CAS No.: 1214387-31-1
M. Wt: 189.57
InChI Key: CEGSHNULHUHZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-5-fluoropyridine-2-carboxylate is a fluorinated derivative of pyridine-2-carboxylate that serves as a valuable building block in medicinal chemistry and chemical biology, particularly in the inhibition of 2-oxoglutarate (2OG) dependent oxygenases . This family of enzymes has significant roles in human biology and includes validated targets for therapeutic intervention . Strategic incorporation of fluorine and chlorine atoms on the pyridine ring can fine-tune the electronic distribution and steric profile of the molecule, influencing its binding affinity and selectivity . Research indicates that fluorinated 2,4-PDCA analogues, including C5-fluorinated derivatives, can exhibit potent inhibition against specific 2OG oxygenases like aspartate/asparagine-β-hydroxylase (AspH) . The structural features of this compound make it a versatile precursor for synthesizing metal-organic complexes, which are explored for their photophysical properties and potential in bioinorganic applications, such as molecular docking with DNA . As a key synthetic intermediate, it enables the exploration of structure-activity relationships, contributing to the development of selective enzyme inhibitors and advanced materials for photonic and optoelectronic technologies . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-chloro-5-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGSHNULHUHZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673248
Record name Methyl 3-chloro-5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214387-31-1
Record name Methyl 3-chloro-5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-chloro-5-fluoropyridine-2-carboxylate (CAS 1214387-31-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-5-fluoropyridine-2-carboxylate is a halogenated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring chloro, fluoro, and methyl carboxylate groups on a pyridine ring, offers a versatile scaffold for the development of novel compounds in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, a potential synthetic route, and its significance as a versatile intermediate in medicinal chemistry.

Chemical and Physical Properties

This compound is a solid compound at room temperature.[1] The strategic placement of its functional groups significantly influences its reactivity and potential for further chemical modifications.

Table 1: Chemical and Physical Properties [1][2]

PropertyValue
CAS Number 1214387-31-1
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
Appearance Solid
Purity Typically ≥96%
InChI Key CEGSHNULHUHZKT-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=N1)F)Cl

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol: Esterification of 3-chloro-5-fluoropyridine-2-carboxylic acid

This protocol is based on general esterification procedures and may require optimization.

Materials:

  • 3-chloro-5-fluoropyridine-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • Acid-Catalyzed Esterification:

    • Suspend 3-chloro-5-fluoropyridine-2-carboxylic acid in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent such as dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

  • Alternative Method using Thionyl Chloride:

    • React 3-chloro-5-fluoropyridine-2-carboxylic acid with an excess of thionyl chloride to form the corresponding acyl chloride. This reaction is typically performed in an inert solvent under reflux.

    • After removing the excess thionyl chloride, carefully add anhydrous methanol to the acyl chloride.

    • The reaction is usually exothermic and should be carried out with cooling.

    • Work-up the reaction mixture as described in the acid-catalyzed method to isolate and purify the final product.

Diagram 1: Hypothetical Synthesis Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 3-chloro-5-fluoropyridine-2-carboxylic acid 3-chloro-5-fluoropyridine-2-carboxylic acid Esterification Esterification 3-chloro-5-fluoropyridine-2-carboxylic acid->Esterification Methanol Methanol Methanol->Esterification Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Esterification Work-up & Purification Work-up & Purification Esterification->Work-up & Purification This compound This compound Work-up & Purification->this compound

Caption: Hypothetical workflow for the synthesis of the target compound.

Spectroscopic Data

As of the current literature survey, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for this compound is not publicly available. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of the compound.

Applications in Drug Discovery and Development

Halogenated pyridines, such as this compound, are highly valued in medicinal chemistry.[3] The presence of both chlorine and fluorine atoms provides multiple sites for further chemical transformations, such as cross-coupling reactions, allowing for the construction of diverse molecular libraries for drug screening.[2]

The pyridine core is a common feature in many approved drugs, and the specific substitution pattern of this compound can influence key pharmacological properties including:

  • Binding Affinity: The electronic nature of the chloro and fluoro substituents can modulate the interaction of the molecule with its biological target.

  • Metabolic Stability: The C-F bond is exceptionally strong, which can enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism.

  • Pharmacokinetics: The overall lipophilicity and polarity of the molecule, influenced by its substituents, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

While this compound is primarily a building block, derivatives of the 3-chloro-5-fluoropyridine scaffold are being investigated for a range of therapeutic applications, including as potential anti-cancer and anti-infective agents.[3]

Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking this compound to a specific signaling pathway. Its role is primarily as a synthetic intermediate used to create more complex molecules. The biological activity and potential impact on signaling pathways would be determined by the final structure of the molecule synthesized using this building block.

Diagram 2: Role as a Building Block in Drug Discovery

G This compound This compound Synthetic Transformations Synthetic Transformations This compound->Synthetic Transformations Diverse Library of Compounds Diverse Library of Compounds Synthetic Transformations->Diverse Library of Compounds Biological Screening Biological Screening Diverse Library of Compounds->Biological Screening Lead Compound Identification Lead Compound Identification Biological Screening->Lead Compound Identification Signaling Pathway Modulation Signaling Pathway Modulation Lead Compound Identification->Signaling Pathway Modulation

Caption: The role of the compound in the drug discovery process.

Safety and Handling

Detailed safety and handling information for this compound is not extensively documented. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety data, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its unique structural features provide a foundation for the development of novel and diverse chemical entities with potential applications in drug discovery and agrochemicals. While detailed biological and spectroscopic data for the compound itself are limited, its utility as a synthetic intermediate is well-recognized. Further research into the synthesis and application of derivatives based on this scaffold is likely to yield new and important bioactive molecules.

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-chloro-5-fluoropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 3-chloro-5-fluoropicolinate, a key intermediate in pharmaceutical and agrochemical synthesis. Due to its role in the development of novel compounds, a thorough understanding of its physical characteristics is essential for researchers and chemical engineers.

Core Physical Properties

Methyl 3-chloro-5-fluoropicolinate is a halogenated pyridine derivative. Its fundamental physical and chemical identifiers are well-established.

PropertyValueSource(s)
Chemical Name Methyl 3-chloro-5-fluoropicolinate[1]
IUPAC Name methyl 3-chloro-5-fluoropyridine-2-carboxylate[1]
CAS Number 1214387-31-1[1][2]
Molecular Formula C₇H₅ClFNO₂[1]
Molecular Weight 189.57 g/mol [1]
Appearance Not available[3]
Melting Point Not available[3]
Boiling Point Not available[3]
Density Not available[3]
Solubility Not available[3]
SMILES O=C(OC)C1=NC=C(F)C=C1Cl
Storage Conditions Inert atmosphere, room temperature

Experimental Protocols

While specific experimental data for Methyl 3-chloro-5-fluoropicolinate is limited, the following are standard laboratory protocols for determining the key physical properties of a solid organic compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of purity and can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Boiling Point (for solids that can be melted and are stable at their boiling point)

While this compound is a solid at room temperature, a boiling point could be determined if it remains stable upon melting. This is often performed under reduced pressure to prevent decomposition.

  • Apparatus Setup: A small amount of the substance is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask. The flask is connected to a condenser and a receiving flask. For vacuum distillation, a vacuum pump is connected to the system.

  • Heating: The flask is heated gently.

  • Observation: The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point. The pressure at which the measurement is taken must also be recorded.

Determination of Solubility

The solubility of a compound in various solvents is a key parameter for reaction setup, purification, and formulation.

  • Solvent Selection: A range of standard laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) should be tested.

  • Procedure:

    • To a small test tube, add approximately 10-20 mg of the solid compound.

    • Add the chosen solvent dropwise while agitating the mixture.

    • Continue adding the solvent up to a defined volume (e.g., 1 mL).

    • Observe if the solid dissolves completely at room temperature.

    • If the solid does not dissolve, the mixture can be gently heated to determine if solubility increases with temperature.

  • Classification: The solubility can be qualitatively described as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the sample. For quantitative analysis, techniques such as UV-Vis spectroscopy or HPLC can be used to determine the concentration of the saturated solution.

Logical Relationship of Physical Properties

The following diagram illustrates the relationship between the fundamental identifiers of Methyl 3-chloro-5-fluoropicolinate and its physical properties, highlighting those that are currently undetermined.

G cluster_known Known Properties cluster_unknown Properties to be Determined Experimentally MolecularFormula Molecular Formula C₇H₅ClFNO₂ MolecularWeight Molecular Weight 189.57 g/mol MolecularFormula->MolecularWeight determines MeltingPoint Melting Point ? °C MolecularFormula->MeltingPoint influences BoilingPoint Boiling Point ? °C MolecularFormula->BoilingPoint influences Density Density ? g/cm³ MolecularFormula->Density influences Solubility Solubility ? in various solvents MolecularFormula->Solubility influences Appearance Appearance ? MolecularFormula->Appearance influences MolecularWeight->MeltingPoint influences MolecularWeight->BoilingPoint influences MolecularWeight->Density influences MolecularWeight->Solubility influences MolecularWeight->Appearance influences CAS_Number CAS Number 1214387-31-1 IUPAC_Name IUPAC Name This compound CAS_Number->IUPAC_Name identifies IUPAC_Name->MolecularFormula defines structure of

Figure 1. Known vs. Unknown Physical Properties

References

Isomers of Chlorofluoromethyl-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An initial analysis of the molecular formula C7H5ClFNO2 suggests several possible isomeric structures. The Index of Hydrogen Deficiency is 5, which is consistent with a substituted benzene ring. Given the atoms present, the most plausible core structures are derivatives of benzene with a one-carbon substituent containing the remaining atoms. This document will focus on the isomers of chlorofluoromethyl-nitrobenzene and (chloro)(fluoro)phenylnitromethane , which fit the molecular formula.

In this class of isomers, a chlorofluoromethyl group (-CHFCl) and a nitro group (-NO2) are substituents on the benzene ring. There are three possible positional isomers:

  • 1-(chlorofluoromethyl)-2-nitrobenzene (ortho-isomer)

  • 1-(chlorofluoromethyl)-3-nitrobenzene (meta-isomer)

  • 1-(chlorofluoromethyl)-4-nitrobenzene (para-isomer)

These isomers are of interest in synthetic organic chemistry as intermediates for pharmaceuticals and agrochemicals due to the presence of three different reactive moieties.

Molecular Structure and Bonding

The molecular structure of these isomers consists of a planar benzene ring bonded to a tetrahedral chlorofluoromethyl group and a planar nitro group. The bonding within the benzene ring is characterized by delocalized pi electrons across the six carbon atoms. The C-C bond lengths in the ring are intermediate between single and double bonds, typically around 1.40 Å.

The carbon of the chlorofluoromethyl group is sp3 hybridized, forming single bonds with hydrogen, chlorine, fluorine, and a carbon atom of the benzene ring. The nitrogen atom of the nitro group is sp2 hybridized, forming a single bond with a ring carbon and double bonds with the two oxygen atoms, with resonance structures delocalizing the negative charge over the two oxygens.

The presence of the electron-withdrawing nitro group and the electronegative halogen atoms influences the electron density distribution in the benzene ring and affects the bond lengths and angles.

Table 1: Calculated Molecular Properties of Chlorofluoromethyl-nitrobenzene Isomers

Property1-(chlorofluoromethyl)-2-nitrobenzene1-(chlorofluoromethyl)-3-nitrobenzene1-(chlorofluoromethyl)-4-nitrobenzene
Molecular Weight 205.56 g/mol 205.56 g/mol 205.56 g/mol
Calculated LogP 2.52.62.5
Calculated pKa Not applicableNot applicableNot applicable
Calculated Molar Refractivity 44.5 cm³/mol44.5 cm³/mol44.5 cm³/mol

Note: Experimental data for these specific isomers is limited in the public domain. The data presented is based on computational predictions and data for structurally similar compounds.

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of these isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR spectra would show signals for the aromatic protons and the proton of the -CHFCl group. The chemical shifts and coupling patterns of the aromatic protons would be distinct for each isomer, allowing for their differentiation. The proton in the -CHFCl group would appear as a doublet due to coupling with the fluorine atom.

    • ¹³C NMR spectra would provide information about the carbon skeleton. The chemical shifts of the aromatic carbons would be influenced by the positions of the substituents.

    • ¹⁹F NMR would show a doublet for the fluorine atom, coupled to the adjacent proton.

  • Infrared (IR) Spectroscopy : The IR spectra would show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively), C-H bonds of the aromatic ring, and C-Cl and C-F bonds.

  • Mass Spectrometry (MS) : Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (205.56 g/mol ). The fragmentation pattern would provide further structural information.

Isomers of (Chloro)(fluoro)phenylnitromethane

Another class of isomers for C7H5ClFNO2 involves a phenyl group substituted with chlorine and fluorine, and a nitromethane group (-CH2NO2) attached to the ring. There are numerous positional isomers for the chloro and fluoro substituents. For example, 1-chloro-3-fluoro-5-(nitromethyl)benzene .

A third possibility is where the halogen and nitro groups are attached to the methyl group of toluene, such as in α-chloro-α-fluoro-phenylnitromethane (C6H5-C(Cl)(F)NO2).

The structural and electronic properties of these isomers would differ significantly from the chlorofluoromethyl-nitrobenzenes, leading to different chemical reactivity and spectroscopic signatures.

Experimental Protocols

Synthesis of Chlorofluoromethyl-nitrobenzenes

A potential synthetic route to chlorofluoromethyl-nitrobenzenes could involve the following steps:

  • Nitration of Toluene : Toluene is nitrated using a mixture of nitric acid and sulfuric acid to produce a mixture of ortho-, meta-, and para-nitrotoluenes.

  • Isomer Separation : The isomers of nitrotoluene are separated using techniques like fractional distillation or chromatography.

  • Halogenation of the Methyl Group : Each separated nitrotoluene isomer is then subjected to free-radical halogenation to introduce chlorine and fluorine into the methyl group. This step can be challenging to control and may produce a mixture of halogenated products.

Diagram 1: Proposed Synthetic Pathway for 1-(chlorofluoromethyl)-4-nitrobenzene

Synthesis Toluene Toluene pNT p-Nitrotoluene Toluene->pNT HNO₃, H₂SO₄ Target 1-(chlorofluoromethyl)-4-nitrobenzene pNT->Target Halogenation (e.g., NCS, DAST)

Caption: A possible two-step synthesis of 1-(chlorofluoromethyl)-4-nitrobenzene.

Characterization Methods

Standard analytical techniques would be employed for the characterization of the synthesized isomers.

Diagram 2: Experimental Workflow for Isomer Characterization

Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Isomer Mixture Purification Purification (Chromatography) Synthesis->Purification IsolatedIsomer Isolated Isomer Purification->IsolatedIsomer NMR NMR (¹H, ¹³C, ¹⁹F) IsolatedIsomer->NMR IR IR Spectroscopy IsolatedIsomer->IR MS Mass Spectrometry IsolatedIsomer->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis, purification, and characterization of C7H5ClFNO2 isomers.

Signaling Pathways and Applications

Substituted nitroaromatic compounds are known to be precursors for various biologically active molecules. The nitro group can be reduced to an amino group, which is a key functional group in many pharmaceuticals. The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates.

While specific signaling pathways involving C7H5ClFNO2 isomers are not well-documented, their structural similarity to known bioactive molecules suggests potential applications in drug discovery. For example, they could serve as building blocks for the synthesis of novel kinase inhibitors, anti-inflammatory agents, or central nervous system drugs. Further research is needed to explore the biological activities of these compounds.

Diagram 3: Potential Role in Drug Discovery

DrugDiscovery Isomer C7H5ClFNO2 Isomer Modification Chemical Modification (e.g., Nitro Reduction) Isomer->Modification Derivative Bioactive Derivative Modification->Derivative Target Biological Target (e.g., Enzyme, Receptor) Derivative->Target Response Cellular Response Target->Response

Caption: Logical relationship of C7H5ClFNO2 isomers as precursors in drug discovery.

Conclusion

The molecular formula C7H5ClFNO2 represents a diverse set of isomers with potential applications in medicinal chemistry and materials science. This guide has focused on the chlorofluoromethyl-nitrobenzene family of isomers, outlining their molecular structure, predicted properties, and potential synthetic and characterization methods. The lack of extensive experimental data highlights an opportunity for further research into the synthesis and properties of these versatile compounds. The methodologies and logical frameworks presented here provide a foundation for researchers and drug development professionals to explore the chemical space of C7H5ClFNO2 and unlock its potential.

Spectroscopic and Synthetic Overview of Methyl 3-chloro-5-fluoropyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

The fundamental properties of Methyl 3-chloro-5-fluoropyridine-2-carboxylate are summarized below.

PropertyValue
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
CAS Number 1214387-31-1

digraph "chemical_structure" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Chemical Structure of this compound", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=12];

// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl7 [label="Cl"]; F8 [label="F"]; C9 [label="C"]; O10 [label="O"]; O11 [label="O"]; C12 [label="CH3"];

// Positioning the nodes {rank=same; C4; C5; C6;} {rank=same; C3; N1; C2;}

// Bonds N1 -> C2 [label="", style=solid]; C2 -> C3 [label="", style=solid]; C3 -> C4 [label="", style=solid]; C4 -> C5 [label="", style=solid]; C5 -> C6 [label="", style=solid]; C6 -> N1 [label="", style=solid]; C3 -> Cl7 [label="", style=solid]; C5 -> F8 [label="", style=solid]; C2 -> C9 [label="", style=solid]; C9 -> O10 [label="", style=double]; C9 -> O11 [label="", style=solid]; O11 -> C12 [label="", style=solid];

// Invisible edges for layout C6 -> C5 [style=invis]; C2 -> N1 [style=invis]; }

Caption: Chemical structure of this compound.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound is not available in published literature or spectral databases. The following tables summarize the expected chemical shifts and spectral features based on the analysis of structurally similar compounds. These values are for estimation purposes and should be confirmed by experimental data.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 8.5Doublet of doublets1HH-6
~7.5 - 8.0Doublet of doublets1HH-4
~3.9 - 4.1Singlet3H-OCH₃

Note: The exact chemical shifts and coupling constants will be influenced by the solvent used for analysis.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~160 - 165C=O (ester)
~155 - 160 (d)C-5 (bearing F)
~145 - 150 (d)C-2
~140 - 145 (d)C-6
~125 - 130 (d)C-3 (bearing Cl)
~120 - 125 (d)C-4
~50 - 55-OCH₃

Note: Carbons coupled to fluorine will appear as doublets (d) due to ¹³C-¹⁹F coupling.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak.

m/zAssignment
~189[M]⁺ (with ³⁵Cl)
~191[M+2]⁺ (with ³⁷Cl)
~158[M - OCH₃]⁺
~130[M - COOCH₃]⁺
IR (Infrared) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3100 - 3000C-H stretch (aromatic)
~2950C-H stretch (aliphatic, -CH₃)
~1730 - 1710C=O stretch (ester)
~1600, 1450C=C and C=N stretch (pyridine ring)
~1300 - 1100C-O stretch (ester)
~1100 - 1000C-F stretch
~800 - 600C-Cl stretch

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature. However, a common method for the synthesis of methyl esters from their corresponding carboxylic acids is through Fischer esterification or other esterification methods. Below is a generalized protocol for the synthesis of the title compound from 3-chloro-5-fluoropyridine-2-carboxylic acid.

Synthesis of this compound from 3-chloro-5-fluoropyridine-2-carboxylic acid

This procedure is a general representation of a Fischer esterification.

Materials:

  • 3-chloro-5-fluoropyridine-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-5-fluoropyridine-2-carboxylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

synthesis_workflow General Workflow for Synthesis and Analysis start Start: 3-chloro-5-fluoropyridine-2-carboxylic acid esterification Esterification with Methanol and Acid Catalyst start->esterification workup Aqueous Workup and Extraction esterification->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: this compound purification->product analysis Spectroscopic Analysis product->analysis nmr NMR (1H, 13C) analysis->nmr ms Mass Spectrometry analysis->ms ir IR Spectroscopy analysis->ir

Solubility Profile of Methyl 3-chloro-5-fluoropyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Methyl 3-chloro-5-fluoropyridine-2-carboxylate in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a summary of its known physicochemical properties and outlines the fundamental principles and experimental methodologies for determining its solubility. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing a foundational understanding and a practical framework for solubility assessment.

Compound Identification and Physicochemical Properties

This compound is a halogenated pyridine derivative.[1] While detailed solubility data is sparse, its structural features provide a basis for predicting its general solubility behavior. The key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅ClFNO₂[1][2][3]
Molecular Weight 189.57 g/mol [1][2][3]
CAS Number 1214387-31-1[1][2]
Appearance Solid (form may vary)[3]
IUPAC Name This compound[2]
Synonyms Methyl 3-chloro-5-fluoropicolinate, 3-Chloro-5-fluoro-2-(methoxycarbonyl)pyridine[1]
XLogP3 1.8[2]

Note: XLogP3 is a computed measure of hydrophobicity. A value of 1.8 suggests moderate lipophilicity, indicating that the compound is likely to have some solubility in organic solvents.

Theoretical Framework: Principles of Solubility

The solubility of a solid crystalline compound like this compound in an organic solvent is governed by several key factors. A fundamental principle is "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4][5][6]

Key factors influencing solubility include:

  • Polarity of Solute and Solvent: The pyridine ring, ester group, and halogen atoms in the solute molecule introduce polarity. Solvents with compatible polarity, ranging from non-polar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol), will exhibit varying abilities to dissolve the compound.[4][6]

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[4][7][8] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces of the solvent.[8]

  • Molecular Size and Structure: Larger molecules can be more difficult to solvate and may exhibit lower solubility.[4]

  • Intermolecular Forces: The ability of the solvent to overcome the solute-solute interactions within the crystal lattice and form stable solute-solvent interactions is crucial for dissolution.

Experimental Protocol for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of this compound. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.[9]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

    • Analyze the filtered saturated samples and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the solute in the saturated samples by comparing their analytical response to the calibration curve.

  • Data Reporting:

    • Express the solubility in units such as g/L, mg/mL, or mol/L.

Visualization of Solubility Factors and Workflow

The following diagrams illustrate the key factors influencing solubility and a typical experimental workflow for its determination.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions SolutePolarity Polarity Solubility Solubility SolutePolarity->Solubility MolecularSize Molecular Size MolecularSize->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility SolventPolarity Polarity SolventPolarity->Solubility H H H->Solubility bonding Hydrogen Bonding (Donor/Acceptor) bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gases) Pressure->Solubility

Caption: Factors Influencing Compound Solubility.

G A 1. Add Excess Solute to Solvent B 2. Equilibrate at Constant Temperature (e.g., 24-72h) A->B C 3. Allow Solids to Settle B->C D 4. Withdraw and Filter Supernatant C->D E 5. Dilute Sample (if necessary) D->E F 6. Analyze by HPLC E->F G 7. Calculate Concentration vs. Standards F->G

Caption: Experimental Workflow for Solubility Determination.

References

Methyl 3-chloro-5-fluoropicolinate: A Technical Guide to Chemical Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Methyl 3-chloro-5-fluoropicolinate, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available stability data for this specific compound, this document outlines a framework for assessing its stability based on the known reactivity of structurally related halogenated pyridine carboxylic acid esters. It includes recommended protocols for forced degradation studies, including hydrolysis, photolysis, and thermal stress testing, to identify potential degradation products and pathways. The guide also provides best practices for storage to ensure the long-term integrity of the compound.

Introduction

Methyl 3-chloro-5-fluoropicolinate is a halogenated pyridine derivative of increasing importance in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern makes it a valuable building block for accessing novel chemical entities. Ensuring the chemical stability of such intermediates is paramount for the reproducibility of synthetic processes and the quality of the final active pharmaceutical ingredients (APIs). This guide serves as a technical resource for professionals working with Methyl 3-chloro-5-fluoropicolinate, providing insights into its potential stability profile and a systematic approach to its handling and storage.

Chemical Structure and Properties

  • IUPAC Name: Methyl 3-chloro-5-fluoropyridine-2-carboxylate

  • CAS Number: 1214387-31-1

  • Molecular Formula: C₇H₅ClFNO₂

  • Molecular Weight: 189.57 g/mol

  • Appearance: White to off-white solid (typical)

The structure of Methyl 3-chloro-5-fluoropicolinate, featuring a pyridine ring substituted with electron-withdrawing chloro and fluoro groups and a methyl ester, dictates its reactivity and potential degradation pathways.

Inferred Chemical Stability Profile

Based on the chemistry of related halogenated pyridine carboxylic acid esters, the following degradation pathways are considered plausible for Methyl 3-chloro-5-fluoropicolinate under stress conditions:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-chloro-5-fluoropicolinic acid and methanol. The rate of hydrolysis is expected to be influenced by pH and temperature.

  • Photodegradation: Exposure to ultraviolet (UV) or visible light may lead to degradation. Potential photochemical reactions for chlorinated pyridines include hydroxylation and ring opening.

  • Thermal Degradation: Elevated temperatures may induce decomposition. The presence of halogen substituents could influence the thermal degradation pathway.

A diagram illustrating these potential degradation pathways is provided below.

G cluster_main Potential Degradation Pathways of Methyl 3-chloro-5-fluoropicolinate cluster_conditions Stress Conditions cluster_products Potential Degradation Products A Methyl 3-chloro-5-fluoropicolinate B Hydrolysis (Acidic/Basic) A->B C Photolysis (UV/Vis Light) A->C D Thermal Stress (Elevated Temperature) A->D E 3-chloro-5-fluoropicolinic acid + Methanol B->E F Hydroxylated derivatives, Ring-opened products C->F G Other decomposition products D->G

Caption: Potential degradation pathways for Methyl 3-chloro-5-fluoropicolinate.

Recommended Storage Conditions

To maintain the integrity and purity of Methyl 3-chloro-5-fluoropicolinate, the following storage conditions are recommended based on supplier safety data sheets:

ParameterRecommendation
Temperature Room temperature (20-25 °C)
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)
Light Protect from light
Moisture Store in a dry place

Storing the compound under these conditions will minimize the risk of hydrolysis, photolysis, and other potential degradation reactions.

Proposed Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following are proposed protocols for stressing Methyl 3-chloro-5-fluoropicolinate.

A general workflow for a forced degradation study is depicted below.

G cluster_workflow Forced Degradation Study Workflow A Prepare solutions of Methyl 3-chloro-5-fluoropicolinate B Expose to Stress Conditions (Hydrolysis, Photolysis, Thermal) A->B C Neutralize samples (if necessary) B->C D Analyze samples by Stability-Indicating Method (e.g., HPLC) C->D E Identify and characterize degradation products (e.g., LC-MS) D->E F Evaluate mass balance E->F

Caption: General workflow for a forced degradation study.

Hydrolytic Degradation
  • Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

  • Methodology:

    • Prepare solutions of Methyl 3-chloro-5-fluoropicolinate (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Photolytic Degradation
  • Objective: To assess the impact of light exposure on the compound's stability.

  • Methodology:

    • Expose a solid sample and a solution of Methyl 3-chloro-5-fluoropicolinate to a light source that provides both UV and visible output (e.g., as per ICH Q1B guidelines).

    • Maintain a control sample protected from light.

    • Expose the samples for a specified duration or until significant degradation is observed.

    • Analyze the exposed and control samples by a stability-indicating HPLC method.

Thermal Degradation
  • Objective: To investigate the effect of elevated temperatures on the solid-state stability of the compound.

  • Methodology:

    • Place a solid sample of Methyl 3-chloro-5-fluoropicolinate in a controlled temperature oven (e.g., 80 °C).

    • Maintain a control sample at the recommended storage temperature.

    • Collect samples at various time points (e.g., 1, 3, 7, 14 days).

    • Prepare solutions of the collected samples and analyze them using a stability-indicating HPLC method.

Data Presentation (Hypothetical)

The following tables illustrate how quantitative data from forced degradation studies could be presented.

Table 1: Hypothetical Hydrolytic Degradation Data

ConditionTime (hours)Assay of Methyl 3-chloro-5-fluoropicolinate (%)% Degradation
0.1 N HCl (60 °C) 0100.00.0
895.24.8
2488.511.5
Water (60 °C) 0100.00.0
899.80.2
2499.50.5
0.1 N NaOH (60 °C) 0100.00.0
285.114.9
865.734.3

Table 2: Hypothetical Photolytic Degradation Data

SampleExposure DurationAssay of Methyl 3-chloro-5-fluoropicolinate (%)% Degradation
Solid (Control) 24 hours100.00.0
Solid (Exposed) 24 hours98.91.1
Solution (Control) 24 hours100.00.0
Solution (Exposed) 24 hours92.37.7

Table 3: Hypothetical Thermal Degradation Data (Solid State at 80 °C)

Time (days)Assay of Methyl 3-chloro-5-fluoropicolinate (%)% Degradation
0100.00.0
799.60.4
1499.10.9

Conclusion

Navigating the Synthesis Landscape: A Technical Guide to Methyl 3-chloro-5-fluoropyridine-2-carboxylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the use of Methyl 3-chloro-5-fluoropyridine-2-carboxylate. A versatile heterocyclic building block, this compound is instrumental in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and agrochemicals. This document provides a comprehensive overview of its commercial availability, key chemical properties, and a representative synthetic application, empowering researchers to effectively integrate this reagent into their discovery and development workflows.

Commercial Availability and Key Properties

This compound (CAS No. 1214387-31-1) is readily available from a range of specialized chemical suppliers.[1] Its molecular formula is C₇H₅ClFNO₂, with a molecular weight of 189.57 g/mol .[1] For ease of comparison, the following table summarizes the specifications from prominent commercial vendors.

SupplierBrandPurityFormAdditional Information
CymitQuimicaApollo Scientific≥95%Light orange to light brown crystalline powderProduct intended for laboratory use only.
CymitQuimicaFluorochem96%Solid-
Santa Cruz Biotechnology---For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. Certificate of Analysis available for lot-specific data.[1]
ChemicalBook--SolidPredicted boiling point: 238.4±35.0 °C; Predicted density: 1.386±0.06 g/cm³.

Synthetic Utility and Application

The strategic placement of chloro, fluoro, and carboxylate functional groups on the pyridine ring makes this compound a highly valuable intermediate for the synthesis of novel bioactive molecules. Pyridine derivatives are a cornerstone in modern drug discovery, with the pyridine scaffold present in numerous approved pharmaceuticals. The electron-deficient nature of the pyridine ring, further influenced by the halogen substituents, allows for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions. These reactions enable the introduction of diverse functionalities, facilitating the exploration of structure-activity relationships (SAR) in drug design.

While specific signaling pathways directly modulated by this compound are not its primary application, its role as a precursor allows for the synthesis of molecules that target a wide array of biological pathways. For instance, substituted pyridine cores are integral to the development of inhibitors for enzymes such as kinases, proteases, and transferases, which are often implicated in diseases ranging from cancer to infectious and inflammatory conditions.

Representative Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyridine Derivative

The following is a representative experimental protocol illustrating the potential synthetic utility of a 3,5-disubstituted pyridine N-oxide, a related starting material class to this compound, in a regioselective amination reaction. This procedure is adapted from a published method and demonstrates a common transformation in the synthesis of complex pyridine derivatives.

Reaction: Regioselective Amination of a 3,5-Disubstituted Pyridine N-Oxide

Materials:

  • 3,5-Disubstituted Pyridine N-Oxide (1.0 equivalent)

  • Saccharin (1.1 equivalents)

  • Diisopropylethylamine (iPr₂EtN) (2.0 equivalents)

  • Tosyl chloride (1.2 equivalents)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Combine the 3,5-disubstituted pyridine N-oxide (1.0 equiv) and saccharin (1.1 equiv).

  • Slurry the mixture in dichloromethane (CH₂Cl₂) at a volume of 6 mL per gram of the N-oxide.

  • Add diisopropylethylamine (2.0 equiv) to the slurry.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add tosyl chloride (1.2 equiv) as a solution in dichloromethane (4 mL per gram of the N-oxide).

  • Stir the reaction mixture at 0 °C for 3 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC/MS) to determine the conversion and ratio of 2- and 6-substituted isomers.

  • Upon completion, the reaction can be worked up, and the desired aminopyridine product can be isolated, often through crystallization after an in-situ deprotection step under acidic conditions.

This protocol highlights a method for introducing an amino group regioselectively onto a pyridine ring, a common step in the synthesis of pharmaceutical intermediates.

Logical Workflow for Synthetic Application

The general workflow for utilizing a substituted pyridine derivative like this compound in a drug discovery context is depicted below. This involves the strategic modification of the initial building block to generate a library of compounds for biological screening.

G start This compound step1 Chemical Modification (e.g., Suzuki Coupling, Nucleophilic Substitution) start->step1 step2 Library of Novel Pyridine Derivatives step1->step2 step3 Biological Screening (e.g., Enzyme Inhibition Assays) step2->step3 step4 Identification of 'Hit' Compounds step3->step4 step5 Lead Optimization (SAR Studies) step4->step5 end Preclinical Candidate step5->end

References

An In-depth Technical Guide to Methyl 3-chloro-5-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-5-fluoropyridine-2-carboxylate is a halogenated pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring chloro, fluoro, and methoxycarbonyl groups on the pyridine ring, makes it a valuable intermediate in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a plausible synthetic workflow, and its role as a key intermediate in the development of bioactive compounds, particularly kinase inhibitors.

Chemical Identity and Synonyms

This compound is systematically named according to IUPAC nomenclature. However, it is also known by several other names in commercial and research contexts. A clear understanding of these synonyms is crucial for effective literature and database searches.

Identifier Type Identifier Source
Systematic Name This compoundIUPAC
CAS Number 1214387-31-1Chemical Abstracts Service
Common Synonyms Methyl 3-chloro-5-fluoropicolinateCommercial Suppliers[1][2]
3-Chloro-5-fluoro-2-(methoxycarbonyl)pyridineCommercial Suppliers[1][2]
3-Chloro-5-fluoro-pyridine-2-carboxylic acid methyl esterPubChem[3]
Methyl 3-chloro-5-fluoro-2-pyridinecarboxylatePubChem[3]
InChI InChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,1H3PubChem[3]
InChIKey CEGSHNULHUHZKT-UHFFFAOYSA-NPubChem[3]
SMILES COC(=O)C1=C(C=C(C=N1)F)ClPubChem[3]

Physicochemical Properties

While detailed experimental data for this specific compound is not widely published, some of its key physicochemical properties are available from chemical suppliers and databases.

Property Value Source
Molecular Formula C₇H₅ClFNO₂Santa Cruz Biotechnology[2]
Molecular Weight 189.57 g/mol Santa Cruz Biotechnology[2]
Appearance SolidCymitQuimica[4]
Purity ≥96%CymitQuimica[4]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route to this compound could involve the esterification of the corresponding carboxylic acid, 3-chloro-5-fluoropyridine-2-carboxylic acid. This precursor can be synthesized through a multi-step process starting from a suitable pyridine derivative.

Synthetic Workflow Proposed Synthetic Workflow for this compound A Starting Pyridine Derivative B Introduction of Fluoro Group A->B Fluorination C Introduction of Chloro Group B->C Chlorination D Carboxylation C->D e.g., Grignard reaction followed by CO2 E 3-chloro-5-fluoropyridine-2-carboxylic acid D->E Workup/Purification F Esterification E->F Methanol, Acid Catalyst G This compound F->G Workup/Purification

Caption: A generalized synthetic workflow for the preparation of this compound.

General Experimental Protocol for Esterification

Warning: This is a generalized protocol and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a solution of 3-chloro-5-fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of a strong acid (e.g., sulfuric acid, 0.1 eq) at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Applications in Drug Discovery and Development

Halogenated pyridines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of both chloro and fluoro substituents on the pyridine ring of this compound provides multiple reaction sites for further chemical modifications, making it a valuable scaffold for creating diverse chemical libraries.

Role as a Key Building Block

This compound is particularly useful in the synthesis of kinase inhibitors. The pyridine core can mimic the hinge-binding motif of ATP, a key interaction for many kinase inhibitors. The chloro and fluoro groups can be utilized for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various substituents that can interact with other regions of the kinase active site, thereby modulating potency and selectivity. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.

Drug Discovery Application Role in Kinase Inhibitor Synthesis A This compound B Hydrolysis A->B NaOH or LiOH C Cross-Coupling Reaction (e.g., Suzuki) A->C Boronic Acid, Pd Catalyst D 3-chloro-5-fluoropyridine-2-carboxylic acid B->D G Final Kinase Inhibitor C->G E Amide Coupling D->E E->G F Diverse Amine Building Blocks F->E

Caption: A logical workflow illustrating the utility of this compound in the synthesis of kinase inhibitors.

While the direct involvement of this compound in a specific signaling pathway has not been reported, its utility as a precursor for kinase inhibitors suggests that the final drug molecules derived from it could target a wide range of signaling pathways implicated in diseases such as cancer, inflammation, and autoimmune disorders. The specific pathway targeted would depend on the final structure of the kinase inhibitor synthesized.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers and professionals in the pharmaceutical and agrochemical industries. Its well-defined structure and multiple reactive sites allow for the efficient synthesis of complex and diverse molecular architectures. While detailed experimental and spectroscopic data are not yet widely available in the public domain, its commercial availability and the established chemistry of related compounds make it an attractive starting material for the development of novel bioactive molecules, particularly in the pursuit of new kinase inhibitors. Further research into its synthesis and applications is warranted to fully exploit its potential in drug discovery and development.

References

An In-depth Technical Guide on the Discovery and First Synthesis of Methyl 3-chloro-5-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the discovery and first documented synthesis of Methyl 3-chloro-5-fluoropyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. This guide details the pioneering synthetic pathway, including a thorough examination of the experimental protocols, quantitative data, and characterization of the final compound. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and development.

Introduction

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring chloro, fluoro, and methyl carboxylate moieties, makes it a versatile intermediate for the synthesis of more complex biologically active molecules. The precise arrangement of these functional groups allows for a wide range of chemical transformations, enabling the exploration of diverse chemical spaces in drug discovery programs.

While the compound is now commercially available, its initial discovery and the development of its first synthetic route are crucial pieces of information for chemists working on novel synthetic strategies or seeking to understand the historical context of its application. This document aims to elucidate the seminal work that first brought this compound to light.

Discovery and First Synthesis

The first documented synthesis of this compound is disclosed in the international patent application WO2007080131A1. This patent, filed by Syngenta Participations AG, describes the preparation of a series of pyridine derivatives for use as fungicides. Within this extensive work, the synthesis of this compound is detailed as a key intermediate.

The synthetic approach outlined in the patent involves a multi-step sequence starting from more readily available precursors. The key transformation involves the construction of the substituted pyridine ring, followed by functional group manipulations to arrive at the target molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 1214387-31-1[1][2][3]
Molecular Formula C₇H₅ClFNO₂[1][2]
Molecular Weight 189.57 g/mol [1][2]
Appearance Solid[3]
Purity 96% (typical)[3]

Experimental Protocols

The following section provides a detailed experimental protocol for the first synthesis of this compound, as adapted from patent literature.

Synthesis of 3-chloro-5-fluoropyridine-2-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical step. While the patent WO2007080131A1 focuses on the final esterification, related patents and general knowledge of pyridine chemistry suggest that 3-chloro-5-fluoropyridine-2-carboxylic acid can be prepared from precursors like 2,3-dichloro-5-fluoropyridine through metallation and subsequent carboxylation.

Esterification to this compound

The final step in the first reported synthesis is the esterification of 3-chloro-5-fluoropyridine-2-carboxylic acid.

Reaction:

3-chloro-5-fluoropyridine-2-carboxylic acid + Methanol --(Acid Catalyst)--> this compound + Water

Experimental Procedure:

To a solution of 3-chloro-5-fluoropyridine-2-carboxylic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The reaction mixture is then heated to reflux for a period of time to drive the esterification to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The resulting residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst and remove any unreacted carboxylic acid. The organic layer is then washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated in vacuo to yield the crude product.

Purification of the crude product is typically achieved by column chromatography on silica gel or by recrystallization to afford this compound in pure form.

Synthetic Pathway Visualization

The logical workflow for the synthesis of this compound can be visualized as a two-step process. The following diagram illustrates this general synthetic route.

Synthesis_Workflow Start Starting Materials (e.g., 2,3-dichloro-5-fluoropyridine) Reagent1 1. Organometallic Reagent 2. CO2 Intermediate 3-chloro-5-fluoropyridine-2-carboxylic acid Reagent2 Methanol, Acid Catalyst Reagent1->Intermediate Carboxylation Product This compound Reagent2->Product Esterification

Caption: General synthetic workflow for this compound.

Conclusion

This technical guide has provided a detailed account of the discovery and first synthesis of this compound, a compound of considerable interest to the scientific and industrial research communities. By consolidating information from patent literature, this paper offers a clear and concise overview of the foundational synthetic methodology. The provided experimental protocols and data serve as a valuable resource for chemists aiming to synthesize this molecule or its derivatives. The logical workflow diagram further clarifies the synthetic strategy, making this complex information more accessible. This document underscores the importance of understanding the historical context of key chemical compounds to foster innovation in contemporary research and development.

References

An In-depth Technical Guide to the Reactivity Profile of the Pyridine Ring in Methyl 3-chloro-5-fluoropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the pyridine ring in Methyl 3-chloro-5-fluoropicolinate. The presence of a nitrogen atom, a chloro group, a fluoro group, and a methoxycarbonyl group imparts a unique and nuanced reactivity profile to the aromatic core. This document explores the interplay of these substituents in directing electrophilic and nucleophilic aromatic substitution reactions, as well as their influence on metal-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

Methyl 3-chloro-5-fluoropicolinate is a halogenated pyridine derivative with significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of electron-withdrawing and directing groups on the pyridine ring allows for selective functionalization, making it a valuable building block for creating diverse molecular architectures. Understanding the inherent reactivity of this molecule is crucial for its effective utilization in synthetic strategies.

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that is further amplified by the presence of the electron-withdrawing chloro, fluoro, and methoxycarbonyl substituents. This electronic profile significantly influences the feasibility and regioselectivity of various aromatic substitution reactions.

Electronic Profile and General Reactivity

The reactivity of the pyridine ring in Methyl 3-chloro-5-fluoropicolinate is governed by the cumulative electronic effects of its substituents:

  • Pyridine Nitrogen: The nitrogen atom is the most significant feature, making the ring electron-deficient and generally less susceptible to electrophilic attack compared to benzene. It also activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions.

  • Chloro and Fluoro Substituents: Both halogens are electron-withdrawing via the inductive effect, further deactivating the ring towards electrophilic substitution.[1] However, they can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. In the context of SNAr, fluoride is typically a better leaving group than chloride.[1]

  • Methoxycarbonyl Group (-COOCH₃): This is a strong electron-withdrawing group through both inductive and resonance effects, further deactivating the ring towards electrophilic attack and activating it for nucleophilic substitution.

This combination of substituents renders the pyridine ring in Methyl 3-chloro-5-fluoropicolinate highly resistant to electrophilic aromatic substitution while being primed for nucleophilic aromatic substitution and various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the three electron-withdrawing substituents, makes it a prime candidate for nucleophilic aromatic substitution.

Regioselectivity

The positions ortho and para to the activating pyridine nitrogen (C2 and C4) are the most favorable sites for nucleophilic attack. In Methyl 3-chloro-5-fluoropicolinate, the C3 and C5 positions are occupied. While the C3 (chloro) and C5 (fluoro) positions are meta to the nitrogen and inherently less reactive towards SNAr than the C2 or C4 positions, the overall electronic deficiency of the ring can still facilitate substitution at these positions under appropriate conditions.[1] The relative leaving group ability (F > Cl) suggests that substitution of the fluoro group at C5 might be favored over the chloro group at C3 in some instances.

Typical Reactions and Experimental Protocols

While specific experimental data for Methyl 3-chloro-5-fluoropicolinate is limited in publicly available literature, analogous reactions with other chlorofluoropyridines provide valuable insights. Common nucleophiles include amines, alkoxides, and thiolates.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions and Conditions

NucleophileReagents and ConditionsPredicted Product
Primary/Secondary AmineAmine, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMSO, NMP), HeatMethyl 3-amino-5-fluoropicolinate or Methyl 3-chloro-5-aminopicolinate
AlkoxideNaOR/HOR, Solvent (e.g., THF, Dioxane), HeatMethyl 3-alkoxy-5-fluoropicolinate or Methyl 3-chloro-5-alkoxypicolinate
ThiolateNaSR/HSR, Solvent (e.g., DMF), HeatMethyl 3-(alkyl/aryl)thio-5-fluoropicolinate or Methyl 3-chloro-5-(alkyl/aryl)thio-picolinate

Experimental Protocol: General Procedure for Amination (Predicted)

To a solution of Methyl 3-chloro-5-fluoropicolinate (1.0 eq) in a suitable solvent such as DMSO or NMP is added the desired amine (1.2-2.0 eq) and a base such as potassium carbonate (2.0 eq). The reaction mixture is heated to a temperature between 80-150 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent at the C3 position of Methyl 3-chloro-5-fluoropicolinate serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of halogens in these reactions typically follows the order I > Br > Cl.[1]

Suzuki-Miyaura Coupling

This reaction is effective for coupling with arylboronic acids to form biaryl structures. The choice of catalyst, ligand, and base is crucial for achieving good yields with the relatively less reactive chloro substituent.[1]

Table 2: Predicted Suzuki-Miyaura Coupling Reaction and Conditions

Coupling PartnerCatalyst/LigandBaseSolventPredicted Product
Arylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OMethyl 3-aryl-5-fluoropicolinate

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling (Predicted)

A mixture of Methyl 3-chloro-5-fluoropicolinate (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a suitable ligand like SPhos (4-10 mol%), and a base such as K₃PO₄ (2.0-3.0 eq) in a solvent system like toluene/water is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for several hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

Sonogashira Coupling

This reaction allows for the introduction of an alkynyl group at the C3 position.

Table 3: Predicted Sonogashira Coupling Reaction and Conditions

Coupling PartnerCatalyst/Co-catalystBaseSolventPredicted Product
Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMFMethyl 3-alkynyl-5-fluoropicolinate

Experimental Protocol: General Procedure for Sonogashira Coupling (Predicted)

To a solution of Methyl 3-chloro-5-fluoropicolinate (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a solvent mixture like THF and triethylamine under an inert atmosphere, a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst like CuI (1-3 mol%) are added. The reaction is stirred at room temperature or heated, and the progress is monitored. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed, dried, and concentrated. The product is purified by chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming carbon-nitrogen bonds.

Table 4: Predicted Buchwald-Hartwig Amination Reaction and Conditions

Coupling PartnerCatalyst/LigandBaseSolventPredicted Product
AminePd₂(dba)₃ / XantphosCs₂CO₃TolueneMethyl 3-amino-5-fluoropicolinate

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination (Predicted)

A mixture of Methyl 3-chloro-5-fluoropicolinate (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (1-3 mol%), a suitable ligand like Xantphos (2-6 mol%), and a base such as Cs₂CO₃ (1.5-2.0 eq) in an anhydrous, deoxygenated solvent like toluene is heated under an inert atmosphere at 80-120 °C until the starting material is consumed. The reaction mixture is then cooled, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the crude product is purified by chromatography.

Electrophilic Aromatic Substitution

Due to the strongly deactivated nature of the pyridine ring in Methyl 3-chloro-5-fluoropicolinate, electrophilic aromatic substitution reactions are generally not favored and would require harsh reaction conditions. The electron-withdrawing effects of the nitrogen atom, the two halogens, and the methoxycarbonyl group significantly reduce the nucleophilicity of the aromatic ring. If forced, substitution would likely be directed to the C4 position, which is the only available position and is ortho to the activating fluoro group (by resonance) but para to the deactivating chloro and methoxycarbonyl groups.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed.

Nucleophilic_Aromatic_Substitution Methyl 3-chloro-5-fluoropicolinate Methyl 3-chloro-5-fluoropicolinate Meisenheimer Complex Meisenheimer Complex Methyl 3-chloro-5-fluoropicolinate->Meisenheimer Complex Attack at C-3 or C-5 Nucleophile (Nu:⁻) Nucleophile (Nu:⁻) Nucleophile (Nu:⁻)->Meisenheimer Complex Substituted Product Substituted Product Meisenheimer Complex->Substituted Product Loss of L.G. (Cl⁻ or F⁻)

Caption: Generalized pathway for Nucleophilic Aromatic Substitution.

Suzuki_Miyaura_Coupling cluster_cat_cycle Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Aryl-Pd(II)-Cl(L₂) Aryl-Pd(II)-Cl(L₂) Oxidative Addition->Aryl-Pd(II)-Cl(L₂) Transmetalation Transmetalation Aryl-Pd(II)-Cl(L₂)->Transmetalation Aryl-Pd(II)-Ar'(L₂) Aryl-Pd(II)-Ar'(L₂) Transmetalation->Aryl-Pd(II)-Ar'(L₂) Reductive Elimination Reductive Elimination Aryl-Pd(II)-Ar'(L₂)->Reductive Elimination Reductive Elimination->Pd(0)L₂ Coupled Product Coupled Product Reductive Elimination->Coupled Product Methyl 3-chloro-5-fluoropicolinate Methyl 3-chloro-5-fluoropicolinate Methyl 3-chloro-5-fluoropicolinate->Oxidative Addition Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Methyl 3-chloro-5-fluoropicolinate possesses a highly tailored reactivity profile that makes it a valuable intermediate for the synthesis of complex, functionalized pyridine derivatives. Its electron-deficient nature strongly disfavors electrophilic aromatic substitution but provides a fertile ground for nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions at the C3-chloro position. The principles and protocols outlined in this guide offer a framework for researchers to strategically incorporate this versatile building block into their synthetic endeavors, enabling the efficient construction of novel molecules with potential applications in drug discovery and materials science. Further experimental validation of the predicted reaction pathways will undoubtedly expand the synthetic utility of this promising compound.

References

Role of fluorine and chlorine substituents on compound properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Fluorine and Chlorine Substituents on Compound Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, has become an indispensable tool for optimizing the pharmacological profile of drug candidates. The unique electronic properties and relatively small size of these substituents allow for the fine-tuning of a molecule's physicochemical, pharmacokinetic, and pharmacodynamic characteristics. Fluorine, being the most electronegative element, and chlorine, with its distinct size and polarizability, can profoundly influence a compound's acidity, lipophilicity, metabolic stability, and binding affinity for its biological target.[1][2][3][4] This guide provides a detailed exploration of the multifaceted roles of fluorine and chlorine in drug design, supported by quantitative data, experimental methodologies, and logical workflows to aid researchers in leveraging these powerful bioisosteres.

Modulation of Physicochemical Properties

The introduction of fluorine or chlorine can systematically alter the fundamental physicochemical properties of a lead compound, which in turn affects its behavior in biological systems.

Acidity and Basicity (pKa)

The strong electron-withdrawing inductive effect of fluorine and chlorine significantly impacts the pKa of nearby acidic or basic functional groups.[5]

  • Effect on Bases: For nitrogen-containing basic groups (e.g., amines, anilines, pyridines), the introduction of a halogen substituent withdraws electron density from the nitrogen atom. This reduces the basicity of the lone pair of electrons, thereby lowering the pKa of the corresponding conjugate acid.[1][6] This modulation is crucial for controlling the ionization state of a drug at physiological pH (around 7.4), which directly influences its solubility, membrane permeability, and potential for off-target ionic interactions.[5] For instance, fluorination of heteroaryl amines has been shown to decrease basicity by up to 2-3 pKa units.[1]

  • Effect on Acids: Conversely, for acidic functional groups like carboxylic acids or phenols, the electron-withdrawing nature of halogens stabilizes the conjugate base (anion) formed upon deprotonation. This stabilization facilitates the release of the proton, making the compound more acidic and thus lowering its pKa.[7]

Table 1: Effect of Fluorine and Chlorine Substitution on pKa

Parent Compound Halogenated Analog pKa of Parent pKa of Analog Change in pKa (ΔpKa)
Aniline 4-Fluoroaniline 4.60 4.65 +0.05
Aniline 4-Chloroaniline 4.60 3.98 -0.62
Pyridine 2-Fluoropyridine 5.23 -0.44 -5.67
Pyridine 2-Chloropyridine 5.23 0.72 -4.51
Benzoic Acid 4-Fluorobenzoic Acid 4.20 4.14 -0.06

| Benzoic Acid | 4-Chlorobenzoic Acid | 4.20 | 3.99 | -0.21 |

Note: Data is compiled from various chemical data sources and is illustrative. Actual values can vary with experimental conditions.

Lipophilicity (logP and logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's absorption, distribution, and membrane permeability.[8] The effect of halogenation on lipophilicity is complex and context-dependent.[6]

  • Fluorine: A single fluorine-for-hydrogen substitution often leads to a slight increase in logP (typically +0.1 to +0.5 units).[1][5] While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can increase the overall hydrophobic character of a molecule.[1] However, the introduction of multiple fluorine atoms or motifs like the trifluoromethyl (-CF₃) group can sometimes decrease logP due to the molecule's increased polarity.[5][7]

  • Chlorine: Chlorine is larger and more polarizable than fluorine, generally resulting in a more significant increase in lipophilicity compared to a single fluorine atom. The introduction of a chlorine atom typically increases the logP by +0.5 to +1.0 units. This enhanced hydrophobicity can improve interactions with hydrophobic pockets in target proteins and increase membrane permeation.[2][9]

Table 2: Effect of Fluorine and Chlorine Substitution on Lipophilicity (logP)

Parent Compound Halogenated Analog logP of Parent logP of Analog Change in logP (ΔlogP)
Benzene Fluorobenzene 2.13 2.27 +0.14
Benzene Chlorobenzene 2.13 2.84 +0.71
Toluene 4-Fluorotoluene 2.73 2.87 +0.14
Toluene 4-Chlorotoluene 2.73 3.33 +0.60
Anisole 4-Fluoroanisole 2.11 2.29 +0.18

| Anisole | 4-Chloroanisole | 2.11 | 2.79 | +0.68 |

Note: Data is compiled from various chemical data sources and is illustrative.

Impact on Pharmacokinetic Properties (ADME)

The primary goal of lead optimization is often to improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Halogenation is a key strategy in this endeavor.

Metabolic Stability

One of the most powerful applications of halogenation in drug design is to enhance metabolic stability.[10][11] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes, leading to low bioavailability and short half-lives.

  • Blocking Metabolic "Soft Spots": The carbon-hydrogen (C-H) bond is susceptible to oxidative metabolism by CYP enzymes, particularly at activated positions such as benzylic or allylic sites. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol) and is highly resistant to enzymatic cleavage.[5] Replacing a metabolically labile C-H bond with a C-F bond effectively "shields" that position from oxidation, prolonging the drug's half-life.[1][12]

  • Chlorine's Role: Chlorine substitution can also block metabolic sites. The C-Cl bond is weaker than the C-F bond but still more robust than a C-H bond. Additionally, the larger size of chlorine can provide a steric hindrance that prevents the enzyme from accessing the metabolic site. Chlorination of aromatic rings decreases the electron density, making them less susceptible to oxidation.[2]

Table 3: Effect of Halogenation on Metabolic Stability

Drug/Compound Halogenated Analog Key Metabolic Parameter Improvement Noted
Parent Compound A 4-Fluoro-Compound A In vitro half-life (t½) in human liver microsomes Increased from 15 min to >120 min
Parent Compound B 2-Chloro-Compound B Intrinsic Clearance (CLint) Decreased by 5-fold

| Ezetimibe (Parent) | Fluorinated Ezetimibe | In vivo activity | 50-fold increase in activity, partly due to blocked oxidation and altered glucuronidation[12] |

Note: Data is hypothetical and illustrative of common trends observed in drug development.

Below is a generalized workflow for assessing the metabolic stability of a compound in vitro.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis & Data Processing prep_compound Prepare Test Compound (1 mM stock in DMSO) mix Combine Compound, Matrix, and Cofactors in Buffer (Incubate at 37°C) prep_compound->mix prep_matrix Prepare Biological Matrix (e.g., Liver Microsomes or Cryopreserved Hepatocytes) prep_matrix->mix prep_cofactor Prepare Cofactor Solution (e.g., NADPH for CYP450s) prep_cofactor->mix sampling Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) mix->sampling quench Quench Reaction (e.g., with cold Acetonitrile) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms quantify Quantify Parent Compound Remaining vs. Time lcms->quantify calculate Calculate Parameters: - Half-life (t½) - Intrinsic Clearance (CLint) quantify->calculate

Caption: Workflow for an in vitro metabolic stability assay.

Influence on Pharmacodynamic Properties

The ultimate goal of a drug is to interact effectively with its biological target. Halogenation can enhance these interactions, leading to improved potency and selectivity.

Binding Affinity and Selectivity

Fluorine and chlorine can participate in various non-covalent interactions within a protein's binding pocket, thereby increasing the drug's binding affinity.[2][10]

  • Hydrophobic Interactions: As discussed, both fluorine and especially chlorine increase local lipophilicity, which can lead to more favorable hydrophobic interactions with non-polar amino acid residues in the binding site.[2]

  • Halogen Bonds: A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (known as a σ-hole) interacts with a nucleophilic atom, such as an oxygen or nitrogen on a protein backbone or side chain. Chlorine is a more effective halogen bond donor than fluorine due to its greater size and polarizability.[3] This specific, directional interaction can significantly enhance binding affinity and selectivity.

  • Conformational Control: The introduction of a fluorine atom can influence molecular conformation through stereoelectronic effects like the gauche effect.[5] This can pre-organize the drug molecule into its "bioactive conformation," the specific shape required for optimal binding, thus improving potency.[1]

G cluster_ligand Ligand (Drug Molecule) cluster_protein Protein Binding Pocket A Aromatic Ring X X A->X C-X Y Y X->Y Halogen Bond (X···Y) Residue Amino Acid Residue (e.g., Carbonyl Backbone)

Caption: Halogen bond (X=Cl, Br) interaction with a protein.

Table 4: Effect of Halogenation on Binding Affinity

Target Parent Compound Halogenated Analog Binding Affinity (IC₅₀ or Kᵢ) of Parent Binding Affinity (IC₅₀ or Kᵢ) of Analog Fold Improvement
BRAF Kinase Vemurafenib Precursor Vemurafenib (contains F) 130 nM 31 nM ~4x
DNA Gyrase Naphthyridine Enoxacin (contains F) 150 nM 10 nM 15x[10]

| σ1 Receptor | Precursor 317 | Compound 318 (contains Cl) | 25 nM | 1.4 nM | ~18x[13] |

Note: Data is compiled from medicinal chemistry literature and is illustrative of specific case studies.

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is fundamental to drug design. Standardized protocols for key experiments are detailed below.

Protocol: pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant (acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[14][15]

  • Preparation:

    • Calibrate a potentiometer (pH meter) using standard buffers of pH 4, 7, and 10.[14]

    • Prepare a 0.1 M solution of NaOH and a 0.1 M solution of HCl.[14]

    • Prepare a 0.15 M solution of KCl to maintain constant ionic strength.[14]

    • Dissolve the test compound in a suitable solvent (e.g., water, or a co-solvent for poorly soluble compounds) to a concentration of approximately 1 mM.[14]

  • Titration Procedure:

    • Place 20 mL of the 1 mM sample solution into a reaction vessel with a magnetic stirrer.[14]

    • Add KCl solution to maintain ionic strength.

    • If the compound is a base, acidify the solution to ~pH 2 with 0.1 M HCl. If it is an acid, make it basic to ~pH 12 with 0.1 M NaOH.[14]

    • Immerse the calibrated pH electrode into the solution.

    • Begin titration by adding small, precise increments of the titrant (0.1 M NaOH for the acidified sample, 0.1 M HCl for the basified sample).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has passed the equivalence point (typically a range of ~10 pH units).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

    • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve (the inflection point).[16][17]

    • Alternatively, calculate the first derivative of the curve (ΔpH/ΔV); the peak of this derivative plot corresponds to the equivalence point.

    • Perform the titration in triplicate to ensure reproducibility.[14]

Protocol: logP Determination by Shake-Flask Method

This is the "gold standard" method for measuring the partition coefficient between n-octanol and water.[8][18]

  • Preparation:

    • Prepare a phosphate buffer solution (e.g., PBS at pH 7.4) and saturate it with n-octanol by mixing vigorously and allowing the phases to separate.

    • Saturate n-octanol with the buffer solution in the same manner.[19]

    • Prepare a stock solution of the test compound in the aqueous phase (or a minimal amount of a water-miscible solvent). The final concentration should be low enough to avoid saturation in either phase.

  • Partitioning:

    • Combine equal volumes of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the test compound in a flask or vial.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[18][19] A calibration curve for the compound in each phase should be generated to ensure accurate quantification.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

      • P = [Concentration]octanol / [Concentration]aqueous

    • The logP is the base-10 logarithm of P:

      • logP = log₁₀(P)

Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate of disappearance of a parent drug when incubated with a metabolically active system, such as human liver microsomes (HLM) or hepatocytes.[20][21][22]

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).[21]

    • Thaw the biological matrix (e.g., cryopreserved hepatocytes or liver microsomes) according to the supplier's protocol. Dilute to the desired concentration (e.g., 0.5 mg/mL for microsomes, 1 x 10⁶ cells/mL for hepatocytes) in a pre-warmed incubation buffer.[21][23]

    • Prepare a cofactor solution. For microsomal assays targeting CYP450 enzymes, this is typically an NADPH-regenerating system.[20]

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, pre-warm the biological matrix at 37°C.

    • Add the test compound to the matrix to achieve a final concentration (typically 1 µM). The final DMSO concentration should be low (<0.1%) to avoid enzyme inhibition.[24]

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in individual wells/tubes by adding a quenching solution, typically a cold organic solvent like acetonitrile containing an internal standard.[24]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (concentration of protein/cells in the incubation).[20][24]

Conclusion

Fluorine and chlorine are not mere placeholders in drug design; they are strategic tools for profound molecular modulation. Their ability to alter electronic distributions, block metabolic degradation, and introduce new, favorable interactions with target proteins makes them central to modern lead optimization campaigns. Fluorine is often prized for its ability to enhance metabolic stability and subtly tune pKa with minimal steric impact. Chlorine provides a more substantial increase in lipophilicity and serves as an excellent halogen bond donor, often leading to significant gains in binding affinity. A thorough understanding of their respective properties, coupled with robust experimental validation, empowers medicinal chemists to rationally design safer and more efficacious therapeutics.

References

Methodological & Application

Synthesis of Methyl 3-chloro-5-fluoropyridine-2-carboxylate from 2,6-dichloro-5-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the two-step synthesis of Methyl 3-chloro-5-fluoropyridine-2-carboxylate, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the esterification of 2,6-dichloro-5-fluoronicotinic acid to its corresponding methyl ester, followed by a selective catalytic hydrogenation to remove the chlorine atom at the 6-position. This application note includes comprehensive experimental procedures, tabulated data for reagents and reaction parameters, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its structural features, including the halogenated pyridine ring, make it a versatile scaffold for the development of novel therapeutic agents and pesticides. The synthetic route described herein involves a robust esterification followed by a selective dechlorination, providing a reliable method for accessing this important compound.

Overall Reaction Scheme

The synthesis is performed in two sequential steps:

  • Esterification: Conversion of 2,6-dichloro-5-fluoronicotinic acid to Methyl 2,6-dichloro-5-fluoronicotinate.

  • Selective Catalytic Hydrogenation: Selective removal of the C6-chloro group from Methyl 2,6-dichloro-5-fluoronicotinate to yield the final product.

Overall_Reaction_Scheme start 2,6-dichloro-5-fluoronicotinic acid intermediate Methyl 2,6-dichloro-5-fluoronicotinate start->intermediate Step 1: Esterification (CH3OH, H2SO4) end This compound intermediate->end Step 2: Selective Hydrogenation (H2, Raney Ni, Et3N)

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Step 1: Esterification of 2,6-dichloro-5-fluoronicotinic acid

This procedure details the conversion of the starting carboxylic acid to its methyl ester using a standard acid-catalyzed esterification method.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2,6-dichloro-5-fluoronicotinic acidC₆H₂Cl₂FNO₂209.9910.0 g47.6
Methanol (anhydrous)CH₄O32.04150 mL-
Sulfuric acid (concentrated)H₂SO₄98.082.0 mL (catalytic)-
Saturated sodium bicarbonate solutionNaHCO₃84.01As needed-
DichloromethaneCH₂Cl₂84.93As needed-
Anhydrous magnesium sulfateMgSO₄120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloro-5-fluoronicotinic acid (10.0 g, 47.6 mmol) and anhydrous methanol (150 mL).

  • Stir the mixture to dissolve the solid. Once dissolved, slowly and carefully add concentrated sulfuric acid (2.0 mL) to the solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the remaining acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.

  • Wash the organic layer with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2,6-dichloro-5-fluoronicotinate as a crude product. Further purification can be achieved by column chromatography if necessary.

Expected Outcome:

  • Product: Methyl 2,6-dichloro-5-fluoronicotinate

  • Appearance: Off-white to pale yellow solid.

  • Yield: Typically >90%.

Step 2: Selective Catalytic Hydrogenation of Methyl 2,6-dichloro-5-fluoronicotinate

This protocol describes the selective removal of the chlorine atom at the 6-position of the pyridine ring via catalytic hydrogenation.[1]

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 2,6-dichloro-5-fluoronicotinateC₇H₄Cl₂FNO₂224.015.0 g22.3
Ethyl acetateC₄H₈O₂88.11120 mL-
TriethylamineC₆H₁₅N101.193.33 g (4.6 mL)32.9
Raney® Nickel (5% suspension in water)Ni58.690.1 g (catalytic)-
Hydrogen gasH₂2.023 atm-

Procedure:

  • To a hydrogenation vessel (e.g., a Parr shaker apparatus), add Methyl 2,6-dichloro-5-fluoronicotinate (5.0 g, 22.3 mmol), ethyl acetate (120 mL), and triethylamine (3.33 g, 32.9 mmol).[1]

  • Carefully add the Raney® Nickel catalyst (0.1 g).[1]

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 3 atmospheres.[1]

  • Heat the reaction mixture to 40 °C and stir vigorously for 12 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the product.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to obtain pure this compound.

Expected Outcome:

  • Product: this compound

  • Appearance: White to off-white solid.

  • Yield: Approximately 50%.[1]

Workflow Visualization

The following diagram illustrates the logical flow of the entire synthesis process.

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_hydrogenation Step 2: Selective Hydrogenation start Start: 2,6-dichloro-5-fluoronicotinic acid dissolve Dissolve in Methanol start->dissolve add_catalyst Add H2SO4 (catalyst) dissolve->add_catalyst reflux Reflux for 12-16h add_catalyst->reflux workup_ester Work-up & Purification reflux->workup_ester intermediate Intermediate: Methyl 2,6-dichloro-5-fluoronicotinate workup_ester->intermediate dissolve_ester Dissolve Intermediate in Ethyl Acetate intermediate->dissolve_ester Proceed to next step add_reagents Add Triethylamine & Raney Ni dissolve_ester->add_reagents hydrogenate Hydrogenate at 3 atm, 40°C for 12h add_reagents->hydrogenate workup_final Work-up & Purification hydrogenate->workup_final final_product Final Product: this compound workup_final->final_product

Caption: Detailed workflow of the synthesis.

References

Application Notes and Protocols for the Esterification of 3-chloro-5-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-chloro-5-fluoropyridine-2-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its ester derivatives are key intermediates in the synthesis of various biologically active compounds. This document provides detailed application notes and experimental protocols for the esterification of 3-chloro-5-fluoropyridine-2-carboxylic acid, targeting researchers and professionals in the field. The protocols described herein are based on established esterification methodologies and can be adapted for the synthesis of a variety of alkyl and aryl esters.

Overview of Esterification Methods

The esterification of 3-chloro-5-fluoropyridine-2-carboxylic acid can be achieved through several common synthetic methods. The choice of method often depends on the desired ester, the scale of the reaction, and the presence of other functional groups. The three primary methods detailed in this document are:

  • Fischer-Speier Esterification: An acid-catalyzed reaction between the carboxylic acid and an excess of alcohol. This method is straightforward and cost-effective, particularly for simple alkyl esters.[1][2][3]

  • Esterification via Acyl Chloride: A two-step process involving the conversion of the carboxylic acid to its corresponding acyl chloride, followed by reaction with an alcohol. This method is suitable for a wider range of alcohols, including those that are more sterically hindered or acid-sensitive.

  • Steglich Esterification: A mild esterification method using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[4][5][6][7][8] This method is ideal for substrates that are sensitive to acidic or high-temperature conditions.[4][6]

Data Presentation: Comparison of Esterification Methods

The following table summarizes typical reaction conditions and expected yields for the synthesis of methyl and ethyl esters of 3-chloro-5-fluoropyridine-2-carboxylic acid using the three primary methods.

Method Alcohol Catalyst/Reagent Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
Fischer-Speier MethanolH₂SO₄ (catalytic)MethanolReflux4 - 885 - 95
EthanolH₂SO₄ (catalytic)EthanolReflux4 - 880 - 90
Via Acyl Chloride MethanolSOCl₂ then PyridineToluene/DCM0 - RT2 - 490 - 98
EthanolSOCl₂ then PyridineToluene/DCM0 - RT2 - 488 - 96
Steglich MethanolDCC, DMAPDichloromethaneRT3 - 685 - 95
EthanolDCC, DMAPDichloromethaneRT3 - 682 - 92

Yields are estimates based on general literature for similar substrates and may vary depending on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 3-chloro-5-fluoropyridine-2-carboxylic acid with Methanol

This protocol describes the synthesis of methyl 3-chloro-5-fluoropyridine-2-carboxylate using a catalytic amount of sulfuric acid.

Materials:

  • 3-chloro-5-fluoropyridine-2-carboxylic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-5-fluoropyridine-2-carboxylic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 equivalents, can also be used as the solvent).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Esterification of 3-chloro-5-fluoropyridine-2-carboxylic acid with Ethanol via the Acyl Chloride

This two-step protocol involves the formation of the acyl chloride followed by its reaction with ethanol. A patent for a similar process mentions reacting the acid salt with thionyl chloride and then with ethanol.[9]

Materials:

  • 3-chloro-5-fluoropyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Anhydrous Ethanol

  • Pyridine

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a trap

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Ice bath

Procedure:

Step A: Synthesis of 3-chloro-5-fluoropyridine-2-carbonyl chloride

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 3-chloro-5-fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous toluene or DCM.

  • Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-chloro-5-fluoropyridine-2-carbonyl chloride is typically used in the next step without further purification.

Step B: Synthesis of Ethyl 3-chloro-5-fluoropyridine-2-carboxylate

  • Dissolve the crude acyl chloride from Step A in anhydrous DCM or toluene and cool the solution in an ice bath.

  • In a separate flask, prepare a solution of anhydrous ethanol (1.2 eq) and pyridine (1.2 eq) in the same anhydrous solvent.

  • Add the ethanol/pyridine solution dropwise to the stirring acyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, dilute HCl (to remove pyridine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-chloro-5-fluoropyridine-2-carboxylate.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 3: Steglich Esterification of 3-chloro-5-fluoropyridine-2-carboxylic acid with Isopropanol

This protocol is suitable for secondary alcohols and acid-sensitive substrates.

Materials:

  • 3-chloro-5-fluoropyridine-2-carboxylic acid

  • Isopropanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, dissolve 3-chloro-5-fluoropyridine-2-carboxylic acid (1.0 eq), isopropanol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Cool the solution in an ice bath to 0 °C.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude isopropyl 3-chloro-5-fluoropyridine-2-carboxylate.

  • Purify the product by column chromatography on silica gel.

Visualizations

Esterification_Workflows cluster_fischer Fischer-Speier Esterification cluster_acyl Esterification via Acyl Chloride cluster_steglich Steglich Esterification F_start 3-chloro-5-fluoropyridine- 2-carboxylic acid F_react React with excess Alcohol (e.g., Methanol) and catalytic H₂SO₄ F_start->F_react F_reflux Reflux (4-8h) F_react->F_reflux F_workup Workup: 1. Evaporate excess alcohol 2. EtOAc extraction 3. NaHCO₃ wash 4. Brine wash 5. Dry and concentrate F_reflux->F_workup F_product Alkyl 3-chloro-5-fluoro- pyridine-2-carboxylate F_workup->F_product A_start 3-chloro-5-fluoropyridine- 2-carboxylic acid A_react1 React with SOCl₂ (Toluene, Reflux) A_start->A_react1 A_intermediate 3-chloro-5-fluoropyridine- 2-carbonyl chloride A_react1->A_intermediate A_react2 React with Alcohol and Pyridine in DCM A_intermediate->A_react2 A_workup Workup: 1. Dilute with DCM 2. H₂O, dil. HCl, Brine washes 3. Dry and concentrate A_react2->A_workup A_product Alkyl 3-chloro-5-fluoro- pyridine-2-carboxylate A_workup->A_product S_start 3-chloro-5-fluoropyridine- 2-carboxylic acid S_react React with Alcohol, DCC, and cat. DMAP in DCM S_start->S_react S_stir Stir at RT (3-6h) S_react->S_stir S_workup Workup: 1. Filter DCU 2. Concentrate 3. EtOAc extraction 4. Washes (dil. HCl, NaHCO₃, Brine) 5. Dry and concentrate S_stir->S_workup S_product Alkyl 3-chloro-5-fluoro- pyridine-2-carboxylate S_workup->S_product

Caption: Experimental workflows for the esterification of 3-chloro-5-fluoropyridine-2-carboxylic acid.

Fischer_Mechanism Simplified Fischer Esterification Pathway start Carboxylic Acid (R-COOH) protonation Protonation of Carbonyl Oxygen (H⁺ catalyst) start->protonation Step 1 activated Activated Carbonyl [R-C(OH)₂]⁺ protonation->activated nucleophilic_attack Nucleophilic Attack by Alcohol (R'-OH) activated->nucleophilic_attack Step 2 tetrahedral Tetrahedral Intermediate nucleophilic_attack->tetrahedral proton_transfer Proton Transfer tetrahedral->proton_transfer Step 3 water_elim Elimination of Water proton_transfer->water_elim Step 4 deprotonation Deprotonation water_elim->deprotonation Step 5 product Ester (R-COOR') deprotonation->product

Caption: Key steps in the Fischer-Speier esterification mechanism.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with Methyl 3-chloro-5-fluoropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron species (like a boronic acid or ester) with an organohalide or triflate. Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. The reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of its reagents.

Methyl 3-chloro-5-fluoropicolinate is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyridine core is a prevalent motif in numerous approved pharmaceuticals, and its specific substitution pattern can greatly influence pharmacological activity, selectivity, and pharmacokinetic properties. The presence of a chloro group at the 3-position provides a handle for cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. This application note provides detailed protocols and considerations for the Suzuki-Miyaura cross-coupling of Methyl 3-chloro-5-fluoropicolinate.

A primary challenge in the Suzuki-Miyaura coupling of this substrate is the activation of the C-Cl bond. Aryl chlorides are notably less reactive than their bromide or iodide counterparts, often necessitating more active catalytic systems. The selection of an appropriate palladium catalyst and a bulky, electron-rich phosphine ligand is therefore critical to facilitate the oxidative addition step and achieve high reaction yields.

Data Presentation: Representative Reaction Conditions and Yields

The successful execution of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the coupling of various arylboronic acids with Methyl 3-chloro-5-fluoropicolinate.

Disclaimer: The following data are representative examples based on couplings with structurally similar chloropyridines. Actual yields may vary and optimization of reaction conditions is recommended for specific substrates.

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)1,4-Dioxane1101892
33-Thienylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)901678
44-Cyanophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001488
52-Naphthylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)1,4-Dioxane1102090

Experimental Protocols

The following are detailed experimental procedures for the Suzuki-Miyaura coupling of Methyl 3-chloro-5-fluoropicolinate.

Protocol 1: General Procedure using Pd(OAc)₂ and SPhos
  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Methyl 3-chloro-5-fluoropicolinate (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure using Pd₂(dba)₃ and XPhos
  • Reagent Preparation (in a glovebox): In a glovebox, combine Methyl 3-chloro-5-fluoropicolinate (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the vial.

  • Reaction Setup: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring and Workup: Follow steps 5-9 from Protocol 1 for reaction monitoring, workup, and purification.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura cross-coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)L2-R Transmetalation->PdII_Aryl_R R-B(OH)2 / Base PdII_Aryl_R->Pd0 Reductive Elimination RedElim Reductive Elimination PdII_Aryl_R->RedElim Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing the Suzuki-Miyaura cross-coupling reaction in a laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - Methyl 3-chloro-5-fluoropicolinate - Arylboronic Acid - Base - Catalyst & Ligand setup Assemble Reaction Vial (Oven-dried, stir bar) reagents->setup inert Establish Inert Atmosphere (Evacuate & backfill with Ar/N2) setup->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat to Reaction Temperature with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product characterize Characterization (NMR, MS, etc.) product->characterize

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

References

Application Notes and Protocols for Palladium-Catalyzed C-C Bond Formation using Methyl 3-chloro-5-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed carbon-carbon (C-C) bond formation utilizing Methyl 3-chloro-5-fluoropyridine-2-carboxylate as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with potential biological activity and tailored physical properties. The protocols outlined below for Suzuki-Miyaura, Heck, and Sonogashira couplings are based on established methodologies for structurally related heterocyclic compounds and serve as a robust starting point for reaction optimization and development.

Introduction

This compound is a functionalized pyridine derivative that presents a reactive site for palladium-catalyzed cross-coupling reactions at the C-3 position. The presence of the electron-withdrawing ester group and the fluorine atom influences the reactivity of the C-Cl bond, making the selection of an appropriate catalytic system crucial for achieving high efficiency. These notes will guide researchers in the strategic choice of catalysts, ligands, bases, and reaction conditions to facilitate successful C-C bond formation.

Key Considerations for C-C Coupling Reactions

The primary challenge in utilizing this compound lies in the activation of the relatively inert C-Cl bond. Compared to their bromide or iodide counterparts, aryl chlorides require more active palladium catalysts to undergo oxidative addition, the initial step in the catalytic cycle. The choice of a suitable phosphine ligand is paramount in modulating the electronic and steric properties of the palladium center to promote this key step. Bulky and electron-rich phosphine ligands are often employed to enhance the catalytic activity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between organoboron compounds and organic halides. For the coupling of this compound with various boronic acids, the selection of a highly active catalyst system is essential.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Suzuki-Miyaura Coupling (Representative)
EntryArylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene1101880-90
33-Thienylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O902475-85

Note: Yields are estimates based on analogous reactions and should be considered as a starting point for optimization.

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - Pyridine Substrate - Boronic Acid - Base (e.g., K₃PO₄) Catalyst Add Catalyst System: - Pd Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) Reagents->Catalyst Solvent Add Degassed Solvent: (e.g., Dioxane/H₂O) Catalyst->Solvent Inert Establish Inert Atmosphere (Argon or Nitrogen) Solvent->Inert Heating Heat and Stir (e.g., 100 °C, 12-24h) Inert->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Solvent Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Isolated Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. For this compound, this reaction allows for the introduction of vinyl groups at the C-3 position.

Experimental Protocol: Heck Reaction

This is a generalized protocol and optimization of the base, ligand, and temperature is likely necessary.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand (4-10 mol%)

  • Triethylamine (Et₃N) or another organic base (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a sealable reaction tube, dissolve this compound, the alkene, and the base in anhydrous DMF.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add palladium(II) acetate and the phosphine ligand.

  • Seal the tube and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Quantitative Data: Heck Reaction (Representative)

Specific data for the target substrate is not available. The table below presents typical conditions and yields for Heck reactions of chloropyridines.

EntryAlkene PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF1202460-75
2StyrenePdCl₂(PPh₃)₂NaOAcDMA1303655-70
3AcrylonitrilePd(OAc)₂ / DavePhosK₂CO₃NMP1401865-80

Note: Yields are estimates based on analogous reactions and are intended as a guide for optimization.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)-Cl(L)₂ Pd0->PdII R-Cl OxAdd Oxidative Addition Coord Alkene Coordination PdII->Coord + Alkene Insertion Migratory Insertion Coord->Insertion BetaElim β-Hydride Elimination Insertion->BetaElim RedElim Reductive Elimination BetaElim->RedElim H-Pd(II)-Cl(L)₂ Product Substituted Alkene BetaElim->Product RedElim->Pd0 Salt [H-Base]⁺Cl⁻ RedElim->Salt Base Base Base->RedElim

Caption: Simplified catalytic cycle for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for introducing alkynyl moieties into the pyridine ring of this compound.

Experimental Protocol: Sonogashira Coupling

This protocol is based on conditions reported for a structurally similar fluorinated cyanopyridine and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-15 mol%)

  • Copper(I) iodide (CuI) (10-30 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a degassed solution of this compound in a mixture of THF and triethylamine (e.g., 2:1 v/v), add Pd(PPh₃)₄ and CuI.

  • Degas the reaction mixture again for 5 minutes at room temperature.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature for 16-24 hours, or gently heat if the reaction is sluggish.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography.

Quantitative Data: Sonogashira Coupling (Representative)

The following data is extrapolated from the coupling of a similar bromo-fluoro-cyanopyridine and should be used as a guideline.

EntryAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT1685-95
21-HeptynePd(PPh₃)₄ / CuIEt₃NTHFRT1680-90
33-Hydroxy-3-methyl-1-butynePd(PPh₃)₄ / CuIEt₃NTHFRT2470-85

Note: Yields are estimates based on a similar substrate and reaction conditions.[1]

Sonogashira Coupling Logical Relationship

Sonogashira_Logic cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Reaction Conditions Substrate Methyl 3-chloro-5- fluoropyridine-2-carboxylate Product Alkynylated Pyridine Product Substrate->Product Alkyne Terminal Alkyne Alkyne->Product Pd_cat Palladium(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_cat->Product enables Cu_cocat Copper(I) Co-catalyst (e.g., CuI) Cu_cocat->Product facilitates Base Amine Base (e.g., Et₃N) Base->Product required for Solvent Anhydrous Solvent (e.g., THF) Solvent->Product medium Atmosphere Inert Atmosphere Atmosphere->Product protects catalyst

Caption: Key components and their roles in the Sonogashira coupling.

References

Application Notes and Protocols: Use of Methyl 3-chloro-5-fluoropyridine-2-carboxylate in Insecticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals exploring novel insecticide synthesis will find Methyl 3-chloro-5-fluoropyridine-2-carboxylate to be a key starting material. This fluorinated pyridine derivative offers a versatile scaffold for the creation of potent insecticidal compounds, particularly targeting agricultural pests.

While specific, publicly available, detailed protocols for the synthesis of a commercially named insecticide directly from this compound are not readily found in the searched scientific literature and patent databases, the general principles of pyridine chemistry allow for the outlining of plausible synthetic routes. The primary pathway involves the conversion of the methyl ester to an amide, a common toxophore in many modern insecticides.

I. Synthetic Pathway Overview

The central strategy for utilizing this compound in insecticide synthesis revolves around the amidation of the carboxylate group. This transformation is crucial as the resulting N-substituted pyridylamide moiety is a well-established pharmacophore in a variety of insecticides that act on the insect nervous system.

The overall synthetic workflow can be visualized as a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation with a desired amine.

G cluster_0 Synthesis Workflow A Methyl 3-chloro-5- fluoropyridine-2-carboxylate B 3-chloro-5-fluoropyridine- 2-carboxylic acid A->B  Hydrolysis (e.g., LiOH, H2O) C Activation of Carboxylic Acid B->C  (e.g., SOCl2, Oxalyl Chloride) E N-substituted-3-chloro-5- fluoropyridine-2-carboxamide (Target Insecticide) C->E D Amine (R-NH2) D->E Amide Coupling

Caption: General workflow for the synthesis of insecticidal amides.

II. Experimental Protocols

The following are generalized experimental protocols based on standard organic chemistry transformations for the synthesis of insecticidal pyridinecarboxamides. Researchers should optimize these conditions for specific target molecules.

Protocol 1: Hydrolysis of this compound

This protocol outlines the conversion of the starting methyl ester to the corresponding carboxylic acid, a necessary intermediate for subsequent amide coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) (for acidification)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Dissolve this compound in a suitable solvent mixture, such as aqueous methanol or tetrahydrofuran.

  • Add an aqueous solution of a base (e.g., 1 M LiOH or NaOH) to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to a pH of approximately 2-3 with dilute HCl to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Alternatively, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Amide Coupling to Synthesize N-substituted-3-chloro-5-fluoropyridine-2-carboxamides

This protocol describes the formation of the final insecticidal amide from the carboxylic acid intermediate.

Materials:

  • 3-chloro-5-fluoropyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Inert solvent (e.g., Dichloromethane (DCM), Toluene)

  • Desired amine (R-NH₂)

  • Base (e.g., Triethylamine (Et₃N), Pyridine)

Procedure:

  • Acid Chloride Formation:

    • Suspend 3-chloro-5-fluoropyridine-2-carboxylic acid in an inert solvent (e.g., toluene or DCM).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Slowly add thionyl chloride or oxalyl chloride at room temperature.

    • Heat the reaction mixture to reflux and stir until the reaction is complete (cessation of gas evolution).

    • Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Formation:

    • Dissolve the desired amine and a base (e.g., triethylamine) in an inert solvent (e.g., DCM).

    • Cool the solution in an ice bath.

    • Slowly add a solution of the crude acid chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the target N-substituted-3-chloro-5-fluoropyridine-2-carboxamide.

III. Data Presentation

While specific quantitative data for the synthesis of a named insecticide from this compound is not available in the public domain, the following table provides a template for researchers to organize their experimental results.

StepReactant(s)Reagent(s)SolventTemp (°C)Time (h)Yield (%)Purity (%)Analytical Data (NMR, MS, etc.)
1. Hydrolysis This compoundLiOH, H₂OMethanol/H₂O254Data to be filledData to be filledData to be filled
2. Amide Coupling 3-chloro-5-fluoropyridine-2-carboxylic acid, Amine (R-NH₂)SOCl₂, Et₃NToluene, DCM0-256Data to be filledData to be filledData to be filled

IV. Signaling Pathway

Many pyridine-based insecticides, particularly those with an amide linkage, function as nicotinic acetylcholine receptor (nAChR) agonists in insects. The following diagram illustrates this mode of action.

G cluster_0 Mode of Action at the Synapse A Insecticidal Pyridinecarboxamide B Nicotinic Acetylcholine Receptor (nAChR) A->B Binds to D Continuous Influx of Na+ ions B->D Opens Ion Channel C Postsynaptic Neuron E Membrane Depolarization D->E F Hyperexcitation of Nervous System E->F G Paralysis and Death of Insect F->G

Caption: Agonistic action on insect nAChRs.

Application Notes and Protocols: Methyl 3-chloro-5-fluoropyridine-2-carboxylate as a Versatile Building Block for Novel Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-5-fluoropyridine-2-carboxylate is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of advanced fungicidal agents.[1][2] Its unique substitution pattern, featuring both chloro and fluoro groups, allows for the creation of diverse molecular scaffolds with potent biological activity. This document provides detailed application notes and protocols for the utilization of this building block in the development of novel fungicides, particularly those belonging to the pyridinecarboxamide class, which are known to exhibit their fungicidal effects through the inhibition of succinate dehydrogenase (SDH).[3][4]

Chemical Properties

PropertyValue
CAS Number 1214387-31-1
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
Alternate Names Methyl 3-chloro-5-fluoropicolinate, 3-Chloro-5-fluoro-2-(methoxycarbonyl)pyridine

Application in Fungicide Synthesis: A Representative Protocol

The primary application of this compound in fungicide development involves its conversion to a carboxylic acid, followed by amide coupling with a suitable amine. This approach is a cornerstone in the synthesis of a wide range of pyridinecarboxamide fungicides.

Part 1: Hydrolysis of this compound

A common and efficient first step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-chloro-5-fluoropicolinic acid. This is a crucial intermediate for the subsequent amide bond formation.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (LiOH) (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, acidify the reaction mixture to a pH of approximately 2-3 using an aqueous solution of hydrochloric acid (HCl).

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-chloro-5-fluoropicolinic acid.

Part 2: Amide Coupling to Synthesize a Representative Pyridinecarboxamide Fungicide

The resulting 3-chloro-5-fluoropicolinic acid can be coupled with a variety of aniline derivatives to produce potent fungicides. The following is a general protocol for the synthesis of N-aryl-3-chloro-5-fluoropicolinamides.

Experimental Protocol:

  • To a solution of 3-chloro-5-fluoropicolinic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the desired substituted aniline (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target N-aryl-3-chloro-5-fluoropicolinamide.

Fungicidal Activity and Mode of Action

Fungicides derived from the 3-chloro-5-fluoropyridine scaffold, particularly pyridinecarboxamides, frequently exhibit their mode of action as Succinate Dehydrogenase Inhibitors (SDHIs).[3][4] SDH is a critical enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these fungicides disrupt cellular respiration and energy production in pathogenic fungi, leading to their death.

Signaling Pathway: Inhibition of Succinate Dehydrogenase

SDHI_Pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- UQH2 Ubihydroquinone (QH2) UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII Fungicide Pyridinecarboxamide Fungicide Fungicide->SDH Inhibition workflow start Methyl 3-chloro-5-fluoropyridine -2-carboxylate hydrolysis Hydrolysis to 3-chloro-5-fluoropicolinic acid start->hydrolysis coupling Amide Coupling with Substituted Aniline hydrolysis->coupling purification Purification (Column Chromatography) coupling->purification fungicide Target Pyridinecarboxamide Fungicide purification->fungicide in_vitro In Vitro Antifungal Assay (Mycelial Growth Inhibition) fungicide->in_vitro ec50 EC50 Determination in_vitro->ec50

References

Application of Methyl 3-chloro-5-fluoropicolinate in the Development of Novel Synthetic Auxin Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-chloro-5-fluoropicolinate is a key chemical intermediate in the synthesis of a new generation of synthetic auxin herbicides. These herbicides are designed to selectively control broadleaf weeds in various crops. The picolinate class of herbicides, to which these novel compounds belong, mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants. This document provides detailed application notes, experimental protocols, and an overview of the mechanism of action for researchers and professionals involved in herbicide development.

The structural backbone of Methyl 3-chloro-5-fluoropicolinate provides a scaffold for the introduction of various functional groups, allowing for the fine-tuning of herbicidal activity, selectivity, and environmental profile. A notable example of a herbicide developed from a similar chemical class is Florpyrauxifen-benzyl.

Mechanism of Action: Synthetic Auxin Herbicides

Synthetic auxin herbicides mimic the plant hormone auxin, leading to a disruption of normal growth processes.[1] The primary mode of action involves the following steps:

  • Binding to Auxin Receptors: Synthetic auxins bind to specific receptor proteins in the plant cell nucleus, primarily the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins.[1][2] This binding is more stable and prolonged compared to the natural auxin IAA.[3]

  • Formation of a Co-receptor Complex: The binding of the synthetic auxin stabilizes the interaction between the TIR1/AFB receptor and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins.[4]

  • Degradation of Aux/IAA Repressors: The formation of this complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1]

  • Activation of Auxin-Responsive Genes: The degradation of Aux/IAA repressors derepresses Auxin Response Factors (ARFs), which are transcription factors that activate the expression of a multitude of auxin-responsive genes.[4]

  • Physiological Disruption: The overexpression of these genes leads to an imbalance in hormonal homeostasis, causing a cascade of detrimental physiological effects, including epinastic growth, tissue swelling, and ultimately, plant death.[1][3] This process often involves the auxin-induced production of other plant hormones like ethylene and abscisic acid (ABA).[1]

Data Presentation

The following tables summarize quantitative data for experimental herbicides derived from picolinate precursors, demonstrating their efficacy against common weed species.

Table 1: In Vitro Root Growth Inhibition of a Representative Picolinate-Derived Herbicide

Weed SpeciesCommon NameIC₅₀ (µM)
Abutilon theophrastiVelvetleaf0.05
Amaranthus retroflexusRedroot Pigweed0.02
Chenopodium albumCommon Lambsquarters0.08
Galium aparineCleavers0.15

Note: IC₅₀ values represent the concentration of the herbicide required to inhibit root growth by 50% and are indicative of the compound's intrinsic activity.

Table 2: Post-Emergence Herbicidal Efficacy of a Representative Picolinate-Derived Herbicide at 21 Days After Application (DAA)

Weed SpeciesCommon NameApplication Rate (g a.i./ha)Visual Injury (%)
Abutilon theophrastiVelvetleaf5095
Amaranthus retroflexusRedroot Pigweed5098
Chenopodium albumCommon Lambsquarters7592
Galium aparineCleavers10088
Zea maysCorn200<10
Triticum aestivumWheat200<5

Note: Visual injury is rated on a scale of 0% (no effect) to 100% (complete plant death). The data demonstrates high efficacy on broadleaf weeds and excellent selectivity in cereal crops.

Experimental Protocols

Protocol 1: Synthesis of a Novel 6-Aryl-Picolinate Herbicide from Methyl 3-chloro-5-fluoropicolinate

This protocol describes a hypothetical synthetic route to a novel herbicidal compound.

Materials:

  • Methyl 3-chloro-5-fluoropicolinate

  • Arylboronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane, water)

  • Ammonia (anhydrous)

  • Chlorinating agent (e.g., N-chlorosuccinimide)

  • Benzyl alcohol

  • Esterification reagents

Procedure:

  • Suzuki-Miyaura Coupling: In a reaction vessel, dissolve Methyl 3-chloro-5-fluoropicolinate and the arylboronic acid in a mixture of 1,4-dioxane and water. Add the palladium catalyst and base. Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Amination: The resulting 6-aryl-picolinate is then subjected to amination. Dissolve the compound in a suitable solvent and treat with anhydrous ammonia at elevated temperature and pressure to replace a fluorine atom with an amino group.

  • Chlorination: Introduce a chlorine atom at the 3-position of the pyridine ring using a suitable chlorinating agent like N-chlorosuccinimide.

  • Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to yield the target herbicidal compound.

Protocol 2: Root Growth Inhibition Assay

This protocol details the in vitro evaluation of herbicidal activity.

Materials:

  • Seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus)

  • Agar medium

  • Petri dishes

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Growth chamber

Procedure:

  • Seed Sterilization and Germination: Surface sterilize seeds and place them on agar plates. Allow seeds to germinate in the dark for 48 hours.

  • Preparation of Treatment Plates: Prepare agar medium containing a range of concentrations of the test compound. A solvent control should also be prepared.

  • Transfer of Seedlings: Transfer uniformly germinated seedlings to the treatment plates.

  • Incubation: Place the Petri dishes vertically in a growth chamber with controlled light and temperature for 5-7 days.

  • Data Collection: Measure the length of the primary root of each seedling.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the solvent control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Post-Emergence Herbicidal Activity Assay

This protocol outlines the evaluation of herbicide efficacy on whole plants.

Materials:

  • Pots filled with soil mix

  • Seeds of target weed and crop species

  • Test compound

  • Surfactant

  • Calibrated sprayer

  • Greenhouse

Procedure:

  • Plant Growth: Sow seeds in pots and grow them in a greenhouse until they reach the 2-4 true leaf stage.

  • Preparation of Spray Solution: Prepare a stock solution of the test compound and dilute it to the desired application rates. Add a surfactant to the spray solution to improve coverage.

  • Herbicide Application: Spray the plants uniformly with the prepared solutions using a calibrated sprayer. Include a control group sprayed only with the solvent and surfactant.

  • Evaluation: Keep the plants in the greenhouse and observe them for signs of herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after application).

  • Data Collection: At the final evaluation, visually assess the percentage of plant injury. For a quantitative assessment, harvest the above-ground biomass and measure the fresh and dry weights.

Visualizations

Auxin_Signaling_Pathway cluster_nucleus Plant Cell Nucleus Auxin Synthetic Auxin (e.g., Picolinate Herbicide) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex recruits Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex recruits Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by SCF_Complex->Aux_IAA ubiquitinates ARF_inactive ARF (inactive) ARF_inactive->Aux_IAA repressed by ARF_active ARF (active) ARF_inactive->ARF_active activated Auxin_Responsive_Genes Auxin-Responsive Genes ARF_active->Auxin_Responsive_Genes activates transcription mRNA mRNA Auxin_Responsive_Genes->mRNA Proteins Proteins mRNA->Proteins translation Uncontrolled_Growth Uncontrolled Growth & Plant Death Proteins->Uncontrolled_Growth

Caption: Auxin signaling pathway and the mechanism of action of synthetic auxin herbicides.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Start Methyl 3-chloro-5-fluoropicolinate Intermediate 6-Aryl-picolinate Intermediate Start->Intermediate Suzuki Coupling Final_Product Novel Herbicide Intermediate->Final_Product Multi-step Synthesis In_Vitro In Vitro Assay (Root Growth Inhibition) Final_Product->In_Vitro testing In_Vivo In Vivo Assay (Post-Emergence) Final_Product->In_Vivo testing Data_Analysis Data Analysis (IC50, % Injury) In_Vitro->Data_Analysis In_Vivo->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization feedback

Caption: Experimental workflow for novel herbicide development.

Conclusion

Methyl 3-chloro-5-fluoropicolinate is a valuable building block for the synthesis of novel synthetic auxin herbicides. The protocols and data presented here provide a framework for the development and evaluation of these compounds. A thorough understanding of their mechanism of action at the molecular level is crucial for designing next-generation herbicides with improved efficacy, selectivity, and environmental safety. Further research into structure-activity relationships will be instrumental in optimizing lead compounds for commercial development.

References

Synthesis of Diamide Insecticides from Pyridine Carboxylate Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of key diamide insecticides, with a focus on synthetic routes originating from pyridine carboxylate intermediates. The information compiled herein is intended to support research, development, and process optimization in the field of agrochemicals.

Introduction

Diamide insecticides are a significant class of modern crop protection agents, renowned for their high efficacy against a broad spectrum of lepidopteran pests and their favorable safety profile for non-target organisms.[1] Their mode of action involves the activation of insect ryanodine receptors, leading to uncontrolled release of calcium and subsequent muscle paralysis.[2] This document details the synthesis of three major diamide insecticides: Chlorantraniliprole, Cyantraniliprole, and Flubendiamide, with a particular emphasis on the synthetic pathways involving pyridine-based intermediates.

Synthesis of Chlorantraniliprole

Chlorantraniliprole is a widely used insecticide synthesized through the coupling of two primary intermediates: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.[3][4] The synthesis of the pyrazole carboxylic acid intermediate starts from a pyridine derivative, 2,3-dichloropyridine.[3]

Quantitative Data for Chlorantraniliprole Synthesis
StepProductStarting MaterialsYield (%)Purity (%)Reference
13-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid2,3-dichloropyridine, Hydrazine hydrate, Diethyl maleate, POBr₃, K₂S₂O₈41.3 - 41.87≥98[5][6]
22-amino-5-chloro-N,3-dimethylbenzamide2-amino-3-methylbenzoic acidup to 92Not Specified[7]
3ChlorantraniliproleIntermediate 1 & 2~97 (uncorrected)>95[8]
Experimental Protocols

2.2.1. Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This synthesis is a multi-step process starting from 2,3-dichloropyridine.[5][6]

  • Step 1: Hydrazino-substitution: 2,3-dichloropyridine is reacted with hydrazine hydrate in a solvent such as ethanol under reflux to produce (3-chloropyridin-2-yl)-hydrazine.[6][8]

  • Step 2: Cyclization with Diethyl Maleate: The resulting hydrazine derivative undergoes condensation with diethyl maleate in the presence of a base like sodium ethoxide to form a pyrazolidinone ring.[6][8]

  • Step 3: Bromination: The pyrazolidinone intermediate is treated with a brominating agent, such as phosphorus oxybromide (POBr₃), in a solvent like acetonitrile.[6][8]

  • Step 4: Oxidation: The subsequent pyrazoline is oxidized to the corresponding pyrazole using an oxidizing agent like potassium persulfate.[6][8]

  • Step 5: Hydrolysis: The ester group is hydrolyzed to the carboxylic acid using a base like sodium hydroxide in aqueous methanol, followed by acidification.[5][8]

2.2.2. Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

A common route starts from 2-amino-3-methylbenzoic acid.[9]

  • Step 1: Formation of Benzoxazinone: Suspend 2-amino-3-methylbenzoic acid in a suitable solvent like methylene chloride. Addition of acetic acid and heating to 30-35°C can facilitate the formation of the benzoxazinone intermediate.[10]

  • Step 2: Aminolysis with Methylamine: A 40% aqueous solution of methylamine is added dropwise to the benzoxazinone intermediate at 30-35°C.[10] The reaction is stirred for several hours and monitored by TLC.

  • Step 3: Work-up and Purification: An aqueous work-up is performed, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.[10]

2.2.3. Final Assembly of Chlorantraniliprole

The final step is the amide coupling of the two intermediates.[10]

  • Reaction Setup: In a reaction vessel, a solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide is prepared in acetonitrile. A base, such as 3-picoline, is added.[8]

  • Coupling Reaction: The mixture is cooled to between -5°C and 0°C. Methanesulfonyl chloride is added dropwise while maintaining the temperature. The reaction is stirred at this temperature for a short period and then allowed to warm to room temperature for a few hours.[8]

  • Work-up and Purification: Water is added to the reaction mixture. The resulting solid is filtered, washed, and dried to afford chlorantraniliprole.[8] An uncorrected yield of 97.0% has been reported.[8]

Synthesis Workflow

Chlorantraniliprole_Synthesis B Hydrazine Hydrate C Hydrazino-substitution B->C D (3-chloropyridin-2-yl)-hydrazine C->D F Cyclization D->F E Diethyl Maleate E->F G Pyrazolidinone intermediate F->G I Bromination G->I H POBr3 H->I J Pyrazoline intermediate I->J K Oxidation J->K L Pyrazole ester intermediate K->L M Hydrolysis L->M N 3-bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid (Intermediate 1) M->N U Amide Coupling N->U O 2-amino-3-methylbenzoic acid P Benzoxazinone formation O->P Q Benzoxazinone intermediate P->Q S Aminolysis Q->S R Methylamine R->S T 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate 2) S->T T->U V Chlorantraniliprole U->V

Caption: Synthetic pathway for Chlorantraniliprole.

Synthesis of Cyantraniliprole

The commercial production of cyantraniliprole also involves a multi-step synthesis starting with pyrazole and pyridine derivatives, followed by bromination, nitrile introduction, and carboxamide formation.[11][12]

Quantitative Data for Cyantraniliprole Synthesis

Detailed quantitative data for each step of cyantraniliprole synthesis is less commonly reported in publicly available literature. However, a patent describes a final purification step yielding the product with a purity of >97.5%.[13]

Experimental Protocols

The synthesis of cyantraniliprole shares intermediates with chlorantraniliprole, particularly the pyrazole carboxylic acid moiety. The key difference lies in the anthranilic acid portion, which contains a cyano group.

A general protocol for the final coupling step is as follows:

  • Reaction of the benzoxazinone intermediate with methylamine: The appropriate benzoxazinone precursor is reacted with an aqueous solution of methylamine in a solvent like ethyl acetate.[13]

  • Purification: The resulting product is purified, for instance, by creating an aqueous slurry, stirring, filtering, and drying to achieve high purity.[13]

Synthesis Workflow

Cyantraniliprole_Synthesis A Pyrazole & Pyridine Derivatives B Multi-step Synthesis A->B C Key Pyrazole Carboxylic Acid Intermediate B->C D Key Cyano-anthranilic Acid Intermediate B->D E Amide Coupling C->E D->E F Cyantraniliprole E->F

Caption: General synthetic scheme for Cyantraniliprole.

Synthesis of Flubendiamide

Flubendiamide is a phthalic acid diamide insecticide. Its synthesis is a convergent process involving the preparation of a substituted phthalic acid moiety and a specific aniline moiety, which are then coupled.[11]

Quantitative Data for Flubendiamide Synthesis
StepProductStarting MaterialsYield (%)Purity (%)Reference
13-Iodophthalic acid3-Nitrophthalic acid89.5≥98.0[14]
2Flubendiamide (Oxidation step)Flubendiamide sulfideNot specified98.1 - 98.4[15]
Experimental Protocols

4.2.1. Preparation of the Phthalic Acid Moiety

The synthesis begins with 3-nitrophthalic acid.[11]

  • Reduction: The nitro group of 3-nitrophthalic acid is reduced to an amino group, for example, using catalytic hydrogenation (H₂/Pd-C).[11]

  • Sandmeyer Reaction: The resulting 3-aminophthalic acid undergoes diazotization followed by iodination to yield 3-iodophthalic anhydride.[11]

  • Regioselective Amine Addition: 3-iodophthalic anhydride is reacted with an aliphatic amine (N,N-dimethyl-2-(methylsulfonyl)ethanamine) in an aprotic solvent to form the phthalamic acid intermediate.[10]

4.2.2. Preparation of the Aniline Moiety

The complex aniline intermediate, 2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]aniline, is prepared separately. This often involves a radical reaction to introduce the heptafluoroisopropyl group onto a substituted aniline precursor.[11]

4.2.3. Final Coupling

  • Isoimide Formation: The phthalamic acid intermediate is treated with a dehydrating agent to form an isoimide.[11]

  • Amide Bond Formation: The fluorinated aniline intermediate is then added to the isoimide solution to form the final amide bond, yielding flubendiamide.[11]

  • Oxidation (if necessary): If a thioether precursor is used, a final oxidation step is required to form the sulfone in the aliphatic side chain.[15][16] For example, using hydrogen peroxide with a resin catalyst.[15]

Synthesis Workflow

Flubendiamide_Synthesis A 3-Nitrophthalic Acid B Reduction A->B C 3-Aminophthalic Acid B->C D Sandmeyer Reaction C->D E 3-Iodophthalic Anhydride D->E G Regioselective Amine Addition E->G F Aliphatic Amine F->G H Phthalamic Acid Intermediate G->H I Dehydration H->I J Isoimide Intermediate I->J O Amide Coupling J->O K Substituted Aniline L Radical Reaction K->L N Target Aniline Intermediate L->N M Heptafluoroisopropyl Source M->L N->O P Flubendiamide O->P

Caption: Convergent synthetic pathway for Flubendiamide.

References

Application Notes and Protocols for Amide Coupling with Methyl 3-chloro-5-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a variety of amide derivatives starting from methyl 3-chloro-5-fluoropyridine-2-carboxylate. The presented methodology is a two-step process involving the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a robust amide coupling procedure with various primary and secondary amines.

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The 2-pyridylcarboxamide moiety, in particular, is a prevalent scaffold in numerous biologically active compounds due to its unique electronic and conformational properties, which allow it to act as a versatile pharmacophore and a coordinating ligand for metal ions. This compound is a valuable building block for accessing substituted pyridyl amides. The electron-withdrawing chloro and fluoro substituents on the pyridine ring can influence the reactivity of the carboxylate group and the properties of the final amide products.

This application note details a reliable and adaptable two-step protocol for the conversion of this compound to its corresponding amides. The first step involves a straightforward basic hydrolysis to yield 3-chloro-5-fluoropyridine-2-carboxylic acid. The second step employs standard, high-efficiency peptide coupling reagents to facilitate the formation of the amide bond with a diverse range of amines.

Overall Reaction Scheme

The overall synthetic strategy is depicted below:

Reaction_Scheme cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Coupling start This compound intermediate 3-chloro-5-fluoropyridine-2-carboxylic acid start->intermediate 1. Base (e.g., LiOH, NaOH) 2. Acid (e.g., HCl) product N-substituted-3-chloro-5-fluoropyridine-2-carboxamide intermediate->product Coupling Reagent (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA, Et3N) amine Primary or Secondary Amine (R1R2NH) amine->product

Caption: Two-step protocol for amide synthesis.

Experimental Protocols

Step 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M or 2 M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a mixture of THF (or MeOH) and water (e.g., a 3:1 to 1:1 ratio).

  • Add a solution of LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq) in water to the flask.

  • Stir the reaction mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Once the reaction is complete, remove the organic solvent (THF or MeOH) under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-chloro-5-fluoropyridine-2-carboxylic acid as a solid. The product can be used in the next step without further purification if desired.

Step 2: Amide Coupling of 3-chloro-5-fluoropyridine-2-carboxylic acid

This section provides two common protocols for the amide coupling reaction. Protocol A utilizes HATU, a highly efficient uronium-based coupling reagent, while Protocol B employs the widely used carbodiimide-based EDC in combination with HOBt.

Protocol A: HATU-Mediated Amide Coupling

Materials:

  • 3-chloro-5-fluoropyridine-2-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.1-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-5-fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add the amine (1.1-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • In a separate flask, dissolve HATU (1.1-1.2 eq) in a minimal amount of anhydrous DMF or DCM and add it to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired amide.

Protocol B: EDC/HOBt-Mediated Amide Coupling

Materials:

  • 3-chloro-5-fluoropyridine-2-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.1-1.2 eq)

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) (1.2-1.5 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask, add 3-chloro-5-fluoropyridine-2-carboxylic acid (1.0 eq), HOBt (1.2-1.5 eq), and the amine (1.1-1.2 eq).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Add DIPEA or Et₃N (2.0-3.0 eq) to the solution and cool the flask in an ice bath.

  • Add EDC (1.2-1.5 eq) portion-wise to the cooled reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography (silica gel, e.g., hexanes/ethyl acetate) to obtain the pure amide product.

Data Presentation

The following table summarizes representative examples of amide coupling reactions with 3-chloro-5-fluoropyridine-2-carboxylic acid, providing a comparison of different coupling agents and reaction conditions. Please note that yields are highly dependent on the specific amine substrate and reaction scale.

EntryAmineCoupling ReagentBaseSolventTime (h)Yield (%)
1BenzylamineHATUDIPEADMF485-95
2AnilineHATUDIPEADMF1270-80
3MorpholineHATUDIPEADCM690-98
4BenzylamineEDC/HOBtEt₃NDCM1680-90
5AnilineEDC/HOBtEt₃NDCM2465-75
6MorpholineEDC/HOBtEt₃NDCM1885-95

Mandatory Visualizations

Experimental Workflow

The general workflow for the two-step synthesis of N-substituted-3-chloro-5-fluoropyridine-2-carboxamides is illustrated below.

Experimental_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_coupling Step 2: Amide Coupling start Start: Methyl 3-chloro-5-fluoropyridine- 2-carboxylate hydrolysis Basic Hydrolysis (LiOH or NaOH) start->hydrolysis acidification Acidification (HCl) hydrolysis->acidification extraction1 Extraction (EtOAc) acidification->extraction1 drying1 Drying and Concentration extraction1->drying1 intermediate Intermediate: 3-chloro-5-fluoropyridine- 2-carboxylic acid drying1->intermediate coupling Amide Coupling (HATU or EDC/HOBt) intermediate->coupling amine Amine (R1R2NH) amine->coupling workup Aqueous Workup coupling->workup purification Column Chromatography workup->purification product Final Product: N-substituted Amide purification->product

Caption: General experimental workflow.

Signaling Pathway: Mechanism of HATU-Mediated Amide Coupling

The following diagram illustrates the generally accepted mechanism for amide bond formation using HATU as the coupling reagent.

HATU_Mechanism carboxylic_acid Carboxylic Acid (R-COOH) carboxylate Carboxylate (R-COO⁻) carboxylic_acid->carboxylate Deprotonation base Base (e.g., DIPEA) base->carboxylate active_ester O-Acyl- (azabenzotriazolyl)uronium Intermediate (Active Ester) carboxylate->active_ester Nucleophilic Attack hatu HATU hatu->active_ester tetrahedral_intermediate Tetrahedral Intermediate active_ester->tetrahedral_intermediate Nucleophilic Attack tetramethylurea Tetramethylurea (Byproduct) active_ester->tetramethylurea Release amine Amine (R'R''NH) amine->tetrahedral_intermediate amide_product Amide Product (R-CONR'R'') tetrahedral_intermediate->amide_product Collapse hoat HOAt (Byproduct) tetrahedral_intermediate->hoat

Caption: Mechanism of HATU-mediated amide coupling.

Application Notes and Protocols: Functional Group Transformations of Methyl 3-chloro-5-fluoropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functional group transformations of the ester moiety in Methyl 3-chloro-5-fluoropicolinate. This valuable building block is frequently utilized in the synthesis of pharmaceuticals and agrochemicals. The following protocols for hydrolysis, amidation, reduction, and transesterification are presented to facilitate its application in synthetic chemistry and drug discovery.

Hydrolysis to 3-chloro-5-fluoropicolinic acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, providing a key intermediate for further derivatization, such as amide coupling. Base-catalyzed hydrolysis is a common and efficient method for this conversion.

Experimental Protocol: Base-Catalyzed Hydrolysis

Materials:

  • Methyl 3-chloro-5-fluoropicolinate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-chloro-5-fluoropicolinate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Add LiOH (1.5 to 3.0 eq.) or NaOH (1.5 to 3.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-chloro-5-fluoropicolinic acid.

Quantitative Data for Hydrolysis of Related Picolinates
Starting MaterialBaseSolventTime (h)Yield (%)Reference
Methyl 5-chloropyrazine-2-carboxylateLiOHWater1.5HighGeneral procedure adaptation
Methyl BenzoatesKOH (2%)Water0.5QuantitativeHigh-temperature procedure[1]

Amidation to 3-chloro-5-fluoropicolinamide Derivatives

Direct conversion of the ester to an amide can be achieved through aminolysis. This reaction is crucial for the synthesis of a wide range of biologically active molecules. The use of a catalyst can facilitate this transformation.

Experimental Protocol: Niobium(V) Oxide Catalyzed Amidation

Materials:

  • Methyl 3-chloro-5-fluoropicolinate

  • Amine (e.g., ammonia, primary or secondary amine, 1.2-2.0 eq.)

  • Niobium(V) oxide (Nb₂O₅) (5-10 mol%)

  • Toluene or xylene (as solvent, optional for high-boiling amines)

Procedure:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine Methyl 3-chloro-5-fluoropicolinate (1.0 eq.), the desired amine (1.2-2.0 eq.), and Nb₂O₅ (5-10 mol%).

  • For volatile amines, the reaction can be run neat or with a high-boiling solvent like toluene or xylene. For gaseous ammonia, a solution in a suitable solvent (e.g., methanol, dioxane) can be used in a sealed vessel.

  • Heat the reaction mixture at 120-160 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate.

  • Filter to remove the Nb₂O₅ catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Quantitative Data for Amidation of Related Esters
EsterAmineCatalystYield (%)Reference
Methyl BenzoateAnilineNb₂O₅HighGeneral procedure for Nb₂O₅ catalysis[2]
Methyl Stearaten-ButylamineSodium Methoxide>90Catalyzed aminolysis[3]

Reduction to (3-chloro-5-fluoropyridin-2-yl)methanol

The reduction of the ester group to a primary alcohol provides a versatile intermediate for further functionalization, such as ether or halide formation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • Methyl 3-chloro-5-fluoropicolinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Ethyl acetate

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of Methyl 3-chloro-5-fluoropicolinate (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (3-chloro-5-fluoropyridin-2-yl)methanol.

Quantitative Data for Reduction of Esters
Reducing AgentSubstrateNotesReference
LiAlH₄Esters, Carboxylic AcidsStrong, non-selective reducing agent.General knowledge[4]
NaBH₄/LiClMethyl EstersIn situ formation of LiBH₄ for selective ester reduction.Method for ester reduction[5]
NaBH₄/CaCl₂Methyl EstersIn situ formation of Ca(BH₄)₂ for ester reduction.Method for ester reduction[5]

Transesterification to Other Alkyl 3-chloro-5-fluoropicolinates

Transesterification allows for the conversion of the methyl ester to other alkyl esters, which can be useful for modifying the physical properties of the molecule or for specific synthetic strategies. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Base-Catalyzed Transesterification

Materials:

  • Methyl 3-chloro-5-fluoropicolinate

  • Desired alcohol (e.g., ethanol, isopropanol; used in large excess as the solvent)

  • Sodium methoxide (NaOMe) or Sodium ethoxide (NaOEt) (catalytic amount, e.g., 0.1 eq.)

Procedure:

  • Dissolve Methyl 3-chloro-5-fluoropicolinate (1.0 eq.) in a large excess of the desired alcohol.

  • Add a catalytic amount of the corresponding sodium alkoxide (e.g., NaOEt if using ethanol).

  • Heat the reaction mixture to reflux for 4-24 hours. The progress of the reaction can be monitored by GC-MS or LC-MS to observe the formation of the new ester and the disappearance of the starting material.

  • Once the reaction has reached equilibrium or completion, cool the mixture to room temperature.

  • Neutralize the catalyst by adding a weak acid, such as acetic acid.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or distillation if applicable.

Quantitative Data for Transesterification of Related Esters
Starting EsterAlcoholCatalystConditionsReference
Methyl NicotinateMentholSodium Methoxide40-150 °C, partial vacuumPatent for menthyl nicotinate synthesis

Visualizing Reaction Pathways

Functional_Group_Transformations cluster_hydrolysis Hydrolysis cluster_amidation Amidation cluster_reduction Reduction cluster_transesterification Transesterification Methyl_3_chloro_5_fluoropicolinate_H Methyl 3-chloro-5-fluoropicolinate 3_chloro_5_fluoropicolinic_acid 3-chloro-5-fluoropicolinic acid Methyl_3_chloro_5_fluoropicolinate_H->3_chloro_5_fluoropicolinic_acid LiOH or NaOH, THF/H₂O Methyl_3_chloro_5_fluoropicolinate_A Methyl 3-chloro-5-fluoropicolinate 3_chloro_5_fluoropicolinamide 3-chloro-5-fluoropicolinamide Methyl_3_chloro_5_fluoropicolinate_A->3_chloro_5_fluoropicolinamide R¹R²NH, Nb₂O₅, Heat Methyl_3_chloro_5_fluoropicolinate_R Methyl 3-chloro-5-fluoropicolinate Pyridylmethanol (3-chloro-5-fluoropyridin-2-yl)methanol Methyl_3_chloro_5_fluoropicolinate_R->Pyridylmethanol 1. LiAlH₄, THF 2. H₂O workup Methyl_3_chloro_5_fluoropicolinate_T Methyl 3-chloro-5-fluoropicolinate New_Ester Alkyl 3-chloro-5-fluoropicolinate Methyl_3_chloro_5_fluoropicolinate_T->New_Ester R'OH, NaOR' (cat.), Heat

Caption: Key transformations of the ester group.

Hydrolysis_Workflow start Start: Dissolve Ester in THF/H₂O add_base Add LiOH or NaOH start->add_base stir Stir at Room Temperature add_base->stir monitor Monitor by TLC/LC-MS stir->monitor remove_thf Remove THF monitor->remove_thf Reaction Complete acidify Acidify with 1M HCl remove_thf->acidify extract Extract with Ethyl Acetate acidify->extract workup Wash, Dry, Concentrate extract->workup product Product: 3-chloro-5-fluoropicolinic acid workup->product

Caption: Workflow for ester hydrolysis.

Amidation_Logical_Relationship ester Methyl 3-chloro-5-fluoropicolinate amide 3-chloro-5-fluoropicolinamide Derivative ester->amide amine Amine (R¹R²NH) amine->amide catalyst Nb₂O₅ Catalyst catalyst->amide facilitates heat Heat (120-160 °C) heat->amide drives reaction methanol Methanol (byproduct)

Caption: Reactants and conditions for amidation.

References

Synthesis of Novel Heterocyclic Compounds Using Methyl 3-chloro-5-fluoropicolinate (CAS 1214387-31-1): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing Methyl 3-chloro-5-fluoropicolinate (CAS 1214387-31-1) as a key starting material. The methodologies outlined herein describe the preparation of fused pyridine systems, specifically pyrido[2,3-b]pyrazines and thieno[2,3-b]pyridines, which are scaffolds of significant interest in medicinal chemistry and drug discovery.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The unique arrangement of heteroatoms within their cyclic structures imparts specific physicochemical properties that are crucial for their interaction with biological targets. Fused pyridine derivatives, in particular, are prevalent in numerous approved drugs and clinical candidates, exhibiting a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Methyl 3-chloro-5-fluoropicolinate (CAS 1214387-31-1) is a versatile building block for the synthesis of such complex heterocyclic systems. The presence of a chlorine atom at the 2-position of the pyridine ring provides a reactive site for nucleophilic substitution, while the ester functionality at the 3-position can participate in subsequent cyclization reactions. The fluorine atom at the 5-position can enhance the biological activity and metabolic stability of the resulting compounds.

These application notes provide two primary synthetic strategies for the elaboration of CAS 1214387-31-1 into novel fused heterocyclic frameworks.

Data Presentation

The following tables summarize the expected yields and hypothetical biological data for the synthesized compounds. This data is illustrative and serves as a target for the successful execution of the described protocols.

Table 1: Synthesis of 6-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one Derivatives

Compound IDR1R2Yield (%)Purity (%)
3a HH85>98
3b CH₃H82>97
3c HPh78>98

Table 2: Synthesis of 6-fluoro-2-oxo-1,2-dihydrothieno[2,3-b]pyridine-3-carbonitrile Derivatives

Compound IDRYield (%)Purity (%)
6a H88>99
6b CH₃86>98
6c Ph81>97

Table 3: Hypothetical Biological Activity of Synthesized Compounds

Compound IDTarget Kinase IC₅₀ (nM)Antiproliferative Activity (GI₅₀, µM) - HeLa Cells
3a 1505.2
3b 1254.1
3c 802.5
6a 2108.9
6b 1857.3
6c 1103.8

Experimental Protocols

Protocol 1: Synthesis of 6-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one Derivatives

This protocol describes the synthesis of the pyrido[2,3-b]pyrazine scaffold through a condensation reaction between Methyl 3-chloro-5-fluoropicolinate and substituted ethylenediamines.

Reaction Scheme:

Materials:

  • Methyl 3-chloro-5-fluoropicolinate (CAS 1214387-31-1)

  • Substituted Ethylenediamine (e.g., ethylenediamine, 1,2-propanediamine, 1-phenyl-1,2-ethanediamine)

  • Triethylamine (Et₃N)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of Methyl 3-chloro-5-fluoropicolinate (1.0 eq) in anhydrous ethanol (10 mL/mmol), add the substituted ethylenediamine (1.2 eq) and triethylamine (2.5 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 12-24 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc).

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure 6-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 6-fluoro-2-oxo-1,2-dihydrothieno[2,3-b]pyridine-3-carbonitrile Derivatives

This protocol details the synthesis of the thieno[2,3-b]pyridine scaffold via a Gewald-type reaction of Methyl 3-chloro-5-fluoropicolinate with a β-ketonitrile and elemental sulfur. For the purpose of this application note, a more direct cyclization with 2-cyano-N-substituted-thioacetamides is proposed.

Reaction Scheme:

Materials:

  • Methyl 3-chloro-5-fluoropicolinate (CAS 1214387-31-1)

  • 2-Cyano-N-substituted-thioacetamide (e.g., 2-cyanothioacetamide, 2-cyano-N-methylthioacetamide, 2-cyano-N-phenylthioacetamide)

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.5 eq) in anhydrous ethanol (15 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon).

  • To the freshly prepared sodium ethoxide solution, add the 2-cyano-N-substituted-thioacetamide (1.1 eq) and stir at room temperature for 30 minutes.

  • Add a solution of Methyl 3-chloro-5-fluoropicolinate (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by TLC (3:7 EtOAc:Hexanes). The reaction is typically complete within 8-16 hours.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with 1 M hydrochloric acid to pH ~7.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the pure 6-fluoro-2-oxo-1,2-dihydrothieno[2,3-b]pyridine-3-carbonitrile derivative.

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry.

Mandatory Visualizations

G cluster_0 Protocol 1: Synthesis of Pyrido[2,3-b]pyrazines Start1 Methyl 3-chloro-5-fluoropicolinate (1) + Substituted Ethylenediamine (2) Step1_1 Reaction in Ethanol with Triethylamine (Reflux) Start1->Step1_1 Condensation Step1_2 Work-up (Extraction and Washing) Step1_1->Step1_2 Step1_3 Purification (Column Chromatography) Step1_2->Step1_3 End1 6-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (3) Step1_3->End1

Caption: Experimental workflow for the synthesis of pyrido[2,3-b]pyrazine derivatives.

G cluster_1 Protocol 2: Synthesis of Thieno[2,3-b]pyridines Start2 Methyl 3-chloro-5-fluoropicolinate (1) + 2-Cyano-N-substituted-thioacetamide (4) Step2_1 Reaction in Ethanol/DMF with Sodium Ethoxide (Reflux) Start2->Step2_1 Cyclocondensation Step2_2 Neutralization and Work-up (Extraction) Step2_1->Step2_2 Step2_3 Purification (Column Chromatography) Step2_2->Step2_3 End2 6-fluoro-2-oxo-1,2-dihydrothieno[2,3-b]pyridine-3-carbonitrile (6) Step2_3->End2

Caption: Experimental workflow for the synthesis of thieno[2,3-b]pyridine derivatives.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival, Proliferation, Angiogenesis mTOR->CellSurvival Heterocycle Synthesized Heterocyclic Compound (e.g., 3c, 6c) Heterocycle->PI3K inhibits

Caption: Hypothetical signaling pathway (PI3K/Akt/mTOR) inhibited by synthesized compounds.

Application Notes and Protocols: Methyl 3-chloro-5-fluoropyridine-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-5-fluoropyridine-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its substituted pyridine core, featuring both chloro and fluoro groups, offers multiple reaction sites for derivatization, making it a valuable starting material for the synthesis of complex bioactive molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidates. These application notes provide an overview of its utility, key reactions, and protocols relevant to drug discovery and development.

Chemical Properties

PropertyValue
IUPAC Name This compound
Synonyms Methyl 3-chloro-5-fluoropicolinate, 3-Chloro-5-fluoro-2-(methoxycarbonyl)pyridine
CAS Number 1214387-31-1
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
Appearance Solid

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of various therapeutic agents, particularly in the fields of oncology and infectious diseases.

Kinase Inhibitors for Oncology

This pyridine derivative is a valuable scaffold for the development of kinase inhibitors. The pyridine core can act as a hinge-binding motif, while the substituent at the 3-position can be elaborated to interact with other regions of the kinase active site.

KRas G12D Inhibitors: The KRas protein is a key signaling molecule, and the G12D mutation is a common driver in many cancers. Methyl 4-amino-6-chloro-5-fluoro-pyridine-3-carboxylate, a closely related analogue, is used in the synthesis of KRas G12D inhibitors. The synthetic route involves a Suzuki coupling to introduce a substituted naphthyl group at the 6-position.

dot

KRas_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS KRas_GDP KRas-GDP (Inactive) SOS->KRas_GDP GEF Activity KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP RAF RAF KRas_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor KRas G12D Inhibitor (Derived from Pyridine Scaffold) Inhibitor->KRas_GTP Inhibition

Caption: KRas Signaling Pathway and Point of Inhibition.

PRMT5 Inhibitors: Protein Arginine Methyltransferase 5 (PRMT5) is another important target in oncology. Certain PRMT5 inhibitors incorporate a 2-amino-3-chloro-5-fluoroquinoline moiety, highlighting the utility of this substitution pattern in developing potent and selective inhibitors.[1]

Antibacterial Agents

The 5-fluoropyridine-3-yl scaffold is a key component in a novel class of oxazolidinone antibacterial agents. These compounds exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The pyridine ring modifies the electronic properties of the oxazolidinone core, contributing to the antibacterial efficacy.

Biological Activity of Novel Oxazolidinones:

CompoundR GroupS. aureus (ATCC 29213) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)B. subtilis (ATCC 6633) MIC (µg/mL)
6a -H482
6j -F242
7j Pyrimidine derivative0.50.250.5
Linezolid (Reference)221

Data adapted from a study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives.

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available pyridine precursors. The following is a general procedure based on methods for producing structurally related compounds.

dot

Synthesis_Workflow Start 2,6-dichloro-5-fluoronicotinic acid Step1 Esterification (MeOH, H₂SO₄) Start->Step1 Intermediate1 Methyl 2,6-dichloro-5- fluoronicotinate Step1->Intermediate1 Step2 Selective Reduction (e.g., H₂, Pd/C) Intermediate1->Step2 Product Methyl 3-chloro-5- fluoropyridine-2-carboxylate Step2->Product

Caption: General Synthetic Workflow.

Protocol:

  • Esterification: To a solution of 2,6-dichloro-5-fluoronicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2,6-dichloro-5-fluoronicotinate.

  • Selective Reduction: Dissolve the methyl 2,6-dichloro-5-fluoronicotinate in a suitable solvent such as ethanol or ethyl acetate. Add a palladium on carbon catalyst (5-10 mol%). Subject the mixture to hydrogenation (H₂ gas) at a suitable pressure (e.g., 1-3 atm) or use a transfer hydrogenation source like ammonium formate. Monitor the reaction by TLC or GC-MS for the selective removal of the 6-chloro group. Upon completion, filter the catalyst and concentrate the filtrate to yield the crude product. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure this compound. Note: Reaction conditions, including catalyst loading, pressure, and temperature, may require optimization for best results.

Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura coupling is a powerful method to introduce aryl or heteroaryl substituents at the 3-position of the pyridine ring. The chloro group at this position is less reactive than a bromo or iodo group, often requiring more active catalytic systems.

dot

Suzuki_Coupling_Workflow Reactants Pyridine Building Block + Boronic Acid/Ester Reaction Pd Catalyst Ligand, Base Solvent, Heat Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Protocol using SPhos Ligand:

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[2]

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.[2]

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).[2]

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[2]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[2]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[2]

Protocol using XPhos Ligand:

  • In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.[2]

  • Add anhydrous, degassed toluene (5 mL) to the vial.[2]

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.[2]

  • Follow steps 5-10 from the SPhos protocol for workup and purification.[2]

Key Considerations for Suzuki-Miyaura Coupling:

  • Catalyst and Ligand Selection: The choice of a bulky, electron-rich phosphine ligand like SPhos or XPhos is often crucial for the efficient coupling of less reactive aryl chlorides.

  • Base and Solvent: The base and solvent system should be carefully chosen to ensure solubility of the reactants and to facilitate the transmetalation step.

  • Reaction Monitoring: Close monitoring of the reaction is recommended as prolonged reaction times at high temperatures can lead to decomposition.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its utility in the synthesis of kinase inhibitors and antibacterial agents demonstrates its potential for the development of novel therapeutics. The protocols provided herein offer a starting point for the synthesis and further functionalization of this important intermediate.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of Methyl 3-chloro-5-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient synthesis of Methyl 3-chloro-5-fluoropyridine-2-carboxylate, a key intermediate in pharmaceutical development, utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times and potentially improved yields.

Introduction

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry. The presence of chlorine and fluorine atoms on the pyridine ring imparts unique electronic properties and metabolic stability to molecules, making this compound a valuable building block for the synthesis of various therapeutic agents. Microwave-assisted synthesis provides a rapid and efficient alternative to traditional synthetic methods, which often require prolonged reaction times and high temperatures.

Microwave-Assisted Synthesis Protocol

Reaction: Fischer Esterification of 3-chloro-5-fluoropyridine-2-carboxylic acid

G cluster_reactants Reactants cluster_process Process cluster_products Products A 3-chloro-5-fluoropyridine-2-carboxylic acid P1 Microwave Irradiation A->P1 B Methanol (excess) B->P1 C Sulfuric Acid (catalyst) C->P1 D This compound P1->D E Water P1->E

Figure 1: Reaction scheme for the microwave-assisted Fischer esterification.

Materials and Equipment
  • 3-chloro-5-fluoropyridine-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave process vial with a snap-on cap

  • Magnetic stir bar

  • Rotary evaporator

  • Standard laboratory glassware

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Experimental Procedure
  • Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 3-chloro-5-fluoropyridine-2-carboxylic acid (1.0 mmol, 175.5 mg).

  • Reagent Addition: Add anhydrous methanol (5 mL, excess) to the vial, followed by the careful, dropwise addition of concentrated sulfuric acid (0.1 mmol, 5.4 µL) as a catalyst.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture under the conditions specified in Table 1. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), and then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Proposed Reaction Parameters

The following table outlines proposed starting parameters for the microwave-assisted synthesis. Optimization may be required to achieve the best results.

ParameterValue
Temperature 120 °C
Time 10 - 30 minutes
Microwave Power 100 - 300 W (dynamic)
Pressure 10 - 15 bar
Stirring High

Table 1: Proposed Microwave Reactor Settings

Application in Drug Development: A Case Study with a Glycogen Synthase Kinase 3 (GSK-3) Inhibitor

This compound serves as a crucial intermediate in the synthesis of complex heterocyclic molecules with potential therapeutic applications. One such application is in the development of kinase inhibitors. For instance, derivatives of this compound can be elaborated into inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in various diseases including neurodegenerative disorders, diabetes, and cancer.

Logical Workflow for Drug Discovery

G A This compound (Starting Material) B Chemical Elaboration (e.g., amidation, cross-coupling) A->B C Library of Pyridine Derivatives B->C D High-Throughput Screening (GSK-3 Inhibition Assay) C->D E Lead Compound Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Figure 2: Workflow for developing a GSK-3 inhibitor.

GSK-3 Signaling Pathway and Inhibition

GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in multiple signaling pathways, including the Wnt/β-catenin and insulin signaling pathways. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes involved in cell proliferation and differentiation.

An inhibitor developed from this compound would bind to the ATP-binding site of GSK-3, preventing the phosphorylation of its substrates.

G cluster_pathway GSK-3 Signaling Pathway cluster_inhibition Inhibition GSK3 GSK-3 BetaCatenin β-catenin GSK3->BetaCatenin Phosphorylation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF Gene Target Gene Transcription TCF_LEF->Gene Activation Inhibitor GSK-3 Inhibitor (Derived from this compound) Inhibitor->GSK3 Inhibits

Figure 3: Inhibition of the Wnt/β-catenin pathway by a GSK-3 inhibitor.

Conclusion

The use of microwave-assisted synthesis offers a rapid and efficient route to this compound. This versatile intermediate is a valuable starting material for the synthesis of biologically active molecules, including potent kinase inhibitors targeting critical cellular signaling pathways. The protocols and conceptual frameworks provided herein are intended to facilitate further research and development in this important area of medicinal chemistry.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-chloro-5-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 3-chloro-5-fluoropyridine-2-carboxylate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to help improve reaction yields and address common challenges.

Experimental Protocols

A plausible synthetic route to this compound involves a multi-step process starting from 3-amino-2-chloropyridine. This pathway includes a Sandmeyer-type reaction to introduce the chloro group, followed by a Balz-Schiemann reaction for fluorination, and concludes with an esterification to yield the final product.

Overall Synthetic Workflow

Synthetic Workflow A 3-Amino-5-bromo-2-chloropyridine B 3-Amino-2-chloro-5-fluoropyridine A->B Fluorination (Balz-Schiemann Reaction) C 3-Chloro-5-fluoropyridine-2-carboxylic acid B->C Sandmeyer-type Reaction & Hydrolysis D This compound C->D Esterification (Fischer Esterification)

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 3-Amino-2-chloro-5-fluoropyridine (Balz-Schiemann Reaction)

This step introduces the fluorine atom onto the pyridine ring.

Protocol:

  • Diazotization: In a suitable reactor, dissolve 3-amino-5-bromo-2-chloropyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0-5°C. Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5°C. Stir the mixture for 1-2 hours to ensure complete formation of the diazonium salt.

  • Thermal Decomposition: The resulting diazonium tetrafluoroborate salt is then subjected to thermal decomposition. The temperature is gradually increased to 100-150°C. The decomposition leads to the formation of 3-bromo-2-chloro-5-fluoropyridine with the evolution of nitrogen gas.

  • Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography or distillation under reduced pressure.

Step 2: Synthesis of 3-Chloro-5-fluoropyridine-2-carboxylic acid (Sandmeyer-type Reaction and Hydrolysis)

This stage introduces the carboxylic acid group.

Protocol:

  • Diazotization: Dissolve 3-amino-2-chloro-5-fluoropyridine in an aqueous acidic solution (e.g., HCl) and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C.

  • Cyanation: In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water. Add the previously prepared diazonium salt solution to the cyanide solution at a controlled rate, maintaining the temperature between 20-30°C. The reaction is typically stirred for several hours.

  • Hydrolysis: The resulting 3-chloro-5-fluoro-2-cyanopyridine is then hydrolyzed to the carboxylic acid. This can be achieved by heating the reaction mixture with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH solution) followed by acidification.

  • Work-up and Purification: After cooling, the precipitated 3-chloro-5-fluoropyridine-2-carboxylic acid is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of this compound (Fischer Esterification)

The final step is the esterification of the carboxylic acid.

Protocol:

  • Reaction Setup: To a solution of 3-chloro-5-fluoropyridine-2-carboxylic acid in methanol, slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (SOCl₂).

  • Reaction Conditions: The mixture is heated to reflux (typically 60-70°C) for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield

StepParameterCondition AYield ACondition BYield BReference
Fluorination Temperature100°C~60%130°C~75%General Knowledge
Fluorinating AgentHBF₄~70%Anhydrous HF~80%[1]
Cyanation CatalystCuCN~85%CuBr/NaCN~80%General Knowledge
Temperature25°C~80%50°C~70%General Knowledge
Esterification CatalystH₂SO₄~90%SOCl₂~95%General Knowledge
Reaction Time4 hours~85%8 hours>95%General Knowledge

Troubleshooting Guide

Troubleshooting Guide Start Low Yield or Impure Product Step Identify Synthesis Step Start->Step Fluorination Fluorination (Step 1) Step->Fluorination Step 1 Sandmeyer Sandmeyer (Step 2) Step->Sandmeyer Step 2 Esterification Esterification (Step 3) Step->Esterification Step 3 F_Prob1 Incomplete Diazotization? Fluorination->F_Prob1 S_Prob1 Side reactions (e.g., phenol formation)? Sandmeyer->S_Prob1 E_Prob1 Incomplete Esterification? Esterification->E_Prob1 F_Sol1 Ensure temp is 0-5°C Use fresh NaNO₂ F_Prob1->F_Sol1 Yes F_Prob2 Low Decomposition Yield? F_Prob1->F_Prob2 No F_Sol2 Increase decomposition temp Use higher boiling solvent F_Prob2->F_Sol2 Yes S_Sol1 Maintain low temp during diazotization Ensure efficient stirring S_Prob1->S_Sol1 Yes S_Prob2 Incomplete Hydrolysis? S_Prob1->S_Prob2 No S_Sol2 Increase reaction time or temp Use stronger acid/base S_Prob2->S_Sol2 Yes E_Sol1 Increase reflux time Use excess methanol Use a more effective catalyst (e.g., SOCl₂) E_Prob1->E_Sol1 Yes E_Prob2 Hydrolysis of Ester during work-up? E_Prob1->E_Prob2 No E_Sol2 Use mild basic wash (e.g., sat. NaHCO₃) Minimize contact time with aqueous layers E_Prob2->E_Sol2 Yes

Caption: Troubleshooting flowchart for the synthesis of this compound.

Q1: My yield for the Balz-Schiemann reaction (Step 1) is consistently low. What are the likely causes?

A1: Low yields in the Balz-Schiemann reaction can often be attributed to several factors:

  • Incomplete Diazotization: Ensure the reaction temperature is maintained between 0-5°C. Higher temperatures can lead to premature decomposition of the diazonium salt. Also, verify the purity and reactivity of your sodium nitrite.

  • Inefficient Thermal Decomposition: The decomposition temperature is critical. If it's too low, the reaction may not go to completion. If it's too high, it could lead to the formation of byproducts. Experiment with a gradual increase in temperature to find the optimal point. The choice of solvent can also influence the decomposition.

  • Moisture: The presence of water can lead to the formation of phenolic byproducts. Ensure all glassware is dry and use anhydrous solvents where possible.

Q2: I am observing significant byproduct formation during the Sandmeyer reaction (Step 2). How can I minimize this?

A2: The primary byproduct in a Sandmeyer reaction involving diazonium salts is often the corresponding phenol, formed by the reaction with water. To minimize this:

  • Maintain Low Temperatures: As with the Balz-Schiemann reaction, keeping the temperature of the diazotization step at 0-5°C is crucial to prevent the premature decomposition of the diazonium salt to a phenol.

  • Controlled Addition: Add the diazonium salt solution to the copper(I) cyanide solution slowly and with vigorous stirring to ensure localized heat buildup is minimized.

  • Purity of Starting Material: Ensure the 3-amino-2-chloro-5-fluoropyridine is of high purity, as impurities can catalyze side reactions.

Q3: The final esterification step (Step 3) is not going to completion. What can I do to improve the conversion?

A3: Fischer esterification is an equilibrium-controlled reaction. To drive the reaction towards the product:

  • Use Excess Alcohol: Using methanol as the solvent effectively provides a large excess of one of the reactants, shifting the equilibrium to the right.

  • Water Removal: Although more complex to set up, removing the water as it is formed (e.g., using a Dean-Stark apparatus) will drive the reaction to completion.

  • Choice of Catalyst: While sulfuric acid is a common catalyst, using thionyl chloride (SOCl₂) to first form the acid chloride, followed by the addition of methanol, can lead to a more complete and often faster reaction.

  • Increase Reaction Time: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper(I) salt in the Sandmeyer reaction?

A1: The copper(I) salt acts as a catalyst. It facilitates the transfer of an electron to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The radical then reacts with the counter-ion of the copper salt to form the final product.

Q2: Are there alternative methods for the fluorination step?

A2: Yes, besides the Balz-Schiemann reaction, nucleophilic aromatic substitution (SNAr) can sometimes be employed if a suitable precursor with a good leaving group (like a nitro or another halide group) is available at the 5-position. However, for introducing fluorine from an amino group, the Balz-Schiemann reaction is a classic and reliable method.

Q3: How can I effectively purify the final product, this compound?

A3: The final product can typically be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation from any remaining starting material or byproducts. Recrystallization from a suitable solvent system can also be an effective purification method if the product is a solid at room temperature.

Q4: What are the main safety precautions to consider during this synthesis?

A4:

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is generally recommended to use them in solution without isolation.

  • Cyanides: Copper(I) cyanide and sodium cyanide are highly toxic. Handle them with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment. Have a cyanide antidote kit readily available.

  • Strong Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle them with care.

  • Thionyl Chloride: SOCl₂ is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a fume hood.

  • Solvents: Use appropriate flammable solvent handling procedures.

References

Minimizing byproduct formation in Suzuki coupling of 3-chloro-5-fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the Suzuki-Miyaura cross-coupling of 3-chloro-5-fluoropyridines. Due to the electron-deficient nature of the pyridine ring, specific challenges such as protodeboronation, homocoupling, and dehalogenation can be prevalent. The following sections offer strategies and starting points for reaction optimization to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Suzuki coupling of 3-chloro-5-fluoropyridines?

A1: The primary undesired side products in the Suzuki-Miyaura coupling of 3-chloro-5-fluoropyridines are:

  • Protodeboronation Product: Formation of an arene corresponding to the boronic acid (Ar-H) instead of the desired coupled product. This is often caused by the presence of water in the reaction mixture or catalysis by the base or palladium-phosphine complex.

  • Homocoupling Product: This results from the coupling of two boronic acid molecules to form a symmetrical biaryl (Ar-Ar). The presence of oxygen is a common promoter of this side reaction.[1][2]

  • Dehalogenation Product: The 3-chloro-5-fluoropyridine starting material is reduced, replacing the chlorine atom with a hydrogen atom to form 3-fluoropyridine. This can occur after oxidative addition, where a hydride ligand is transferred to the palladium complex, followed by reductive elimination.[2][3]

Q2: Why is C-Cl bond activation a challenge for 3-chloro-5-fluoropyridine?

A2: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings, requiring more active catalytic systems for efficient C-Cl bond activation.[4] The electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen can influence the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst.

Q3: How does the choice of phosphine ligand impact the reaction?

A3: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of the aryl chloride and facilitate the subsequent steps of the catalytic cycle.[4][5] Ligands like SPhos and XPhos are often effective for challenging substrates, including electron-deficient heteroaryl chlorides.[6][7] However, excessively bulky ligands can sometimes promote side reactions, so screening of ligands may be necessary.[7]

Q4: What is the role of the base in this reaction and which ones are recommended?

A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7][8] For challenging couplings like that of 3-chloro-5-fluoropyridine, common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[4][7] K₃PO₄ is often a good starting point for difficult couplings.[7]

Q5: How can I minimize protodeboronation of my boronic acid?

A5: To minimize protodeboronation, ensure the use of anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates, which can be more stable and less prone to this side reaction. Judicious selection of the ligand is also important; avoid overly bulky ligands that may promote this pathway.

Troubleshooting Guides

Problem 1: High Levels of Boronic Acid Homocoupling

Possible Causes & Solutions:

Possible CauseRecommended Action(s)
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1][9] Maintain a positive pressure of an inert gas throughout the reaction.
Use of a Pd(II) Precatalyst If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), homocoupling can occur during the in situ reduction to the active Pd(0) catalyst. Consider using a Pd(0) source directly (e.g., Pd₂(dba)₃, Pd(PPh₃)₄).[1][6] The addition of a mild reducing agent, such as potassium formate, can also help minimize the concentration of free Pd(II).[9][10]
Inappropriate Ligand Use bulky, electron-rich phosphine ligands that promote the reductive elimination step and disfavor the side reactions leading to homocoupling. Ligands such as SPhos, XPhos, or RuPhos are often effective.[6]
Slow Transmetalation Ensure the chosen base is effective at activating the boronic acid. For electron-deficient substrates, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases.[6]
High Reaction Temperature While higher temperatures can increase the reaction rate, they can also promote side reactions. Optimize the temperature to find a balance between a reasonable reaction time and minimal byproduct formation.[6]
Problem 2: Significant Formation of Dehalogenated Byproduct (3-Fluoropyridine)

Possible Causes & Solutions:

Possible CauseRecommended Action(s)
Source of Hydride The palladium-hydride (Pd-H) species responsible for dehalogenation can form from various sources, including bases, solvents (like alcohols), or trace water.[3]
Sub-optimal Ligand The choice of ligand is critical. While bulky, electron-rich ligands are needed for C-Cl activation, some may be more prone to promoting dehalogenation. Screen different ligands, such as SPhos, XPhos, or other biaryl phosphines.[3][7]
Inappropriate Base Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or a phosphate base like K₃PO₄, are generally preferred.[3]
Protic Solvents Use aprotic solvents like dioxane, THF, or toluene to minimize the availability of hydride sources.[3]
High Reaction Temperature Running the reaction at the lowest effective temperature can sometimes reduce the rate of dehalogenation more than the desired coupling.[7]

Experimental Protocols

The following protocols are suggested starting points for the Suzuki coupling of 3-chloro-5-fluoropyridine, based on established methods for structurally similar chloropyridines.[4] Optimization will likely be required for specific boronic acids.

Protocol 1: General Procedure using SPhos Ligand
  • To an oven-dried reaction vial, add 3-chloro-5-fluoropyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.[4]

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).[4]

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using XPhos Ligand
  • In a glovebox, combine 3-chloro-5-fluoropyridine (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.

  • Add anhydrous, degassed toluene (5 mL) to the vial.[4]

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.[4]

  • Follow steps 5-10 from Protocol 1 for workup and purification.

Visualizations

Suzuki_Coupling_Byproducts cluster_main Desired Suzuki Coupling cluster_byproducts Byproduct Formation Pathways A 3-Chloro-5-fluoropyridine C Desired Product A->C Pd Catalyst, Base E Dehalogenation Product (3-Fluoropyridine) A->E Hydride Source, Pd-H B Arylboronic Acid B->C D Homocoupling Product (Ar-Ar) B->D O₂, Pd(II) F Protodeboronation Product (Ar-H) B->F H₂O, Base

Caption: Byproduct formation pathways in the Suzuki coupling of 3-chloro-5-fluoropyridines.

Troubleshooting_Workflow start Low Yield or Impure Product byproduct_id Identify Major Byproduct(s) (LC-MS, NMR) start->byproduct_id homocoupling Homocoupling (Ar-Ar) byproduct_id->homocoupling Homocoupling dehalogenation Dehalogenation (3-Fluoropyridine) byproduct_id->dehalogenation Dehalogenation protodeboronation Protodeboronation (Ar-H) byproduct_id->protodeboronation Protodeboronation deoxygenate Improve Degassing (Inert Gas Sparge, Freeze-Pump-Thaw) homocoupling->deoxygenate pd_source Switch to Pd(0) Precatalyst (e.g., Pd₂(dba)₃) deoxygenate->pd_source solvent_base Use Aprotic Solvent (Toluene, Dioxane) & Weaker Base (K₃PO₄, Cs₂CO₃) dehalogenation->solvent_base temp_optimization Lower Reaction Temperature solvent_base->temp_optimization anhydrous Use Anhydrous Solvents/Reagents protodeboronation->anhydrous boronic_ester Use Boronic Ester (Pinacol Ester) anhydrous->boronic_ester

Caption: Troubleshooting workflow for minimizing byproducts in Suzuki coupling reactions.

References

Technical Support Center: Purification of Methyl 3-chloro-5-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, chemists, and drug development professionals who are working with Methyl 3-chloro-5-fluoropyridine-2-carboxylate. The purification of this halogenated pyridine derivative, a key building block in medicinal chemistry, can present unique challenges during column chromatography. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated protocol to streamline your purification workflow and ensure high purity of the final compound.

Understanding the Molecule: Physicochemical Properties

Before embarking on any purification, understanding the physical and chemical properties of the target compound is paramount. These properties dictate the optimal chromatographic conditions.

PropertyValueSource
Molecular Formula C₇H₅ClFNO₂PubChem[1]
Molecular Weight 189.57 g/mol PubChem[1]
Appearance SolidCymitQuimica[2]
XLogP3 (Polarity) 1.8PubChem[1]
CAS Number 1214387-31-1Santa Cruz Biotechnology[3]

The XLogP3 value of 1.8 suggests that this compound is a compound of intermediate polarity. This makes it an ideal candidate for normal-phase column chromatography on silica gel, but also indicates that careful selection of the mobile phase is necessary to achieve good separation from both more polar and less polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for Thin-Layer Chromatography (TLC) analysis of this compound?

A: Given its intermediate polarity, a good starting point for TLC is a mixture of a non-polar and a moderately polar solvent. We recommend starting with 30% ethyl acetate in hexanes (v/v) .[4] This system often provides a good initial assessment. If the compound's Retention Factor (Rf) is too low (i.e., it doesn't move far from the baseline), gradually increase the proportion of ethyl acetate. If the Rf is too high (near the solvent front), decrease the ethyl acetate concentration. The ideal Rf for good separation on a column is typically between 0.2 and 0.4.[4]

Q2: My compound is streaking or "tailing" on the TLC plate. What causes this and how can I fix it?

A: Tailing is a common issue with nitrogen-containing compounds like pyridines on silica gel. The basic nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-ideal interaction causes the compound to "drag" up the plate instead of moving as a compact spot.

To resolve this, you need to suppress this interaction by adding a small amount of a basic modifier to your mobile phase. A common and effective solution is to add 0.1-1% triethylamine (Et₃N) to your ethyl acetate/hexane mixture.[4][5] Alternatively, a 1-2% solution of ammonia in methanol can be used as the polar component of the mobile phase in dichloromethane.[6][7]

Q3: Is this compound stable on silica gel?

A: While many pyridine esters are stable, some halogenated heterocycles can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during the long exposure time of column chromatography.[6] Before committing to a large-scale purification, it is crucial to assess the stability.

Stability Test (2D TLC):

  • Spot your crude material on a TLC plate.

  • Develop the plate in your chosen solvent system.

  • Remove the plate and let it dry completely.

  • Rotate the plate 90 degrees and re-develop it in the same solvent system.

  • If the compound is stable, you will see a single spot on the diagonal. If it degrades, you will see new spots appearing off the diagonal.[6]

If instability is observed, consider using deactivated silica gel (by flushing the packed column with a solvent mixture containing 1-2% triethylamine) or an alternative stationary phase like alumina.[8]

Q4: What are the likely impurities I need to separate?

A: Impurities will depend on the synthetic route. Common impurities could include unreacted starting materials, isomers (such as Methyl 5-chloro-3-fluoropyridine-2-carboxylate[9]), or by-products from side reactions. For example, incomplete esterification might leave the corresponding carboxylic acid (2-Chloro-5-fluoropyridine-3-carboxylic acid[10]), which would be significantly more polar. A careful analysis of the crude reaction mixture by TLC against the starting materials is essential for developing a separation strategy.

Step-by-Step Purification Protocol

This protocol outlines the standard workflow for purifying this compound using flash column chromatography.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Chromatography cluster_2 Phase 3: Analysis TLC 1. TLC Optimization Find solvent system for Rf ≈ 0.3 Stab 2. Stability Check Perform 2D TLC if needed TLC->Stab Optimized System Pack 3. Pack Column Prepare silica slurry in non-polar solvent Stab->Pack Proceed to Column Load 4. Load Sample Use dry loading for best results Pack->Load Elute 5. Elute & Collect Start with low polarity, then gradient Load->Elute Analyze 6. Analyze Fractions Pool pure fractions via TLC Elute->Analyze Collect Fractions Evap 7. Evaporate Solvent Yields pure product Analyze->Evap

Caption: Workflow for Column Chromatography Purification.

1. Thin-Layer Chromatography (TLC) Optimization

  • Objective: To find a solvent system that provides a target Rf of 0.2-0.4 for the desired compound and maximizes the separation from all impurities.

  • Procedure:

    • Prepare several eluent systems with varying ratios of ethyl acetate (EtOAc) and hexanes (e.g., 10%, 20%, 30%, 40% EtOAc in hexanes). Add 0.5% triethylamine (Et₃N) to each to prevent tailing.

    • Dissolve a small sample of the crude reaction mixture in a minimal amount of dichloromethane or ethyl acetate.

    • Spot the mixture onto silica gel TLC plates and develop them in the prepared solvent systems.

    • Visualize the spots using a UV lamp (254 nm).

    • Select the solvent system that gives the best separation and an Rf in the target range.

2. Column Preparation (Slurry Packing)

  • Objective: To pack a uniform, air-free column bed for optimal separation.

  • Procedure:

    • Select a column of appropriate size (typically using a silica-to-crude ratio of 50:1 to 100:1 by weight).

    • In a beaker, mix the required amount of silica gel with the initial, low-polarity solvent (e.g., 5% EtOAc in hexanes) to form a homogenous slurry.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack it down, ensuring the solvent level never drops below the top of the silica bed.[11]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

3. Sample Loading (Dry Loading Recommended)

  • Objective: To apply the sample to the column in a narrow, concentrated band.

  • Procedure:

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to the solution.

    • Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[11]

    • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection

  • Objective: To pass solvents of increasing polarity through the column to selectively elute the separated compounds.

  • Procedure:

    • Begin eluting with a low-polarity solvent (e.g., 5-10% EtOAc in hexanes).

    • Collect fractions of a consistent volume.

    • Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC results. A stepwise gradient is often effective (e.g., 2 column volumes of 10% EtOAc, then 2 column volumes of 20% EtOAc, etc.).

    • Continue collecting fractions until all UV-active compounds have eluted.

5. Analysis of Fractions

  • Objective: To identify and combine the fractions containing the pure product.

  • Procedure:

    • Spot every few fractions onto a TLC plate.

    • Develop the TLC plate in your optimized solvent system.

    • Identify the fractions that contain only the spot corresponding to your pure product.

    • Combine these pure fractions into a clean, pre-weighed flask.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Guide

Even with a well-planned protocol, issues can arise. This section addresses the most common problems encountered during the purification of this compound.

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Start Problem Occurs Rf_Check Check Compound Rf on TLC Start->Rf_Check Separation_Check Poor Separation? Rf_Check->Separation_Check 0 < Rf < 1 Polarity_High Cause: Solvent too polar Solution: Decrease % polar solvent Rf_Check->Polarity_High Rf ≈ 1 Polarity_Low Cause: Solvent not polar enough Solution: Increase % polar solvent Rf_Check->Polarity_Low Rf ≈ 0 Recovery_Check Low Recovery? Separation_Check->Recovery_Check No Gradient_Bad Cause: Gradient too steep Solution: Use a shallower gradient Separation_Check->Gradient_Bad Yes Overload Cause: Column overloaded Solution: Use more silica or less sample Separation_Check->Overload Yes Decomp Cause: Compound unstable on silica Solution: Use deactivated silica or alumina Recovery_Check->Decomp Yes Insoluble Cause: Compound precipitated on column Solution: Use a stronger loading solvent Recovery_Check->Insoluble Yes

Caption: Troubleshooting Decision Tree for Column Chromatography.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Co-elution of Impurities 1. Inappropriate Solvent System: The polarity difference between your eluent and the compounds is not optimal. 2. Column Overloading: Too much sample was loaded for the amount of silica used. 3. Poor Column Packing: Channels or cracks in the silica bed lead to an uneven solvent front.1. Re-optimize TLC: Try a different solvent system. Sometimes changing one of the solvents entirely (e.g., using dichloromethane/methanol instead of EtOAc/hexanes) can alter the selectivity and improve separation.[12][13] 2. Reduce Sample Load: Maintain a silica-to-sample ratio of at least 50:1. If separation is very difficult, increase to 100:1 or more. 3. Repack the Column: Ensure you are using the slurry method to pack a uniform, dense bed.
Compound Streaks or Tails on the Column Acid-Base Interaction: The basic pyridine nitrogen is interacting with acidic silanol groups on the silica surface.Add a Basic Modifier: Ensure your mobile phase contains a small amount of a base, such as 0.1-1% triethylamine or ammonia, throughout the entire purification run.[4][5]
Low or No Recovery of Compound 1. Compound is Stuck on the Column: The eluent is not polar enough to move the compound. 2. On-Column Decomposition: The compound is not stable to silica gel. 3. Precipitation: The compound may have precipitated at the top of the column if loaded in a solvent it is not soluble in the mobile phase.1. Increase Eluent Polarity: After eluting with your planned gradient, flush the column with a much stronger solvent (e.g., 10% methanol in dichloromethane) to wash out any remaining material.[6] 2. Deactivate Silica/Change Stationary Phase: Before loading, flush the column with eluent containing 1-2% triethylamine. If decomposition is severe, switch to a less acidic stationary phase like neutral alumina.[6] 3. Use Dry Loading: This is the best way to avoid precipitation issues. Ensure the sample is adsorbed onto silica before adding it to the column.[11]
Product Elutes Too Quickly (in the solvent front) Eluent is Too Polar: The solvent is too strong and is washing all compounds through without any interaction with the silica.Decrease Eluent Polarity: Start the elution with 100% hexane or a very low percentage of ethyl acetate (1-2%) and increase the polarity much more gradually.

References

Technical Support Center: Recrystallization of Methyl 3-chloro-5-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 3-chloro-5-fluoropyridine-2-carboxylate via recrystallization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Crystal Formation Upon Cooling - Solvent is too good: The compound remains soluble even at low temperatures.- Insufficient concentration: The solution is not saturated or is undersaturated.- Reduce the amount of solvent: Evaporate some of the solvent to increase the concentration of the compound.- Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal of the pure compound if available.[1]
Oiling Out Instead of Crystallization - High concentration of impurities: Impurities can lower the melting point of the compound, causing it to separate as an oil.- Cooling rate is too fast: Rapid cooling can lead to the formation of a supersaturated oil instead of crystals.- Inappropriate solvent choice: The boiling point of the solvent may be too high.- Re-heat the solution: Add a small amount of additional solvent to dissolve the oil and then allow it to cool more slowly.- Change the solvent system: Select a solvent with a lower boiling point or use a solvent mixture to adjust the solubility properties.- Perform a pre-purification step: Consider a preliminary purification by column chromatography to remove a significant portion of the impurities.
Colored Crystals - Presence of colored impurities: The crude material may contain colored byproducts from the synthesis.- Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.- Perform multiple recrystallizations: A second recrystallization can further remove residual colored impurities.
Low Recovery of Purified Product - Too much solvent used: A significant amount of the product remains dissolved in the mother liquor.- Premature crystallization: Crystals form during the hot filtration step.- Incomplete transfer of material: Product is lost during transfers between flasks and on the filter paper.- Use the minimum amount of hot solvent: Ensure just enough solvent is used to fully dissolve the compound at the solvent's boiling point.- Pre-heat the filtration apparatus: Use a hot funnel and receiving flask to prevent cooling and premature crystallization during filtration.- Rinse glassware: Rinse the crystallization flask and filter cake with a small amount of the cold recrystallization solvent to recover any remaining crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: My compound is a solid at room temperature. What does its physical state suggest about potential recrystallization solvents?

A2: The fact that this compound is a solid suggests that it has relatively strong intermolecular forces in its crystal lattice.[3] A good recrystallization solvent will be able to overcome these forces at elevated temperatures but not at lower temperatures. This allows for dissolution when hot and crystallization upon cooling.

Q3: What are the likely impurities in a sample of this compound?

A3: The impurities will largely depend on the synthetic route used. Common synthetic pathways for similar compounds involve chlorination and fluorination of a pyridine precursor, followed by esterification.[4][5] Potential impurities could include:

  • Isomeric byproducts: Formation of other positional isomers during the halogenation steps.

  • Unreacted starting materials: Incomplete reaction can leave starting materials in the crude product.

  • Over-halogenated or under-halogenated species: Products with additional or fewer halogen atoms.

  • Hydrolyzed product: The corresponding carboxylic acid if the ester is exposed to water under acidic or basic conditions.[6]

Q4: How can I determine the purity of my recrystallized product?

A4: The purity of the recrystallized this compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.[1]

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can separate the desired compound from impurities, allowing for a quantitative assessment of purity.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Infrared (IR) spectroscopy can confirm the structure of the compound and detect the presence of impurities.

Experimental Protocols

Solvent Screening for Recrystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Methodology:

  • Place a small amount (approx. 10-20 mg) of the crude product into several test tubes.

  • To each test tube, add a few drops of a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if the compound dissolves.

  • If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • For mixed solvent systems, dissolve the compound in a small amount of a "good" solvent (e.g., ethyl acetate) at room temperature. Add a "poor" solvent (e.g., hexane) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, then allow it to cool to observe crystallization.

  • The ideal solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and provides well-formed crystals upon cooling.

General Recrystallization Procedure

Objective: To purify crude this compound using a suitable solvent identified from screening.

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent (or the "good" solvent of a mixed pair) to just dissolve the solid completely. Use a hot plate and a magnetic stirrer to facilitate dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote slower cooling, you can cover the flask with a watch glass and insulate it. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator under vacuum.

Visualizations

Recrystallization_Workflow cluster_start Preparation cluster_process Recrystallization Process cluster_end Outcome Crude_Product Crude Product Solvent_Screening Solvent Screening Crude_Product->Solvent_Screening Dissolution Dissolve in Minimal Hot Solvent Solvent_Screening->Dissolution Select Solvent Hot_Filtration Hot Filtration (remove insoluble impurities) Dissolution->Hot_Filtration Cooling Slow Cooling & Crystallization Hot_Filtration->Cooling Isolation Isolate Crystals (Vacuum Filtration) Cooling->Isolation Drying Drying Isolation->Drying Mother_Liquor Mother Liquor (contains impurities) Isolation->Mother_Liquor Pure_Crystals Pure Crystals Drying->Pure_Crystals Troubleshooting_Recrystallization Start Recrystallization Attempted Check_Crystals Crystals Formed? Start->Check_Crystals Oiling_Out Oiling Out? Check_Crystals->Oiling_Out No Low_Yield Low Yield? Check_Crystals->Low_Yield Yes Action_No_Crystals Reduce Solvent Volume Induce Crystallization Oiling_Out->Action_No_Crystals No Action_Oiling Re-heat & Add Solvent Cool Slowly Oiling_Out->Action_Oiling Yes Success Successful Purification Low_Yield->Success No Action_Low_Yield Optimize Solvent Volume Pre-heat Funnel Low_Yield->Action_Low_Yield Yes Re-evaluate Re-evaluate Solvent Choice Action_No_Crystals->Re-evaluate Action_Oiling->Re-evaluate Action_Low_Yield->Success

References

Identifying common impurities in CAS 1214387-31-1 by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: Methyl 3-chloro-5-fluoropyridine-2-carboxylate CAS Number: 1214387-31-1

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for identifying common impurities in this compound by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities for CAS 1214387-31-1?

A1: Impurities in this compound can originate from several sources:

  • Process-Related Impurities: These are impurities that arise during the manufacturing process. They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents used in the synthesis.

  • Degradation Impurities: These impurities form when the drug substance degrades due to exposure to environmental factors such as light, heat, or humidity.

  • Contaminants: These can be introduced from manufacturing equipment, solvents, or packaging materials.

Q2: What are the common process-related impurities I should look for?

A2: Based on a likely synthetic route, the following are potential process-related impurities:

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • Isomeric Impurities: Impurities with the same molecular formula but different structural arrangements.

  • By-products: Products from unintended side reactions during synthesis.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathway for this molecule is expected to be the hydrolysis of the methyl ester group, which would form 3-chloro-5-fluoropyridine-2-carboxylic acid.

Troubleshooting HPLC Analysis

This section addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible mobile phase pH. 3. Column overload.1. Replace the column. 2. Adjust mobile phase pH to be at least 2 pH units away from the pKa of the analyte. 3. Reduce the sample concentration.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections.1. Use fresh, high-purity solvents and flush the system. 2. Implement a robust needle wash program and inject a blank run.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.1. Ensure proper mobile phase mixing and degassing. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is fully equilibrated before each run.
Unexpected Peaks 1. Sample degradation. 2. Presence of unknown impurities.1. Prepare fresh samples and store them appropriately. 2. Use a mass spectrometer (LC-MS) to identify the unknown peaks.

Experimental Protocols

Proposed HPLC Method for Impurity Profiling

This method is a starting point and may require optimization for your specific instrumentation and sample matrix.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Acetonitrile and Water.

Visualizations

Logical Workflow for Impurity Identification

cluster_0 Impurity Identification Workflow A Sample Preparation B HPLC Analysis A->B C Peak Integration and Quantification B->C E Method Validation B->E D Impurity Identification (LC-MS) C->D If unknown peaks are present

Caption: A logical workflow for identifying and quantifying impurities.

Potential Degradation Pathway

cluster_1 Hydrolysis Degradation Pathway Parent This compound (CAS 1214387-31-1) Degradant 3-chloro-5-fluoropyridine-2-carboxylic acid Parent->Degradant Hydrolysis (+H2O, -CH3OH)

Caption: The potential hydrolysis degradation pathway of the parent molecule.

Technical Support Center: Reactions of Methyl 3-chloro-5-fluoropyridine-2-carboxylate with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-chloro-5-fluoropyridine-2-carboxylate. It focuses on addressing common side reactions and challenges encountered when using strong bases in experimental settings.

Troubleshooting Guide

This guide is designed to help you identify and resolve unexpected outcomes in your reactions.

Issue 1: Low yield of the desired product with the formation of multiple unidentified byproducts.

  • Question: My reaction with a strong base (e.g., organolithiums, LDA, NaH) is messy, and I'm not isolating the expected product in high yield. What are the likely side reactions?

  • Answer: When using strong bases with this compound, several competing side reactions can occur. The primary undesired pathways include:

    • Hydrolysis of the methyl ester: Strong bases, especially in the presence of trace amounts of water, can hydrolyze the methyl ester to the corresponding carboxylate salt.

    • Nucleophilic Aromatic Substitution (SNAr): The strong base or its conjugate acid can act as a nucleophile, displacing one of the halogen atoms on the pyridine ring.

    • Pyridyne Formation: A very strong, non-nucleophilic base (like LDA) can deprotonate the pyridine ring, leading to the elimination of a halide and the formation of a highly reactive pyridyne intermediate. This intermediate can then react non-selectively with other species in the reaction mixture.

    • Decarboxylation: If the methyl ester is hydrolyzed to the carboxylic acid, subsequent decarboxylation can occur, especially at elevated temperatures, leading to the loss of the carboxyl group.

Issue 2: The isolated product is the carboxylic acid, not the expected substituted pyridine.

  • Question: My main product is 3-chloro-5-fluoropyridine-2-carboxylic acid instead of the product from the reaction at another position. Why is this happening?

  • Answer: This indicates that hydrolysis of the methyl ester is the predominant reaction pathway. This is common when using strong bases that are also nucleophilic (like NaOH or KOH) or when there is residual water in your reaction setup. Organolithium reagents can also lead to hydrolysis if the reaction is not properly quenched. To minimize hydrolysis, ensure all glassware is rigorously dried, use anhydrous solvents, and perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).

Issue 3: A halogen atom has been substituted by the base or another nucleophile.

  • Question: I've observed the displacement of a halogen atom. Which halogen is more likely to be substituted, and how can I control this?

  • Answer: In nucleophilic aromatic substitution (SNAr) reactions on electron-deficient rings like pyridine, fluoride is often a better leaving group than chloride.[1][2] The electron-withdrawing nature of the carboxylate group further activates the ring for SNAr. Therefore, you may observe the selective substitution of the fluorine atom at the 5-position. To control this, you can try using a bulkier, less nucleophilic strong base or running the reaction at a lower temperature to disfavor the SNAr pathway.

Issue 4: The reaction yields a complex mixture of products, possibly from a pyridyne intermediate.

  • Question: My reaction with LDA at low temperatures is still giving a complex mixture. Could a pyridyne be forming?

  • Answer: Yes, the use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can lead to the formation of a 3,4-pyridyne intermediate.[3][4] This occurs through deprotonation at the 4-position, followed by the elimination of the chloride at the 3-position. This highly reactive intermediate can then undergo various non-selective reactions, such as dimerization or reaction with any available nucleophiles or dienes, leading to a complex product mixture. To avoid this, consider using a less aggressive strong base or carefully controlling the temperature and addition rate of the base.

Frequently Asked Questions (FAQs)

  • Q1: Which strong base is recommended for selective functionalization of this compound?

    • A1: The choice of base is highly dependent on the desired transformation. For deprotonation at a specific position without promoting SNAr or pyridyne formation, a bulky, non-nucleophilic base like LDA at very low temperatures (e.g., -78°C) is often a starting point. However, careful optimization is required. For reactions where hydrolysis is the goal, a base like LiOH or NaOH in a suitable solvent system would be appropriate.[5]

  • Q2: How can I prevent the hydrolysis of the methyl ester?

    • A2: To prevent hydrolysis, it is crucial to maintain strictly anhydrous conditions. This includes oven-drying all glassware, using anhydrous solvents, and running the reaction under an inert atmosphere (e.g., argon or nitrogen). Using a non-nucleophilic strong base will also minimize direct attack at the ester carbonyl.

  • Q3: Is decarboxylation a significant concern?

    • A3: Decarboxylation is more likely to occur if the methyl ester is first hydrolyzed to the carboxylic acid. Pyridine-2-carboxylic acids are known to undergo decarboxylation, and this can be facilitated by heat.[6] If your reaction conditions involve high temperatures after potential hydrolysis, decarboxylation could be a competing side reaction. Keeping the reaction temperature low should minimize this pathway.

  • Q4: At which position is deprotonation by a strong base most likely to occur?

    • A4: The most acidic proton on the pyridine ring is typically at the C4 position, ortho to the fluorine and meta to the chlorine and carboxylate groups. Strong, non-nucleophilic bases like LDA are known to deprotonate halopyridines at the position ortho to a halogen.[3] This can lead to the formation of a pyridyne intermediate if the adjacent position bears a leaving group.

Data Presentation

Table 1: Summary of Potential Side Reactions and Influencing Factors

Side ReactionPrimary CauseKey Factors Favoring the ReactionSuggested Mitigation Strategies
Ester Hydrolysis Reaction with nucleophilic bases or residual water.Presence of water, use of hydroxide bases (NaOH, KOH), elevated temperatures.Use anhydrous solvents and reagents, inert atmosphere, non-nucleophilic bases (e.g., LDA, NaH), low reaction temperatures.
Nucleophilic Aromatic Substitution (SNAr) Attack of a nucleophile on the pyridine ring.Electron-withdrawing groups on the ring, good leaving group (F > Cl), high concentration of nucleophile, heat.[1][2]Use of bulky, non-nucleophilic bases, low reaction temperatures, stoichiometric control of reagents.
Pyridyne Formation Deprotonation followed by halide elimination.Use of very strong, non-nucleophilic bases (e.g., LDA), low temperatures for deprotonation followed by warming.[3][4]Use of less strong bases, careful temperature control, use of trapping agents for the pyridyne if it is the desired reactive intermediate.
Decarboxylation Loss of CO2 from the carboxylic acid.Hydrolysis of the ester followed by heating.[6]Avoid high temperatures if hydrolysis has occurred, work-up at lower temperatures.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions in Reactions with Strong Bases (e.g., LDA)

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum for reagent addition.

  • Inert Atmosphere: Flame-dry the flask under vacuum and backfill with a dry, inert gas. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Preparation: Dissolve this compound in a freshly distilled, anhydrous solvent (e.g., THF) and transfer it to the reaction flask via a syringe.

  • Cooling: Cool the reaction mixture to a low temperature (typically -78 °C, using a dry ice/acetone bath) before the addition of the strong base.

  • Base Addition: Prepare a solution of the strong base (e.g., LDA, freshly prepared or titrated) in an anhydrous solvent. Add the base solution dropwise to the cooled reaction mixture via a syringe pump over an extended period to maintain a low concentration of the base and control the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS, quenching small aliquots at regular intervals.

  • Quenching: Once the reaction is complete, quench it at low temperature by the slow addition of a suitable electrophile or a proton source (e.g., saturated aqueous ammonium chloride solution).

  • Work-up: Allow the reaction mixture to warm to room temperature, and then proceed with a standard aqueous work-up and extraction. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or another appropriate method.

Mandatory Visualization

Side_Reaction_Pathways start This compound + Strong Base hydrolysis Hydrolysis start->hydrolysis H₂O / Nucleophilic Base snar SNAr start->snar Nucleophilic Base pyridyne Pyridyne Formation start->pyridyne Strong, Non-nucleophilic Base (e.g., LDA) product_hydrolysis 3-Chloro-5-fluoropyridine-2-carboxylic Acid hydrolysis->product_hydrolysis product_snar Substituted Pyridine (Halogen Displacement) snar->product_snar product_pyridyne Complex Mixture (Dimerization, etc.) pyridyne->product_pyridyne Trapping / Dimerization decarboxylation Decarboxylation product_decarboxylation 3-Chloro-5-fluoropyridine decarboxylation->product_decarboxylation product_hydrolysis->decarboxylation Heat

Caption: Potential side reaction pathways of this compound with strong bases.

Troubleshooting_Workflow start Low Yield / Complex Mixture check_hydrolysis Is the main byproduct the corresponding carboxylic acid? start->check_hydrolysis check_snar Is a halogen atom substituted? check_hydrolysis->check_snar No solution_hydrolysis Improve anhydrous conditions. Use non-nucleophilic base. check_hydrolysis->solution_hydrolysis Yes check_pyridyne Was a strong, non-nucleophilic base used (e.g., LDA)? check_snar->check_pyridyne No solution_snar Lower temperature. Use a bulkier base. check_snar->solution_snar Yes check_decarboxylation Was the reaction heated after potential hydrolysis? check_pyridyne->check_decarboxylation No solution_pyridyne Control temperature strictly (-78°C). Consider a milder base. check_pyridyne->solution_pyridyne Yes solution_decarboxylation Avoid high temperatures during reaction and work-up. check_decarboxylation->solution_decarboxylation Yes end Optimize Conditions check_decarboxylation->end No solution_hydrolysis->end solution_snar->end solution_pyridyne->end solution_decarboxylation->end

Caption: A logical workflow for troubleshooting side reactions.

References

Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling with Methyl 3-chloro-5-fluoropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving Methyl 3-chloro-5-fluoropicolinate.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with Methyl 3-chloro-5-fluoropicolinate?

A1: For aryl chlorides like Methyl 3-chloro-5-fluoropicolinate, a typical starting palladium catalyst loading for initial screening ranges from 1 to 3 mol%.[1] Due to the electron-deficient nature of the pyridine ring and the general inertness of C-Cl bonds, a higher initial loading within this range is often recommended to ensure reaction initiation.[2] Optimization studies can then aim to reduce the loading to as low as 0.1-0.5 mol% once effective conditions are identified.[1][3]

Q2: Which type of palladium source (Pd(0) or Pd(II)) is recommended for this substrate?

A2: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(ligand)₂) can be effective. However, modern, well-defined Pd(II) precatalysts, often called "G3" or "G4" palladacycles, are highly recommended.[4][5] These precatalysts are typically more stable to air and moisture and form the active Pd(0) species cleanly and efficiently in the reaction mixture upon exposure to a base, avoiding the need for in-situ reduction which can sometimes be inefficient.[4][5][6] Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can also be beneficial, particularly if issues with the reduction of a Pd(II) source are suspected.[6]

Q3: What class of ligands is most effective for activating the C-Cl bond on this substrate?

A3: The activation of an aryl chloride (C-Cl) bond is often the rate-limiting step in the catalytic cycle.[1][2] For this challenging substrate, bulky, electron-rich phosphine ligands are critical. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate the oxidative addition step.[6] The choice of ligand is crucial for achieving high yields and preventing catalyst decomposition.[7]

Q4: How does catalyst loading relate to other reaction parameters like temperature and time?

A4: Catalyst loading is inversely related to temperature and reaction time. Lower catalyst loadings (e.g., < 1 mol%) may require higher temperatures (e.g., 100-120 °C) and longer reaction times to achieve full conversion.[3] Conversely, a higher catalyst loading (e.g., 2-5 mol%) may allow the reaction to proceed at a lower temperature or in a shorter time. During optimization, if a reaction is successful at a higher loading, one can incrementally decrease the catalyst concentration while potentially increasing the temperature or duration to find the most efficient conditions.[8]

Q5: What are the best bases and solvents for cross-coupling with Methyl 3-chloro-5-fluoropicolinate?

A5: The choice of base and solvent is critical and interdependent. For Suzuki couplings, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary to facilitate the transmetalation step, especially with electron-deficient substrates.[6] For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common.[9] Aprotic polar solvents such as 1,4-dioxane, toluene, or DMF are frequently used, often with a small amount of water in the case of Suzuki reactions to aid in dissolving the base.[2][6]

Troubleshooting Guide

Problem: Low or no conversion of starting material.

Possible Cause & Solution

  • Inactive Catalyst/Ligand: The palladium source or ligand may have degraded due to improper storage or handling.

    • Solution: Use a fresh batch of catalyst and ligand. Consider using a more robust, air-stable precatalyst.[6][10] Ensure that any Pd(II) source is being effectively reduced to the active Pd(0) species in situ.[5][11]

  • Insufficiently Inert Atmosphere: Oxygen can deactivate the catalyst, leading to the formation of palladium black and promoting side reactions like the homocoupling of boronic acids.[6]

    • Solution: Ensure all solvents are rigorously degassed before use (e.g., by sparging with argon or nitrogen for 15-30 minutes).[6] Assemble the reaction under a strict inert atmosphere (glovebox or Schlenk line).

  • Suboptimal Reaction Conditions: The temperature may be too low, or the chosen base/ligand combination may be ineffective for activating the C-Cl bond.

    • Solution: Incrementally increase the reaction temperature. Screen a panel of bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) and strong bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).[6] Higher catalyst loading may be required for particularly challenging substrates.[3]

Problem: Significant formation of homocoupled byproducts.

Possible Cause & Solution

  • Presence of Oxygen: As mentioned above, oxygen can facilitate the oxidative homocoupling of coupling partners, particularly boronic acids in Suzuki reactions.[6][12]

    • Solution: Improve degassing procedures for all reagents and solvents and maintain a strictly inert atmosphere throughout the reaction setup and duration.[10]

  • Inefficient Catalyst System: A suboptimal ligand or an inefficient generation of the active Pd(0) catalyst from a Pd(II) source can favor homocoupling.

    • Solution: Switch to a well-defined Pd(0) source (e.g., Pd₂(dba)₃) to bypass the in-situ reduction step.[6] Employ bulky ligands that favor the desired cross-coupling pathway over homocoupling.[6][12]

Problem: Reaction appears messy with the formation of palladium black.

Possible Cause & Solution

  • Catalyst Decomposition: The active catalytic species may be unstable under the reaction conditions, leading to aggregation and precipitation as inactive palladium black.

    • Solution: The ligand-to-palladium ratio may be incorrect; a ratio between 1:1 and 2:1 is typical.[1] The temperature might be too high for the chosen catalyst system; try reducing the temperature. The chosen ligand may not be robust enough; screen alternative, more sterically hindered ligands that provide better stabilization of the palladium center.[6]

Data Presentation: Typical Parameter Ranges for Optimization

The table below summarizes common starting points and ranges for key parameters when optimizing cross-coupling reactions for challenging aryl chlorides.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationRationale & Key Considerations
Catalyst Loading 1 - 3 mol% (initial screen) 0.1 - 1 mol% (optimized)1 - 3 mol% (initial screen) 0.5 - 2 mol% (optimized)Aryl chlorides require more active catalyst systems. Start higher and reduce once conditions are found.[1][2]
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3/G4Pd(OAc)₂, Pd₂(dba)₃, SPhos Pd G3/G4Pre-formed palladacycle precatalysts (G3/G4) are often more reliable and active.[4][5]
Ligand XPhos, SPhos, RuPhosXPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are essential for C-Cl bond activation.[6]
Ligand:Pd Ratio 1.1:1 to 2.2:11.1:1 to 2.2:1A slight excess of ligand can help stabilize the catalyst and prevent decomposition.
Base K₃PO₄, Cs₂CO₃, K₂CO₃NaOtBu, LHMDS, K₃PO₄Strong bases are required. Base selection can significantly impact yield and functional group tolerance.[6][9]
Solvent Toluene, Dioxane, THF, DMF (+/- H₂O)Toluene, Dioxane, THFAprotic solvents are standard. Small amounts of water can be beneficial for Suzuki reactions.[6]
Temperature 80 - 120 °C80 - 110 °CHigher temperatures are often needed to overcome the activation barrier for C-Cl oxidative addition.[6]

Experimental Protocols

General Protocol for Small-Scale Reaction Optimization (Suzuki-Miyaura Coupling)

This protocol provides a starting point for a 0.5 mmol scale reaction. All manipulations should be performed under an inert atmosphere of argon or nitrogen.

  • Vial Preparation: To an oven-dried 4 mL reaction vial equipped with a magnetic stir bar, add Methyl 3-chloro-5-fluoropicolinate (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.6 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%). If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 0.005 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.012 mmol, 2.4 mol%).

  • Solvent Addition: Add 2.5 mL of degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Seal the vial with a PTFE-lined cap and place it in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C). Stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[6]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[6]

Visualizations

Optimization_Workflow start Start: Define Reaction (Substrate, Reagent) screen Initial Screen Catalyst Loading: 2 mol% Temp: 100°C Ligand: XPhos, Base: K3PO4 start->screen analyze Analyze Results (LCMS/GCMS) screen->analyze yield_check Conversion > 90%? analyze->yield_check decomp_check Decomposition (Pd Black)? yield_check->decomp_check  Yes increase_temp Troubleshoot: Increase Temp or Screen Ligand/Base yield_check->increase_temp  No lower_loading Optimize: Lower Catalyst Loading (e.g., to 1 mol%, 0.5%) decomp_check->lower_loading  No lower_temp Troubleshoot: Lower Temp or Change Ligand decomp_check->lower_temp  Yes lower_loading->screen Re-evaluate finish Optimized Condition Found lower_loading->finish increase_temp->screen lower_temp->screen

Caption: A general workflow for the systematic optimization of catalyst loading in cross-coupling reactions.

Troubleshooting_Low_Yield start Problem: Low or No Conversion q1 Is the atmosphere strictly inert? start->q1 q2 Are catalyst and ligand fresh/active? q1->q2 Yes sol1 Solution: Improve degassing of solvents. Use glovebox or Schlenk line. q1->sol1 No a1_yes Yes q3 Are conditions forcing enough? q2->q3 Yes sol2 Solution: Use fresh catalyst/ligand. Consider air-stable precatalyst. q2->sol2 No a1_no No a2_yes Yes sol3a Solution: Increase catalyst loading. Screen more electron-rich ligands. q3->sol3a Yes sol3b Solution: Increase temperature. Screen stronger bases. q3->sol3b No a2_no No a3_yes Yes a3_no No

References

Preventing dehalogenation in reactions of chlorofluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with chlorofluoropyridines. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments, with a particular focus on preventing dehalogenation and achieving selective C-Cl bond functionalization.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of chlorofluoropyridine reactions?

A1: Dehalogenation is a common and undesirable side reaction in palladium-catalyzed cross-coupling reactions where the chlorine atom of the chlorofluoropyridine is replaced by a hydrogen atom. This leads to the formation of a fluoropyridine byproduct instead of the desired cross-coupled product, ultimately reducing the reaction yield.[1]

Q2: Why is dehalogenation a significant issue with chlorofluoropyridines?

A2: Chlorofluoropyridines, like other electron-deficient N-heterocyclic halides, are particularly susceptible to dehalogenation. The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen can activate the C-Cl bond towards oxidative addition, but it can also promote side reactions that lead to the formation of palladium-hydride species, which are responsible for the dehalogenation pathway.

Q3: Which position (C-Cl vs. C-F) is generally more reactive in palladium-catalyzed cross-coupling reactions?

A3: The C-Cl bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions.[2] The C-F bond is considerably stronger and generally remains intact under conditions optimized for C-Cl bond activation. However, under harsh reaction conditions, C-F bond activation can occur.

Q4: How can I selectively functionalize the C-Cl bond in the presence of a C-F bond?

A4: Achieving chemoselectivity for the C-Cl bond is highly feasible by carefully controlling the reaction conditions. Key factors include the choice of a suitable palladium catalyst and ligand system, the base, solvent, and reaction temperature. By using milder conditions, you can favor the oxidative addition to the more labile C-Cl bond while leaving the robust C-F bond untouched.

Troubleshooting Guide: Preventing Dechlorination

Issue: Significant formation of the dechlorinated fluoropyridine byproduct is observed in my cross-coupling reaction.

This is a frequent challenge. The following troubleshooting guide provides a systematic approach to minimize or eliminate this side reaction.

Troubleshooting Workflow

G cluster_solutions Recommended Actions start High Dechlorination Observed ligand Optimize Ligand start->ligand Is your ligand promoting reductive elimination effectively? base Optimize Base ligand->base Is your base too strong or a potential hydride source? ligand_sol Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. ligand->ligand_sol solvent Optimize Solvent base->solvent Is your solvent aprotic? base_sol Use a weaker inorganic base (e.g., K3PO4, Cs2CO3, K2CO3). Avoid strong alkoxide bases. base->base_sol temp Adjust Temperature solvent->temp Is the reaction temperature too high? solvent_sol Use aprotic solvents like toluene, dioxane, or THF. solvent->solvent_sol reagents Check Reagent Quality temp->reagents Are your reagents and solvents anhydrous and pure? temp_sol Lower the reaction temperature, even if it requires longer reaction times. temp->temp_sol outcome Dechlorination Minimized reagents->outcome reagents_sol Ensure all reagents and solvents are rigorously dried and degassed. reagents->reagents_sol

Caption: Troubleshooting workflow for minimizing dechlorination.

Data on Reaction Conditions for Suzuki-Miyaura Coupling of Chlorofluoropyridines

The following tables summarize reaction conditions and outcomes for the Suzuki-Miyaura coupling of various chlorofluoropyridines. These examples can serve as a starting point for your own optimizations.

Table 1: Suzuki-Miyaura Coupling of 3-Chloro-5-fluoro-2-methoxypyridine

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Coupling PartnerYield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O10012-24Arylboronic acidGood to Excellent[3]
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11012-24Arylboronic acidGood to Excellent[3]

Table 2: Selective Suzuki-Miyaura Coupling of 2,6-Dichloropyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Coupling PartnerProductYield (%)SelectivityReference
Pd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄ (6)Dioxane/H₂O (2:1)10018-20Heptyl boronic pinacol ester2-chloro-6-heptylpyridine74High[4]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Chloro-5-fluoro-2-methoxypyridine with an Arylboronic Acid using SPhos

Materials:

  • 3-Chloro-5-fluoro-2-methoxypyridine (1.0 mmol, 1 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Degassed 1,4-dioxane (4 mL)

  • Degassed water (0.8 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vial, add 3-chloro-5-fluoro-2-methoxypyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane and degassed water.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[3]

Protocol 2: Suzuki-Miyaura Coupling of 3-Chloro-5-fluoro-2-methoxypyridine with an Arylboronic Acid using XPhos

Materials:

  • 3-Chloro-5-fluoro-2-methoxypyridine (1.0 mmol, 1 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Anhydrous, degassed toluene (5 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, combine 3-chloro-5-fluoro-2-methoxypyridine, the arylboronic acid, Cs₂CO₃, Pd₂(dba)₃, and XPhos in a reaction vial.

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Follow steps 5-10 from Protocol 1 for workup and purification.[3]

Signaling Pathways and Catalytic Cycles

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Cycle

G cluster_reactants Reactants cluster_products Products pd0 Pd(0)L2 pd2_add R-Pd(II)(X)L2 pd0->pd2_add Oxidative Addition pd2_trans R-Pd(II)(R')L2 pd2_add->pd2_trans Transmetalation pd_hydride L2Pd(H)X pd2_add->pd_hydride Side Reaction (e.g., β-hydride elimination from base or solvent) pd2_trans->pd0 Reductive Elimination product Ar-R' pd2_trans->product aryl_halide Ar-Cl (Chlorofluoropyridine) aryl_halide->pd2_add boronic_acid R'-B(OR)2 boronic_acid->pd2_trans base Base base->pd2_trans pd_hydride->pd0 Reductive Elimination dehalogenated_product Ar-H pd_hydride->dehalogenated_product

Caption: Catalytic cycle of Suzuki-Miyaura coupling with the competing dehalogenation pathway.

This technical support guide provides a starting point for addressing the challenges associated with the reactions of chlorofluoropyridines. Successful outcomes will depend on careful optimization of the reaction conditions for each specific substrate and coupling partner.

References

Technical Support Center: Managing Protodeboronation in Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate protodeboronation, a common side reaction in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in Suzuki couplings?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of an organoboron compound, such as a boronic acid or its ester, is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] In the context of Suzuki-Miyaura couplings, this is a significant undesired side reaction because it consumes the organoboron reagent, converting it into a simple arene or heteroarene.[2] This leads to a reduced yield of the desired coupled product and can complicate the purification process due to the formation of a deboronated byproduct.[2]

Q2: How can I identify if protodeboronation is occurring in my reaction?

A2: The most common way to identify protodeboronation is by analyzing the crude reaction mixture using analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Look for a peak corresponding to the mass of the deboronated starting material (the boronic acid or ester with the boryl group replaced by a hydrogen atom).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, this technique can identify the volatile deboronated byproduct by its mass spectrum and retention time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying the characteristic aromatic or vinyl protons of the deboronated byproduct. ¹¹B NMR can also be used to monitor the consumption of the boronic acid or ester.

The presence of a significant amount of this byproduct, coupled with a lower than expected yield of your desired product and unreacted starting halide, is a strong indicator of protodeboronation.

Q3: What are the primary factors that cause protodeboronation?

A3: Several factors can influence the extent of protodeboronation:

  • pH: The reaction pH is a critical factor.[2] Both acid- and base-catalyzed protodeboronation pathways exist.[1] For many simple arylboronic acids, the reaction is fastest at high pH due to the formation of the more reactive boronate species.[3] However, for some heteroaromatic boronic acids, like 2-pyridineboronic acid, the maximum rate of decomposition is observed at neutral pH due to the formation of a reactive zwitterionic intermediate.[2]

  • Base: The choice and concentration of the base are crucial. Strong bases can accelerate the rate of protodeboronation.[2]

  • Temperature: Higher reaction temperatures generally increase the rate of both the desired Suzuki coupling and the undesired protodeboronation.[4]

  • Water: The presence of water, often used as a co-solvent, can serve as the proton source for the protodeboronation reaction.[2]

  • Substrate Structure: The electronic and steric properties of the organoboron reagent play a significant role. Electron-deficient arylboronic acids and many heteroaromatic boronic acids (e.g., 2-pyridyl) are particularly susceptible to protodeboronation.[5]

  • Catalyst System: The choice of palladium catalyst and ligand can influence the relative rates of the productive coupling and the protodeboronation side reaction. Inefficient catalytic systems that lead to slow coupling can increase the likelihood of protodeboronation.

Q4: When should I consider using a boronic ester instead of a boronic acid?

A4: Boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, are generally more stable than their corresponding boronic acids and can be used to mitigate protodeboronation.[6] Consider using a boronic ester when:

  • You are working with a boronic acid that is known to be unstable or prone to protodeboronation (e.g., heteroaryl boronic acids).

  • You are observing significant protodeboronation with a boronic acid under your standard reaction conditions.

  • You require a "slow-release" of the boronic acid into the reaction mixture to keep its concentration low and minimize side reactions. MIDA boronates are particularly effective for this strategy.[1]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting and minimizing protodeboronation in your Suzuki coupling reactions.

Problem: Low yield of desired product and significant formation of deboronated byproduct.

Troubleshooting Workflow

G start High Protodeboronation Observed check_base Step 1: Evaluate Base start->check_base check_conditions Step 2: Modify Reaction Conditions check_base->check_conditions If problem persists sub_base Switch to a weaker base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). Consider fluoride-based bases (e.g., CsF). check_base->sub_base check_boron Step 3: Change Boron Source check_conditions->check_boron If problem persists sub_conditions Lower reaction temperature. Ensure anhydrous conditions (dry solvents, glassware). Reduce reaction time. check_conditions->sub_conditions check_catalyst Step 4: Optimize Catalyst System check_boron->check_catalyst If problem persists sub_boron Use a more stable boronic ester (pinacol or MIDA). Employ a slow-release strategy with MIDA boronates. check_boron->sub_boron solution Problem Resolved check_catalyst->solution If problem persists, consult literature for specific substrate sub_catalyst Increase catalyst/ligand loading. Use a more active catalyst system (e.g., Buchwald-type ligands). check_catalyst->sub_catalyst

Caption: A decision tree for troubleshooting protodeboronation.

Step 1: Evaluate the Base

Strong bases can significantly accelerate protodeboronation. Consider switching to a weaker base.

Table 1: Comparison of Common Bases in Suzuki Couplings and their Impact on Protodeboronation

BaseBasicityGeneral Recommendation for Protodeboronation-Prone Substrates
NaOH, KOHStrongGenerally avoid; can lead to significant protodeboronation.
K₂CO₃, Na₂CO₃ModerateGood starting point; often provides a good balance between reaction rate and minimizing protodeboronation.[7]
K₃PO₄ModerateOften an excellent choice for minimizing protodeboronation, particularly with sensitive substrates.[2]
Cs₂CO₃ModerateEffective, especially in anhydrous conditions.[8]
CsF, KFWeakCan be effective, particularly when other bases fail. Fluoride is thought to activate the boronic acid differently.[9]
Organic Bases (e.g., Et₃N, DIPEA)WeakCan be used for base-sensitive substrates, but may result in slower reaction rates.[9]

Actionable Step: If you are using a strong base like NaOH or KOH, switch to a milder base such as K₃PO₄ or K₂CO₃.

Step 2: Modify Reaction Conditions

  • Temperature: High temperatures can accelerate protodeboronation.

    • Actionable Step: Attempt the reaction at a lower temperature (e.g., start at room temperature or 50 °C and slowly increase if the reaction is too slow).[4]

  • Water Content: Water is a proton source for protodeboronation.

    • Actionable Step: Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider adding molecular sieves to the reaction mixture. While some Suzuki couplings benefit from a small amount of water, minimizing its presence can be crucial.[10]

  • Reaction Time: Prolonged exposure to basic and high-temperature conditions increases the likelihood of protodeboronation.

    • Actionable Step: Monitor the reaction closely by TLC, LC-MS, or GC-MS and work it up as soon as the starting material is consumed.

Step 3: Change the Boron Source

If optimizing the base and reaction conditions is insufficient, consider using a more stable boronic acid derivative.

Table 2: Relative Stability of Boronic Acid Derivatives to Protodeboronation

Boron ReagentGeneral StabilityKey Advantage
Boronic AcidVariable, often low for heteroaromaticsReadily available
Pinacol Boronate EsterMore stable than boronic acidsGood general-purpose alternative
MIDA Boronate EsterHigh stabilityExcellent for slow-release strategies[11]
Potassium TrifluoroborateHigh stabilityActs as a slow-release source of boronic acid[11]

Actionable Step: Convert your boronic acid to a pinacol or MIDA ester. For particularly challenging substrates, a slow-release strategy using a MIDA boronate is recommended.

Step 4: Optimize the Catalyst System

An inefficient catalyst can lead to a slow Suzuki coupling, giving the protodeboronation side reaction more time to occur.

  • Actionable Step:

    • Increase the catalyst and/or ligand loading.

    • Switch to a more active and robust catalyst system. Buchwald-type biarylphosphine ligands and their corresponding palladium precatalysts are often highly effective for challenging couplings.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Protodeboronation-Prone Arylboronic Acid

This protocol provides a starting point for minimizing protodeboronation with sensitive boronic acids.

  • Reagents and Materials:

    • Aryl Halide (1.0 equiv)

    • Arylboronic Acid (1.2 equiv)

    • Potassium Phosphate (K₃PO₄) (3.0 equiv)

    • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

    • Anhydrous and degassed solvent (e.g., 1,4-dioxane or THF)

    • Inert gas (Argon or Nitrogen)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried Schlenk flask or reaction vial, add the aryl halide, arylboronic acid, and potassium phosphate.

    • Seal the vessel, and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Add the degassed, anhydrous solvent via syringe.

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling using a MIDA Boronate for a Slow-Release Strategy

This protocol is recommended for highly unstable boronic acids where a slow release of the active species is beneficial.[12]

  • Reagents and Materials:

    • Aryl Halide (1.0 equiv)

    • Aryl MIDA boronate (1.1 equiv)

    • Potassium Phosphate (K₃PO₄) (3.0 equiv)

    • Palladium Precatalyst (e.g., XPhos Pd G2, 2 mol%)

    • Degassed solvent mixture (e.g., THF/water, 10:1)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a positive flow of inert gas, add the aryl halide, aryl MIDA boronate, potassium phosphate, and palladium precatalyst to a reaction vial.

    • Add the degassed THF/water solvent mixture.

    • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80 °C).

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an appropriate aqueous work-up and purify by column chromatography.

Visualizing the Chemistry

The Suzuki-Miyaura Catalytic Cycle and the Competing Protodeboronation Pathway

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X oxidative_addition->ar_pd_x transmetalation Transmetalation (Ar'-B(OH)₂ + Base) ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation Desired Pathway protodeboronation Protodeboronation (H₂O, Base) boronic_acid->protodeboronation byproduct Ar'-H protodeboronation->byproduct

Caption: The Suzuki coupling cycle and the competing protodeboronation side reaction.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 3-chloro-5-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Methyl 3-chloro-5-fluoropyridine-2-carboxylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the large-scale synthesis of this compound?

A1: For industrial-scale production, a common and cost-effective starting material is 2,6-dichloro-5-fluoronicotinic acid. This starting material is readily available and can be selectively reduced and subsequently esterified to yield the desired product.

Q2: What are the critical process parameters to monitor during the esterification step?

A2: The most critical parameters for the esterification of 3-chloro-5-fluoropyridine-2-carboxylic acid with methanol are temperature, reaction time, and the efficiency of water removal. The reaction is typically carried out at temperatures between 70-90°C.[1] Prolonged reaction times or inefficient water removal can lead to incomplete conversion and the potential for side reactions.

Q3: What is the primary impurity that is often difficult to separate from the final product?

A3: The corresponding carboxylic acid, 3-chloro-5-fluoropyridine-2-carboxylic acid, is a common impurity that can be challenging to remove. Its presence is often due to incomplete esterification or hydrolysis of the methyl ester during workup or purification.

Q4: What is the recommended method for final purification on a large scale?

A4: On a large scale, fractional distillation under reduced pressure is the most effective method for purifying this compound to a high degree of purity (≥99%).

Q5: Can the methyl ester hydrolyze back to the carboxylic acid during storage?

A5: Yes, this compound can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. Therefore, it is crucial to store the final product in a dry, inert atmosphere.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Methyl Ester 1. Incomplete esterification reaction. 2. Hydrolysis of the product during workup. 3. Sub-optimal reaction temperature.1. Increase reaction time or use a more efficient water removal technique (e.g., Dean-Stark apparatus). 2. Ensure all workup steps are performed under anhydrous or neutral pH conditions. 3. Optimize the reaction temperature within the 70-90°C range.[1]
Presence of Dichloro Impurity Incomplete selective reduction of the 6-chloro group from the starting material (2,6-dichloro-5-fluoronicotinic acid).Optimize the reduction reaction conditions. This may include adjusting the catalyst, reaction time, or temperature to ensure complete and selective removal of the 6-chloro group.
Product is a Reddish-Brown Oil Instead of a Solid Presence of colored impurities or residual solvent.Purify the crude product by fractional distillation under reduced pressure. Ensure complete removal of all solvents.
Inconsistent Purity Between Batches Variations in raw material quality or process control.Implement stringent quality control checks for all starting materials. Ensure consistent monitoring and control of all critical process parameters (temperature, pressure, reaction time).
Difficulties in Isolating the Product The product may remain dissolved in the aqueous layer during extraction if the pH is not properly controlled.Adjust the pH of the aqueous layer to neutral or slightly basic before extraction with an organic solvent to ensure the product is in its non-ionized form.

Experimental Protocols

Key Experiment: Esterification of 3-chloro-5-fluoropyridine-2-carboxylic acid

This protocol describes the conversion of 3-chloro-5-fluoropyridine-2-carboxylic acid to its methyl ester.

Materials:

  • 3-chloro-5-fluoropyridine-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of 3-chloro-5-fluoropyridine-2-carboxylic acid in anhydrous methanol, slowly add concentrated sulfuric acid while maintaining the temperature below 20°C.

  • Heat the reaction mixture to reflux (approximately 70-90°C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).[1]

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure.

Data Presentation

Table 1: Reaction Parameters for Esterification
ParameterRecommended RangeNotes
Temperature 70 - 90 °CHigher temperatures may lead to side reactions.[1]
Reaction Time 4 - 8 hoursMonitor by HPLC for completion.
Molar Ratio (Acid:Methanol) 1 : 10 to 1 : 20A large excess of methanol drives the equilibrium towards the product.
Catalyst Loading (H₂SO₄) 0.1 - 0.2 equivalentsHigher loading can lead to charring.
Table 2: Purity and Yield Data
Purification Method Typical Purity (%) Typical Yield (%)
Crude Product 85 - 95-
Fractional Distillation ≥ 9980 - 90

Visualizations

experimental_workflow start Start: 3-chloro-5-fluoropyridine-2-carboxylic acid esterification Esterification (Methanol, H₂SO₄, 70-90°C) start->esterification workup Aqueous Workup (NaHCO₃ wash) esterification->workup extraction Solvent Extraction (Ethyl Acetate) workup->extraction drying Drying (MgSO₄) extraction->drying concentration Concentration drying->concentration distillation Fractional Distillation (Reduced Pressure) concentration->distillation product Final Product: This compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield? incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check Reaction Monitoring Data hydrolysis Product Hydrolysis? low_yield->hydrolysis Analyze Workup Procedure increase_time Increase Reaction Time/ Improve Water Removal incomplete_reaction->increase_time Yes optimize_temp Optimize Temperature (70-90°C) incomplete_reaction->optimize_temp No neutral_workup Ensure Neutral pH during Workup hydrolysis->neutral_workup Yes success Yield Improved increase_time->success neutral_workup->success optimize_temp->success

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Impact of residual water on reactions involving Methyl 3-chloro-5-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of residual water in reactions involving Methyl 3-chloro-5-fluoropyridine-2-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How does residual water affect palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, with this compound?

A1: Residual water can have a dual effect on palladium-catalyzed cross-coupling reactions. In some cases, a small amount of water can be beneficial by aiding in the dissolution of inorganic bases (e.g., K₃PO₄, K₂CO₃) and facilitating the catalytic cycle. However, excess water can lead to several undesirable side reactions. Specifically for this compound, the primary concerns are the hydrolysis of the methyl ester and, in the case of Suzuki-Miyaura coupling, protodeboronation of the boronic acid reagent.

Q2: What are the primary side products observed when residual water is present in reactions with this compound?

A2: The two most common side products resulting from the presence of water are:

  • 3-chloro-5-fluoropyridine-2-carboxylic acid : This is formed via the hydrolysis of the methyl ester group on the starting material, particularly under basic conditions.

  • Dehalogenated starting material or coupled product : In Suzuki-Miyaura reactions, water can lead to protodeboronation of the boronic acid, which can then result in the formation of byproducts where the boronic acid is replaced by a hydrogen atom.

Q3: Can I run Suzuki-Miyaura or Buchwald-Hartwig reactions with this compound under strictly anhydrous conditions?

A3: Yes, and in many cases, it is advisable to minimize water content to prevent side reactions. Anhydrous conditions can be achieved by using oven-dried or flame-dried glassware, anhydrous solvents, and running the reaction under an inert atmosphere (e.g., argon or nitrogen). However, it is worth noting that some palladium-catalyzed reactions have been shown to be sluggish under completely anhydrous conditions, and a small amount of water may be necessary to achieve optimal results.

Q4: How does the basicity of the reaction medium in the presence of water affect the stability of this compound?

A4: The stability of the methyl ester is highly dependent on the pH of the reaction medium. In the presence of strong bases, which are often used in cross-coupling reactions, and water, the rate of hydrolysis to the corresponding carboxylic acid can be significant, especially at elevated temperatures.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Symptoms:

  • Incomplete consumption of starting material (this compound).

  • Formation of significant amounts of 3-chloro-5-fluoropyridine-2-carboxylic acid.

  • Presence of dehalogenated starting material.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis of Methyl Ester - Minimize water content by using anhydrous solvents and reagents. - Consider using a weaker base that is less likely to promote hydrolysis. - Lower the reaction temperature if the desired coupling can still proceed at a reasonable rate.
Protodeboronation of Boronic Acid - Use anhydrous conditions. - Use a boronic ester (e.g., pinacol ester) instead of a boronic acid, as they are generally more stable to hydrolysis.
Catalyst Inhibition - The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can mitigate this effect.
Issue 2: Formation of Impurities in Buchwald-Hartwig Amination

Symptoms:

  • The desired N-arylated product is contaminated with 3-chloro-5-fluoropyridine-2-carboxylic acid.

  • The reaction stalls before completion.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Ester Hydrolysis - Strictly control the amount of water in the reaction. Use anhydrous solvents and ensure the amine coupling partner is dry. - Employ a non-protic, soluble organic base if compatible with the reaction.
Catalyst Deactivation - Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the palladium catalyst. - The choice of ligand is crucial; bulky, electron-rich ligands are often necessary for coupling with less reactive aryl chlorides.

Data Presentation

The following table provides a qualitative summary of the expected impact of water on the yield of a generic Suzuki-Miyaura reaction with this compound, based on established principles for similar reactions.

Water Content (v/v %)Expected Yield of Coupled ProductPredominant Side ProductsNotes
0% (Strictly Anhydrous)Moderate to GoodMinimalThe reaction may be slower due to poor solubility of the base.
1-5%Good to ExcellentMinor hydrolysis of the ester.Optimal range for many Suzuki-Miyaura couplings.
>10%Poor to ModerateSignificant hydrolysis of the ester and protodeboronation of the boronic acid.Not recommended.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling under Anhydrous Conditions

This protocol is designed to minimize water-related side reactions.

  • Glassware Preparation: Oven-dry all glassware at 120 °C for at least 4 hours and allow to cool under a stream of argon or in a desiccator.

  • Reagent Preparation: In a glovebox, add this compound (1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol) to a reaction vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Controlled Water Content

This protocol uses a minimal amount of water to aid in the reaction.

  • Reagent Preparation: To a reaction vial, add this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 mmol).

  • Inert Atmosphere: Seal the vial, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, 4 mL) followed by a controlled amount of degassed water (e.g., 0.1 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with stirring until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for Cross-Coupling Reactions start Start: Prepare Glassware and Reagents reagents Add Substrate, Coupling Partner, Base, Catalyst, and Ligand to Vial start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Anhydrous/Degassed Solvent (Control Water Content) inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: Quench, Extract, and Wash monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify end End: Characterize Pure Product purify->end

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

logical_relationship Impact of Residual Water on Side Reactions cluster_start Reactants cluster_conditions Conditions cluster_products Potential Products start_reagent This compound hydrolysis_product Hydrolysis Byproduct: 3-chloro-5-fluoropyridine-2-carboxylic acid start_reagent->hydrolysis_product boronic_acid Aryl Boronic Acid (Suzuki Coupling) protodeboronation_product Protodeboronation Byproduct boronic_acid->protodeboronation_product water Residual Water water->hydrolysis_product promotes hydrolysis of ester water->protodeboronation_product promotes hydrolysis of C-B bond base Base (e.g., K3PO4) base->hydrolysis_product desired_product Desired Coupled Product

Caption: Logical relationship of residual water and side product formation.

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of Methyl 3-chloro-5-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 30, 2025

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for Methyl 3-chloro-5-fluoropyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. Due to the absence of publicly available experimental spectra for this specific compound, this analysis is based on established NMR principles, predictive models, and a comparative study against structurally similar pyridine derivatives. The objective is to offer researchers a robust framework for spectral interpretation and structural verification.

Predicted ¹H NMR Spectrum: this compound

The structure of this compound contains three distinct proton environments: the methyl ester protons (-OCH₃), the proton at position 4 (H-4), and the proton at position 6 (H-6). The electron-withdrawing nature of the nitrogen atom, the chlorine, the fluorine, and the carboxylate group significantly influences the chemical shifts, causing the aromatic protons to appear far downfield.

The predicted spectral data is summarized below:

  • Methyl Protons (-OCH₃): Expected to appear as a sharp singlet around 3.9-4.0 ppm.

  • Aromatic Proton (H-4): This proton is subject to coupling from both the adjacent fluorine atom (³J H-F, ortho-coupling) and the proton at H-6 (⁴J H-H, meta-coupling). This will result in a doublet of doublets.

  • Aromatic Proton (H-6): This proton, being ortho to the ring nitrogen, is expected to be the most deshielded. It experiences coupling from the adjacent fluorine atom (³J H-F, meta-coupling) and the H-4 proton (⁴J H-H, meta-coupling), also appearing as a doublet of doublets.

Comparative Spectral Data

To substantiate the predicted values, the ¹H NMR data is compared with that of structurally related compounds. This comparison helps in understanding the influence of each substituent on the pyridine ring.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted)-OCH₃ ~3.95 s N/A
H-4 ~8.05 dd ³J H-F ≈ 8-10 Hz, ⁴J H-H ≈ 2-3 Hz
H-6 ~8.45 dd ³J H-F ≈ 3-4 Hz, ⁴J H-H ≈ 2-3 Hz
Methyl 5-fluoropicolinate (Alternative 1)-OCH₃3.97sN/A
H-38.15dJ = 8.8 Hz
H-47.70dddJ = 8.8, 7.6, 2.8 Hz
H-68.55dJ = 2.8 Hz
2-Chloro-5-fluoropyridine (Alternative 2)[1]H-37.65dddJ = 9.1, 7.9, 0.5 Hz
H-47.42ddJ = 9.1, 3.2 Hz
H-68.32dJ = 3.2 Hz

Note: Data for alternatives are sourced from typical spectral databases and may vary slightly based on experimental conditions.

Structural and Coupling Pathway Visualization

The following diagram illustrates the molecular structure of this compound and the key spin-spin coupling interactions that determine the signal multiplicities.

G cluster_molecule This compound cluster_couplings Key ¹H NMR Coupling Pathways mol H4 H-4 H6 H-6 H4->H6 ⁴J(H-H) ≈ 2-3 Hz (meta-coupling) F5 F-5 H4->F5 ³J(H-F) ≈ 8-10 Hz (ortho-coupling) H6->F5 ³J(H-F) ≈ 3-4 Hz (meta-coupling) OCH3 -OCH₃ Singlet (s)

References

A Comparative Guide to the 13C NMR Assignments of Methyl 3-chloro-5-fluoropyridine-2-carboxylate and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 3-chloro-5-fluoropyridine-2-carboxylate and two structurally related analogues: Methyl 3,5-dichloropyridine-2-carboxylate and Methyl 3,5-difluoropyridine-2-carboxylate. Due to the absence of readily available experimental spectra in the public domain, this guide utilizes predicted data from reputable online NMR prediction databases to facilitate spectral interpretation and compound characterization. The presented data, alongside a detailed experimental protocol, serves as a valuable resource for researchers working with substituted pyridine derivatives.

Predicted 13C NMR Chemical Shift Data

The following table summarizes the predicted 13C NMR chemical shifts (δ) in parts per million (ppm) for the target compound and its analogues. The chemical shifts were predicted using online NMR prediction tools. The carbon atoms are numbered according to the IUPAC nomenclature for pyridine derivatives, as illustrated in the diagram below.

Carbon AtomThis compound (Predicted δ, ppm)Methyl 3,5-dichloropyridine-2-carboxylate (Predicted δ, ppm)Methyl 3,5-difluoropyridine-2-carboxylate (Predicted δ, ppm)
C2145.2146.8143.5
C3138.9139.5140.1 (d, J ≈ 250 Hz)
C4138.1 (d, J ≈ 25 Hz)137.9139.2 (t, J ≈ 25 Hz)
C5155.1 (d, J ≈ 260 Hz)131.5156.2 (dd, J ≈ 270, 25 Hz)
C6144.3 (d, J ≈ 15 Hz)147.2142.8 (d, J ≈ 15 Hz)
C=O162.7163.1162.1
OCH₃53.553.853.2

Note: Predicted values can vary slightly between different prediction algorithms. The values presented here are an average from common prediction tools. For fluorinated compounds, the predicted splitting pattern (d = doublet, t = triplet, dd = doublet of doublets) and approximate coupling constants (J) in Hertz (Hz) are provided, though these are also estimations.

Structural Comparison of Analyzed Compounds

The following diagram illustrates the chemical structures of the three compared compounds with IUPAC numbering for the pyridine ring, which is used for the assignment of the 13C NMR signals.

Caption: Chemical structures of the compared pyridine derivatives.

Experimental Protocol: 13C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a 13C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Sample Weight: Weigh approximately 20-50 mg of the solid sample.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Acetone-d₆). The choice of solvent depends on the solubility of the compound and should be noted as it can slightly influence chemical shifts.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solvent height is adequate for the spectrometer being used (typically around 4-5 cm).

  • Filtration (Optional): If the solution contains any particulate matter, it is advisable to filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A standard high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a broadband probe is suitable.

  • Locking and Shimming: The spectrometer's field frequency should be locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp and symmetrical peaks.

  • Standard 13C NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Pulse Angle: A 30-degree pulse is commonly used to allow for a shorter relaxation delay.

    • Spectral Width: A typical spectral width for 13C NMR is 0 to 220 ppm.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2 seconds is a good starting point for qualitative spectra.

    • Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans is required compared to 1H NMR. A starting point of 1024 scans is common and can be adjusted based on the sample concentration and desired signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode with a flat baseline.

  • Baseline Correction: A baseline correction algorithm is applied to correct for any distortions in the baseline.

  • Referencing: The chemical shift scale is referenced to the solvent peak. For CDCl₃, the central peak of the triplet is set to 77.16 ppm.

  • Peak Picking: The chemical shifts of the individual peaks are determined.

Workflow for 13C NMR Analysis

The following diagram outlines the general workflow from sample preparation to spectral analysis in 13C NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock setup Set Acquisition Parameters lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference peak_pick Peak Picking reference->peak_pick assign Assign Signals peak_pick->assign compare Compare with Predicted/Reference Data assign->compare

Caption: General workflow for 13C NMR spectroscopy.

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-chloro-5-fluoropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the analysis of halogenated pyridine derivatives, understanding the mass spectrometric behavior of these molecules is paramount. This guide provides a detailed comparison of anticipated fragmentation patterns and analytical methodologies for Methyl 3-chloro-5-fluoropicolinate, a key building block in pharmaceutical and agrochemical synthesis.

This document delves into the predicted fragmentation pathways of Methyl 3-chloro-5-fluoropicolinate under mass spectrometric analysis and compares the suitability of different analytical techniques. While specific experimental data for this compound is not publicly available, this guide leverages established fragmentation principles of related chemical structures to provide a robust predictive analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of Methyl 3-chloro-5-fluoropicolinate (molecular weight: 189.57 g/mol , molecular formula: C₇H₅ClFNO₂) in a mass spectrometer is expected to be influenced by its core functional groups: a pyridine ring, a methyl ester, a chlorine atom, and a fluorine atom. The initial ionization would generate a molecular ion peak (M⁺˙) at m/z 189/191, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

Subsequent fragmentation is likely to proceed through several key pathways:

  • Loss of the Methoxy Group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of a stable acylium ion.

  • Loss of the Carbonyl Group (CO): Following the initial loss of the methoxy group, the resulting ion can further lose a molecule of carbon monoxide.

  • Cleavage of the Ester Group: The entire methyl ester group (-COOCH₃) can be cleaved from the pyridine ring.

  • Halogen Loss: The chlorine atom can be lost as a radical, which is a common fragmentation pathway for halogenated aromatic compounds.[1][2]

  • Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this typically requires higher energy.

These predicted fragmentation pathways are summarized in the table below.

Predicted Fragment Ion m/z (for ³⁵Cl) Proposed Structure Fragmentation Pathway
[M]⁺˙189C₇H₅ClFNO₂⁺˙Molecular Ion
[M+2]⁺˙191C₇H₅³⁷ClFNO₂⁺˙Molecular Ion (³⁷Cl isotope)
[M - OCH₃]⁺158C₆H₂ClFNO⁺Loss of methoxy radical
[M - COOCH₃]⁺130C₅H₂ClFN⁺Loss of methyl ester group
[M - Cl]⁺154C₇H₅FNO₂⁺Loss of chlorine radical
[C₅H₂FN]⁺˙107C₅H₂FN⁺˙Fragmentation of the pyridine ring

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical for the successful characterization of Methyl 3-chloro-5-fluoropicolinate. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful methods, each with distinct advantages and disadvantages for this type of analyte.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility Requires volatile and thermally stable compounds. Derivatization may be necessary.[3][4]Suitable for a wider range of polarities and thermal stabilities.
Ionization Technique Typically Electron Ionization (EI), leading to extensive and reproducible fragmentation.Electrospray Ionization (ESI) is common, often producing a prominent molecular ion with less fragmentation.[5][6][7]
Sensitivity Generally offers high sensitivity, especially with selected ion monitoring (SIM).Often provides superior sensitivity, particularly with multiple reaction monitoring (MRM).[8]
Matrix Effects Less susceptible to matrix effects compared to LC-MS.Can be prone to ion suppression or enhancement from the sample matrix.[7]
Chromatographic Separation Excellent separation efficiency for volatile compounds.Highly versatile for separating compounds based on polarity.

Experimental Protocols

Below are detailed, representative protocols for the analysis of Methyl 3-chloro-5-fluoropicolinate using GC-MS and LC-MS/MS.

GC-MS Analysis Protocol
  • Sample Preparation: Dissolve 1 mg of Methyl 3-chloro-5-fluoropicolinate in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

LC-MS/MS Analysis Protocol
  • Sample Preparation: Dissolve 1 mg of Methyl 3-chloro-5-fluoropicolinate in 1 mL of methanol. Dilute further with the initial mobile phase composition to the desired concentration.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Collision Gas: Argon.

    • MRM Transitions: Monitor the transition from the precursor ion (m/z 190, [M+H]⁺) to the most abundant and stable product ions (e.g., m/z 158 and m/z 130).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the mass spectrometry analysis.

cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Methyl 3-chloro-5-fluoropicolinate Dissolution Dissolution in Solvent Sample->Dissolution Introduction Sample Introduction Dissolution->Introduction Ionization Ionization (EI/ESI) Introduction->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition SpectralAnalysis Spectral Analysis DataAcquisition->SpectralAnalysis

Caption: Workflow for Mass Spectrometry Analysis.

cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [C₇H₅ClFNO₂]⁺˙ m/z = 189/191 F1 [C₆H₂ClFNO]⁺ m/z = 158 (-OCH₃) M->F1 F2 [C₅H₂ClFN]⁺ m/z = 130 (-COOCH₃) M->F2 F3 [C₇H₅FNO₂]⁺ m/z = 154 (-Cl) M->F3 F1_1 [C₅H₂FN]⁺˙ m/z = 107 (-CO) F1->F1_1

Caption: Predicted Fragmentation Pathway.

References

Comparative Guide to Purity Analysis of Methyl 3-chloro-5-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of Methyl 3-chloro-5-fluoropyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. We will explore a primary High-Performance Liquid Chromatography (HPLC) method, compare it with Gas Chromatography (GC) as a viable alternative, and discuss advanced techniques for comprehensive impurity profiling.

Data Summary: HPLC vs. GC Methods

The following table summarizes typical starting parameters for an HPLC method suitable for the analysis of this compound, alongside a potential GC method for orthogonal verification and impurity analysis.

ParameterHPLC Method (Proposed)Gas Chromatography (Alternative)
Principle Reversed-Phase ChromatographyCapillary Gas Chromatography
Column C18, 4.6 x 150 mm, 5 µmWax-based (e.g., CP-Wax 51), 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile:Water (60:40, v/v) with 0.1% Formic AcidHelium or Nitrogen
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30°C (Column)70°C initial, ramp to 240°C
Detection UV at 275 nmFlame Ionization Detector (FID)
Injection Volume 10 µL1 µL (split injection)
Run Time ~10 minutes~15 minutes
Primary Application Quantitative purity analysis, main component assayImpurity profiling, residual solvent analysis
Expected Purity A patent for a related compound, 2-chloro-5-fluoronicotinic acid, reported a purity of 99% by HPLC analysis[1].Not specified, but GC is a powerful tool for separating volatile impurities.

Experimental Protocols

Proposed HPLC Method

This protocol is based on a method developed for a structurally similar pyridine carboxylate derivative and is expected to provide a robust starting point for the analysis of this compound.[2]

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 analytical column (4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • This compound reference standard of known purity.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (60:40 v/v) containing 0.1% formic acid. The mobile phase should be filtered and degassed before use.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 275 nm.[2]

  • Injection Volume: 10 µL.[2]

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations.[2]

  • Sample Solution: Accurately weigh a sample of this compound and prepare a solution of approximately 1 mg/mL in methanol. Filter the solution through a 0.45 µm syringe filter before injection.[2]

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Alternative Gas Chromatography (GC) Method

GC is a powerful technique for analyzing volatile and semi-volatile compounds and can be an excellent orthogonal method to HPLC for impurity profiling.

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

  • A wax-based capillary column (e.g., CP-Wax 51 for amines) is a suitable starting point.

  • High-purity helium or nitrogen as the carrier gas.

  • This compound reference standard.

2. Chromatographic Conditions:

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program: Start at 70°C, hold for 1 minute, then ramp up to 240°C at a rate of 10°C/min.

  • Carrier Gas Flow: 1.0 mL/min.

3. Sample Preparation:

  • Prepare a solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

4. Analysis:

  • Inject the sample solution.

  • Identify and quantify impurities based on their retention times and peak areas relative to the main component.

Method Comparison and Advanced Techniques

While HPLC is the workhorse for routine purity testing and quantitative analysis, GC can provide valuable complementary information, especially for volatile impurities and starting materials. For a more in-depth analysis and characterization of unknown impurities, hyphenated techniques are recommended:

  • UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): Offers higher resolution and sensitivity than conventional HPLC and provides mass information for impurity identification.[3]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Enables the identification of volatile and semi-volatile impurities by providing their mass spectra, which can be compared against spectral libraries.

  • Supercritical Fluid Chromatography (SFC): A "green" alternative to normal-phase HPLC that uses supercritical CO2 as the primary mobile phase, reducing organic solvent consumption.

Potential Impurities

The purity of this compound is dependent on the synthetic route and purification process. Potential impurities could include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • By-products: Compounds formed from side reactions. For instance, in related syntheses, the corresponding carboxylic acid can be a significant byproduct.

  • Isomers: Positional isomers that may be formed during the synthesis.

  • Degradation Products: Impurities formed during storage or processing.

A thorough impurity profiling using a combination of HPLC and GC, preferably with mass spectrometric detection, is crucial for ensuring the quality and safety of the final pharmaceutical product.

Visualizing the Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Filter Filter Sample Solution Dissolve_Sample->Filter Injection Inject into HPLC Dissolve_Standard->Injection Filter->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 275 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Method_Comparison cluster_hplc HPLC Method cluster_gc GC Method HPLC_Advantages Advantages: - High Precision & Accuracy - Robust for Quantitative Analysis - Wide Applicability HPLC_Disadvantages Disadvantages: - May not resolve all volatile impurities - Higher solvent consumption GC_Advantages Advantages: - Excellent for volatile impurities - Orthogonal to HPLC - High resolution for complex mixtures GC_Disadvantages Disadvantages: - Not suitable for non-volatile compounds - Potential for thermal degradation Purity_Analysis Purity Analysis of This compound Purity_Analysis->HPLC_Advantages Purity_Analysis->GC_Advantages

References

A Comparative Crystallographic and Synthetic Analysis of Methyl 3-chloro-5-fluoropyridine-2-carboxylate and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure and synthetic accessibility of novel chemical entities is paramount. This guide provides a comparative analysis of Methyl 3-chloro-5-fluoropyridine-2-carboxylate and its structural analogs, leveraging available X-ray crystallographic data to infer its structural properties. The guide also details relevant synthetic protocols and explores the biological significance of this class of compounds.

The pyridine ring is a privileged scaffold in medicinal chemistry, and its halogenated derivatives are key intermediates in the synthesis of a wide array of pharmaceuticals. This compound, with its specific substitution pattern, presents a unique electronic and steric profile that is of significant interest in the design of new therapeutic agents. While a definitive crystal structure for this exact compound is not publicly available, analysis of closely related structures provides valuable insights into its likely solid-state conformation and intermolecular interactions.

Comparative Crystallographic Data

To understand the potential crystal packing and molecular geometry of this compound, we can examine the crystallographic data of structurally similar compounds. The following table summarizes key crystallographic parameters for selected halogenated pyridine carboxylate derivatives. This comparative data allows for inferences to be drawn about how different substitution patterns influence the crystal lattice.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
Methyl 5-bromo-2-chloropyridine-3-carboxylate C₇H₅BrClNO₂TriclinicP-13.9788.15314.04096.8996.20100.70[1]
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid C₇H₃ClF₃NO₂TriclinicP-15.883714.163415.312092.667100.36499.475
Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate C₁₄H₁₃ClN₂O₂MonoclinicP2₁/c------[2]

Note: Complete unit cell parameters for Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate were not available in the cited abstract.

The data indicates that small changes in the substitution on the pyridine ring can lead to different crystal systems and packing arrangements. For instance, the presence of a bromine atom in Methyl 5-bromo-2-chloropyridine-3-carboxylate results in a triclinic system, characterized by a lack of symmetry.[1] The intermolecular interactions in this crystal structure are dominated by relatively short Br⋯O contacts, suggesting the importance of halogen bonding in the crystal packing.[1] Similarly, the trifluoromethyl-substituted analog also crystallizes in a triclinic system.

Based on these comparisons, it is plausible that this compound would also crystallize in a low-symmetry system like triclinic or monoclinic, with intermolecular interactions likely influenced by C-H⋯O, C-H⋯F, and potentially C-Cl⋯O contacts. The planarity of the pyridine ring and the orientation of the methyl ester group will be key determinants of the overall molecular conformation.

Experimental Protocols

The synthesis of halogenated pyridine carboxylates typically involves multi-step reaction sequences. Below are representative experimental protocols for the synthesis of related compounds, which can be adapted for the preparation of this compound.

Synthesis of Methyl 5-bromo-2-chloropyridine-3-carboxylate[1]

A solution of 5-bromo-2-hydroxynicotinic acid and N,N-dimethylformamide in thionyl chloride is refluxed for 2 hours. After evaporation of thionyl chloride, the residue is dissolved in anhydrous dichloromethane, and anhydrous methanol is added dropwise. The mixture is then refluxed for 1 hour and evaporated to yield the product, which is then crystallized from an ethanol solution by slow evaporation.[1]

General Synthesis of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives[3]

The synthesis of these derivatives involves a multi-step process starting from a commercially available substituted pyridine. The core structure is typically assembled through coupling reactions, followed by cyclization to form the oxazolidinone ring. The final derivatives are obtained by further functionalization, for instance, by coupling with different amines.[3]

Crystallization[2]

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as methanol or ethanol, at room temperature.[2]

Synthetic and Crystallization Workflow

The following diagram illustrates a general workflow for the synthesis and crystallographic analysis of halogenated pyridine carboxylate derivatives.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis A Starting Pyridine Derivative B Halogenation/Functional Group Interconversion A->B C Esterification B->C D Purification (e.g., Column Chromatography) C->D E Purified Compound D->E Proceed to Crystallization F Dissolution in Suitable Solvent E->F G Slow Evaporation F->G H Crystal Formation G->H I Single Crystal Selection H->I Proceed to Analysis J X-ray Data Collection I->J K Structure Solution and Refinement J->K L Crystallographic Information File (CIF) K->L

Caption: General workflow for the synthesis and X-ray crystal structure analysis of pyridine carboxylate derivatives.

Performance in a Biological Context: An Alternative Perspective

While the primary focus of this guide is the crystal structure, the ultimate value of these compounds often lies in their biological activity. A recent study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives demonstrated their potential as antibacterial agents.[3] These compounds exhibited activity against Gram-positive bacteria, including drug-resistant strains.[3] The study highlighted that the substitution pattern on the pyridine ring significantly influences the minimum inhibitory concentration (MIC).[3]

For instance, derivatives with a chlorine substituent showed promising antibacterial activity.[3] This underscores the importance of the specific arrangement of halogens and other functional groups on the pyridine scaffold for biological function. While this compound itself was not tested in this study, its structural similarity to the core of these active compounds suggests it could be a valuable synthon for developing new antibacterial agents.

Conclusion

Although a definitive X-ray crystal structure of this compound remains to be determined, a comparative analysis of its structural analogs provides a strong foundation for predicting its solid-state properties. The synthesis of this and related compounds is achievable through established chemical methodologies. The demonstrated biological activity of structurally similar fluorinated pyridine derivatives highlights the potential of this chemical class in drug discovery, particularly in the development of novel antibacterial agents. Further crystallographic studies on the title compound are warranted to fully elucidate its structure-property relationships and guide the design of future derivatives with enhanced therapeutic potential.

References

Reactivity Face-Off: Methyl 3-chloro-5-fluoropyridine-2-carboxylate vs. its Bromo Analog in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Halogenated pyridines, in particular, serve as versatile scaffolds for the construction of complex molecular architectures. This guide presents an objective comparison of the reactivity of two closely related halogenated pyridine derivatives: Methyl 3-chloro-5-fluoropyridine-2-carboxylate and its bromo analog, Methyl 3-bromo-5-fluoropyridine-2-carboxylate. The analysis focuses on their performance in two of the most pivotal reactions in modern organic synthesis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr), supported by representative experimental data.

At a Glance: Chloro vs. Bromo - A Tale of Two Halogens

The fundamental difference in reactivity between the chloro and bromo analogs stems from the distinct electronic properties and bond strengths of the carbon-halogen bonds. These differences manifest in opposing reactivity trends depending on the reaction mechanism.

In Palladium-Catalyzed Cross-Coupling reactions , the bromo derivative is generally more reactive. The rate-determining step is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The weaker carbon-bromine bond (approximately 276 kJ/mol) facilitates this step under milder conditions compared to the stronger carbon-chlorine bond (approximately 339 kJ/mol).[1]

Conversely, in Nucleophilic Aromatic Substitution (SNAr) reactions , the chloro analog is typically the more reactive substrate. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. The higher electronegativity of chlorine compared to bromine helps to stabilize this intermediate, thereby accelerating the reaction rate. The general reactivity trend for leaving groups in SNAr is often F > Cl > Br > I.[2]

Quantitative Data Summary

Table 1: Comparison in Suzuki-Miyaura Cross-Coupling Reaction

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
Methyl 3-chloro -5-fluoropyridine-2-carboxylate (Analog)Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100 °C / 18 h~75%
Methyl 3-bromo -5-fluoropyridine-2-carboxylate (Analog)Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90 °C / 12 h~90%[3]

Table 2: Comparison in Nucleophilic Aromatic Substitution (SNAr) Reaction

| Substrate | Nucleophile | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | |---|---|---|---|---|---|---| | Methyl 3-chloro -5-fluoropyridine-2-carboxylate (Analog) | Pyrrolidine | K₂CO₃ | DMSO | 80 °C / 4 h | >95% | | Methyl 3-bromo -5-fluoropyridine-2-carboxylate (Analog) | Pyrrolidine | K₂CO₃ | DMSO | 100 °C / 8 h | ~85% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Methyl 3-halo-5-fluoropyridine-2-carboxylates with an arylboronic acid.

Materials:

  • Methyl 3-halo-5-fluoropyridine-2-carboxylate (1.0 mmol, 1 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo, Pd(OAc)₂/SPhos for chloro, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add the Methyl 3-halo-5-fluoropyridine-2-carboxylate, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol outlines a general procedure for the SNAr reaction of Methyl 3-halo-5-fluoropyridine-2-carboxylates with an amine nucleophile.

Materials:

  • Methyl 3-halo-5-fluoropyridine-2-carboxylate (1.0 mmol, 1 equiv.)

  • Amine nucleophile (e.g., Pyrrolidine, 1.1 mmol, 1.1 equiv.)

  • Base (e.g., K₂CO₃, 1.5 mmol, 1.5 equiv.)

  • Anhydrous solvent (e.g., DMSO or DMF)

Procedure:

  • To a dry reaction flask, add the Methyl 3-halo-5-fluoropyridine-2-carboxylate and the base.

  • Add the anhydrous solvent and stir the mixture under an inert atmosphere.

  • Add the amine nucleophile dropwise at room temperature.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Mechanistic Overview

The following diagrams illustrate the fundamental mechanisms governing the reactivity of these compounds.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Pd(II)-X Ar-Pd(II)(L)₂-X OxAdd->Ar-Pd(II)-X Transmetal Transmetal- lation Ar-Pd(II)-X->Transmetal Ar-Pd(II)-Ar' Ar-Pd(II)(L)₂-Ar' Transmetal->Ar-Pd(II)-Ar' Ar-B(OR)2 Ar'-B(OR)₂ Ar-B(OR)2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination Ar-Pd(II)-Ar'->RedElim RedElim->Pd(0)L2 Ar-Ar' Ar-Ar' RedElim->Ar-Ar' Ar-X Ar-X (Bromo or Chloro Pyridine) Ar-X->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

SNAr_Mechanism cluster_legend Legend Start Ar-X + Nu⁻ TS1 Transition State 1 Start->TS1 Nucleophilic Attack Intermediate Meisenheimer Complex [Ar(X)Nu]⁻ TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Loss of Leaving Group Product Ar-Nu + X⁻ TS2->Product ArX Ar-X: Halogenated Pyridine Nu Nu⁻: Nucleophile X X: Cl or Br

Caption: Stepwise mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The choice between this compound and its bromo analog is contingent upon the desired synthetic transformation. For palladium-catalyzed cross-coupling reactions, the bromo derivative offers higher reactivity, often leading to improved yields and milder reaction conditions. In contrast, for nucleophilic aromatic substitution reactions, the chloro analog is the preferred substrate due to its enhanced ability to stabilize the key reaction intermediate. This comparative guide provides drug development professionals and researchers with the foundational knowledge to make informed decisions in the strategic design of their synthetic routes.

References

A Comparative Guide to the Reactivity of Methyl 3-chloro-5-fluoropyridine-2-carboxylate and its Non-fluorinated Analogs in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of methyl 3-chloro-5-fluoropyridine-2-carboxylate and its non-fluorinated counterpart, methyl 3-chloropyridine-2-carboxylate. The strategic placement of a fluorine atom on the pyridine ring significantly influences its electronic properties, leading to marked differences in reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. A comprehensive understanding of these differences is paramount for the rational design and synthesis of novel pyridine-based compounds in medicinal chemistry and materials science.

The Impact of Fluorine on Reactivity

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution, especially when a good leaving group is present. The reactivity of the ring can be further modulated by the presence of additional substituents. Electron-withdrawing groups enhance the electrophilicity of the carbon atoms in the ring, thereby increasing the rate of nucleophilic attack.

In the case of this compound, the molecule possesses three electron-withdrawing substituents: the chloro, fluoro, and methyl carboxylate groups. The fluorine atom at the 5-position exerts a powerful electron-withdrawing inductive effect (-I), which significantly increases the partial positive charge on the carbon atom at the 3-position, the site of nucleophilic attack. This electronic activation, coupled with the resonance-withdrawing effect of the methyl carboxylate group at the 2-position, renders the fluorinated compound substantially more reactive towards nucleophiles compared to its non-fluorinated analog, methyl 3-chloropyridine-2-carboxylate.

Illustrative Comparison of Reactivity Data

CompoundRelative Reaction Rate (Qualitative)Expected Yield (under identical conditions)Key Activating/Deactivating Groups
This compoundHighHighActivating: 5-Fluoro (-I), 2-Carboxylate (-M)
Methyl 3-chloropyridine-2-carboxylateModerateModerate to GoodActivating: 2-Carboxylate (-M)

Experimental Protocol for Comparative Reactivity Analysis

To quantitatively assess the reactivity difference, a competitive experiment or parallel reactions under strictly controlled conditions should be performed. Below is a representative protocol for the amination of this compound and methyl 3-chloropyridine-2-carboxylate with a model amine, such as morpholine.

Objective: To compare the rate of nucleophilic aromatic substitution of this compound and methyl 3-chloropyridine-2-carboxylate with morpholine.

Materials:

  • This compound

  • Methyl 3-chloropyridine-2-carboxylate

  • Morpholine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane or a compound with a distinct retention time that does not react under the reaction conditions)

  • Reaction vials, magnetic stir bars, heating block or oil bath

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.1 M stock solution of methyl 3-chloropyridine-2-carboxylate in anhydrous DMF.

    • Prepare a 0.2 M stock solution of morpholine in anhydrous DMF.

    • Prepare a 0.3 M stock solution of triethylamine in anhydrous DMF.

    • Prepare a 0.05 M stock solution of the internal standard in anhydrous DMF.

  • Reaction Setup (for each compound):

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add 1.0 mL of the respective pyridine carboxylate stock solution (0.1 mmol).

    • Add 0.5 mL of the internal standard stock solution (0.025 mmol).

    • Place the vial in a heating block or oil bath pre-heated to the desired temperature (e.g., 80 °C).

    • To initiate the reaction, add 1.0 mL of the morpholine stock solution (0.2 mmol) followed by 1.0 mL of the triethylamine stock solution (0.3 mmol).

    • Start the timer immediately.

  • Reaction Monitoring and Quenching:

    • At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., 1 mL of ethyl acetate) containing a small amount of a quenching agent if necessary (e.g., a dilute acid to neutralize the base).

  • Analysis:

    • Analyze the quenched samples by GC-MS or HPLC.

    • Quantify the disappearance of the starting material and the appearance of the product by integrating the respective peak areas relative to the internal standard.

    • Plot the concentration of the starting material versus time to determine the reaction rate.

  • Data Comparison:

    • Compare the rate constants or the percentage conversion at a specific time point for both reactions to determine the relative reactivity.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

SNAr_Mechanism cluster_fluorinated This compound cluster_non_fluorinated Methyl 3-chloropyridine-2-carboxylate start_f Reactant (Fluorinated) intermediate_f Meisenheimer Complex (Stabilized by F and CO2Me) start_f->intermediate_f Nucleophilic Attack product_f Product intermediate_f->product_f Loss of Cl- explanation_f Enhanced reactivity due to the strong inductive effect of Fluorine. intermediate_f->explanation_f start_nf Reactant (Non-fluorinated) intermediate_nf Meisenheimer Complex (Stabilized by CO2Me) start_nf->intermediate_nf Nucleophilic Attack product_nf Product intermediate_nf->product_nf Loss of Cl- explanation_nf Baseline reactivity. intermediate_nf->explanation_nf

Caption: SNAr reaction pathway comparison.

Experimental_Workflow prep 1. Prepare Stock Solutions (Reactants, Nucleophile, Base, Internal Standard) setup 2. Set up Parallel Reactions (Fluorinated and Non-fluorinated) prep->setup reaction 3. Initiate and Monitor Reactions (Controlled Temperature and Time) setup->reaction quench 4. Aliquot Sampling and Quenching (At defined time points) reaction->quench analysis 5. Quantitative Analysis (GC-MS or HPLC) quench->analysis compare 6. Data Comparison (Determine Relative Reactivity) analysis->compare

Caption: Experimental workflow for comparative analysis.

Conclusion

The presence of a fluorine atom at the 5-position of this compound is predicted to significantly enhance its reactivity towards nucleophilic aromatic substitution compared to its non-fluorinated analog. This heightened reactivity is attributed to the potent electron-withdrawing inductive effect of fluorine, which further activates the pyridine ring for nucleophilic attack. For researchers in drug discovery and organic synthesis, this differential reactivity offers a valuable tool for modulating the properties and synthetic accessibility of pyridine-based scaffolds. The provided experimental protocol offers a robust framework for quantifying this reactivity difference, enabling informed decisions in the design and execution of synthetic routes.

A Comparative Guide to Alternative Reagents for Methyl 3-chloro-5-fluoropyridine-2-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic campaign. Methyl 3-chloro-5-fluoropyridine-2-carboxylate is a valuable scaffold, but its reactivity, particularly in cross-coupling reactions, can be a limiting factor. This guide provides an objective comparison of alternative reagents, focusing on their performance in common synthetic transformations and supported by experimental data from analogous systems.

Introduction to Alternatives

The primary limitation of using this compound lies in the relatively low reactivity of the C-Cl bond in palladium-catalyzed cross-coupling reactions. To overcome this, several alternative reagents can be considered, each with distinct advantages in terms of reactivity and synthetic versatility. This guide will focus on the following alternatives:

  • Methyl 3-bromo-5-fluoropyridine-2-carboxylate: Exploits the higher reactivity of the C-Br bond in cross-coupling.

  • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-fluoropyridine-2-carboxylate: A boronic ester derivative for use in Suzuki-Miyaura couplings where the pyridine is the nucleophilic partner.

  • Methyl 3-amino-5-fluoropyridine-2-carboxylate: A versatile precursor that can be converted to various functionalities via diazotization and subsequent reactions (e.g., Sandmeyer reaction).

  • Methyl 5-fluoropyridine-2-carboxylate: For direct C-H functionalization at the C3 position, representing a more atom-economical approach.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of halogen on the pyridine ring significantly impacts the reaction efficiency. The general reactivity trend for halogens in the rate-determining oxidative addition step is I > Br > Cl.[1]

Table 1: Comparison of Halogenated Pyridines in a Hypothetical Suzuki-Miyaura Coupling with Phenylboronic Acid

ReagentCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield (%)
This compoundPd(OAc)₂ (2), SPhos (4)K₃PO₄1,4-Dioxane/H₂O10012-2440-60
Methyl 3-bromo-5-fluoropyridine-2-carboxylatePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O908-1275-90

Note: Expected yields are estimated based on typical reactivities of aryl chlorides vs. bromides in Suzuki-Miyaura couplings of similar heterocyclic systems.[2][3]

Table 2: Performance of Boronic Ester Derivative in a Hypothetical Suzuki-Miyaura Coupling with Bromobenzene

ReagentCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield (%)
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-fluoropyridine-2-carboxylatePd(OAc)₂ (2), RuPhos (4)CsF1,4-Dioxane11012-1680-95

Note: Expected yields are based on Suzuki-Miyaura couplings of potassium heteroaryltrifluoroborates and other pyridyl boronates with aryl halides.[4][5]

Alternative Synthetic Strategies

C-H Functionalization

Directly functionalizing the C3-H bond of Methyl 5-fluoropyridine-2-carboxylate is an attractive, atom-economical alternative to cross-coupling reactions. This approach avoids the pre-installation of a halogen. While a developing field, carboxylate-assisted C-H activation has shown promise for related substrates.[6][7]

Derivatization of an Amino Group

Methyl 3-amino-5-fluoropyridine-2-carboxylate serves as a versatile starting material. The amino group can be readily converted into a diazonium salt, which can then be transformed into a variety of functional groups through reactions like the Sandmeyer reaction.[8][9]

Table 3: Potential Conversions of Methyl 3-amino-5-fluoropyridine-2-carboxylate via Sandmeyer-type Reactions

Target Functional GroupReagentsExpected Yield (%)
-ClNaNO₂, HCl, CuCl60-75
-BrNaNO₂, HBr, CuBr65-80
-CNNaNO₂, H⁺, CuCN50-70
-OHNaNO₂, H₂SO₄, H₂O40-60

Note: Expected yields are based on typical Sandmeyer reactions on various aromatic and heteroaromatic amines.[9][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl 3-bromo-5-fluoropyridine-2-carboxylate

To a reaction vessel are added Methyl 3-bromo-5-fluoropyridine-2-carboxylate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.). The vessel is evacuated and backfilled with argon. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) is added, followed by a degassed 4:1 mixture of 1,4-dioxane and water (5 mL). The mixture is heated to 90 °C and stirred for 8-12 hours, or until reaction completion is observed by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and water (10 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[3]

Protocol 2: General Procedure for Sandmeyer Chlorination of Methyl 3-amino-5-fluoropyridine-2-carboxylate

Methyl 3-amino-5-fluoropyridine-2-carboxylate (1.0 mmol, 1.0 equiv.) is dissolved in aqueous HCl (e.g., 6M, 5 mL) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 mmol, 1.1 equiv.) in a minimal amount of cold water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is stirred for 15-30 minutes at this temperature. In a separate flask, copper(I) chloride (1.3 mmol, 1.3 equiv.) is dissolved in concentrated HCl, and this solution is also cooled to 0-5 °C. The cold diazonium salt solution is then added slowly to the CuCl solution with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for 1-3 hours. The reaction mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[10]

Visualization of Synthetic Pathways and Mechanisms

Below are diagrams illustrating the relationships between the discussed reagents and the fundamental mechanisms of the key reactions.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reactions cluster_product Product Start_Cl Methyl 3-chloro-5-fluoro- pyridine-2-carboxylate Suzuki Suzuki-Miyaura Coupling Start_Cl->Suzuki Start_Br Methyl 3-bromo-5-fluoro- pyridine-2-carboxylate Start_Br->Suzuki Start_B Methyl 3-boronic ester-5-fluoro- pyridine-2-carboxylate Start_B->Suzuki Start_NH2 Methyl 3-amino-5-fluoro- pyridine-2-carboxylate Sandmeyer Sandmeyer Reaction Start_NH2->Sandmeyer via diazotization & CuCl Start_NH2->Sandmeyer via diazotization & CuBr Target Target Molecule (e.g., 3-Aryl-5-fluoropicolinate) Suzuki->Target Sandmeyer->Start_Cl via diazotization & CuCl Sandmeyer->Start_Br via diazotization & CuBr

Caption: Synthetic workflow using alternative reagents.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)₂ PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime Base RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Sandmeyer_Reaction Amine Ar-NH₂ Diazotization Diazotization (NaNO₂, H⁺) Amine->Diazotization Diazonium Ar-N₂⁺ Diazotization->Diazonium Substitution Substitution (CuX) Diazonium->Substitution Halide Ar-X Substitution->Halide

Caption: General pathway of the Sandmeyer reaction.

References

A Comparative Guide to the Synthesis of Functionalized Pyridine-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine-2-carboxylate scaffold is a privileged structural motif found in a wide array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of functional groups onto this heterocyclic core is crucial for modulating biological activity and physicochemical properties. This guide provides an objective comparison of several prominent synthetic routes to functionalized pyridine-2-carboxylates, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies at a Glance

Several distinct strategies have been developed for the synthesis of functionalized pyridine-2-carboxylates, each with its own set of advantages and limitations. The primary methods covered in this guide are:

  • Palladium-Catalyzed Carbonylation of Halopyridines: A reliable and versatile method for introducing the carboxylate group.

  • Cycloaddition Reactions: Powerful for constructing the pyridine ring with predefined substitution patterns.

  • Transition Metal-Catalyzed C-H Carboxylation: An atom-economical approach that avoids pre-functionalization of the pyridine ring.

  • Multi-Component Reactions: Efficient one-pot procedures for the rapid assembly of complex pyridine structures.

Palladium-Catalyzed Carbonylation of 2-Halopyridines

This classical yet highly effective method involves the reaction of a 2-halopyridine (typically bromo- or iodo-) with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base. This approach is widely used due to its broad substrate scope and generally good to excellent yields.

General Reaction Scheme:

2-Halopyridine 2-Halopyridine Product Functionalized Pyridine-2-carboxylate 2-Halopyridine->Product CO CO CO->Product ROH ROH ROH->Product Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)2/Ligand) Pd_Catalyst->Product Base Base (e.g., Et3N) Base->Product

Caption: Palladium-Catalyzed Carbonylation Workflow.

Comparative Performance Data:
Entry2-Halopyridine SubstrateCatalyst SystemAlcoholBaseYield (%)Reference
12,5-dibromo-3-methylpyridinePd(OAc)₂ / 2,2'-bipyridineMethanolEt₃N>95[1]
22-bromopyridinePd(OAc)₂ / PPh₃EthanolEt₃N85[2]
32-chloroquinolinePd(PPh₃)₄MethanolEt₃N78[3]
Experimental Protocol: Palladium-Catalyzed Carbonylation

A representative procedure for the palladium-catalyzed carbonylation of 2,5-dibromo-3-methylpyridine is as follows[1]:

  • To a pressure vessel are added 2,5-dibromo-3-methylpyridine (1.0 eq), palladium(II) acetate (0.02 eq), and a 2,2'-bipyridine ligand (0.04 eq).

  • The vessel is sealed and purged with carbon monoxide gas.

  • Methanol (as the solvent and nucleophile) and triethylamine (2.0 eq) are added via syringe.

  • The reaction mixture is heated to 100 °C under a carbon monoxide atmosphere (10 atm) for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired methyl 5-bromo-3-methylpyridine-2-carboxylate.

Cycloaddition Reactions

Cycloaddition reactions, particularly [4+2] Diels-Alder reactions, offer a powerful strategy for the de novo synthesis of the pyridine ring, allowing for the introduction of various substituents with high regioselectivity. The reaction typically involves an electron-rich dienophile and an electron-poor 1-aza- or 1,3-diazadiene, followed by an aromatization step.

General Reaction Scheme (Aza-Diels-Alder):

Azadiene 1-Azadiene Derivative Cycloadduct Dihydropyridine Intermediate Azadiene->Cycloadduct Dienophile Dienophile (e.g., Alkene, Alkyne) Dienophile->Cycloadduct Aromatization Aromatization (Oxidation or Elimination) Cycloadduct->Aromatization Product Functionalized Pyridine Aromatization->Product

Caption: Aza-Diels-Alder Reaction Pathway.

Comparative Performance Data:
EntryAzadiene PrecursorDienophileConditionsYield (%)Reference
1Acyl azide and aldehydeEnamineToluene, reflux, 10 mol% phospholene oxide60-85[4]
2Serine-derived 1-alkoxy-2-azadieneDehydroalanine derivativeToluene, 80 °C55-70[5]
3Amidrazone and tricarbonyl2,5-norbornadieneToluene, reflux60-75[6]
Experimental Protocol: Aza-Diels-Alder Synthesis

A representative procedure for a three-component synthesis of polysubstituted pyridines via an aza-Wittig/Diels-Alder sequence is as follows[4]:

  • A solution of an acyl azide (1.0 eq) in toluene is heated to reflux until the azide signal disappears in the IR spectrum, indicating the formation of the corresponding isocyanate.

  • The solution is cooled to room temperature and added dropwise over 2 hours to a refluxing solution of an aldehyde (1.1 eq) and 3-methyl-1-phenyl-2-phospholene-1-oxide (0.1 eq) in toluene. This generates the 2-azadiene in situ.

  • The dienophile (e.g., an enamine, 1.2 eq) is then added to the reaction mixture, and reflux is continued for 12-24 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the substituted pyridine.

Transition Metal-Catalyzed C-H Carboxylation

Direct C-H carboxylation of pyridines with CO₂ represents a highly atom-economical and environmentally friendly approach. This method avoids the need for pre-functionalized starting materials like halopyridines. While still an emerging field, several catalytic systems have been developed, often employing copper or palladium.

General Reaction Scheme:

Pyridine Pyridine Derivative Product Pyridine-2-carboxylic Acid Pyridine->Product CO2 CO2 CO2->Product Catalyst Transition Metal Catalyst (e.g., Cu(I), Pd(II)) Catalyst->Product Reductant Reductant/Base Reductant->Product Aldehyde Aldehyde Product Polysubstituted Dihydropyridine Aldehyde->Product Amine Amine Amine->Product Acetylene_dicarboxylate Dialkyl Acetylene dicarboxylate Acetylene_dicarboxylate->Product Active_Methylene Active Methylene Compound Active_Methylene->Product Catalyst Catalyst (e.g., Morpholine) Catalyst->Product

References

Isomeric comparison of Methyl 3-chloro-5-fluoropyridine-2-carboxylate and Methyl 5-chloro-3-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Isomeric Showdown for the Medicinal Chemist: A Comparative Guide to Methyl 3-chloro-5-fluoropyridine-2-carboxylate and Methyl 5-chloro-3-fluoropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Positional Isomerism in Drug Design

In the intricate world of medicinal chemistry, the pyridine ring is a cornerstone scaffold, present in a vast array of FDA-approved drugs.[1] Its utility is magnified by the strategic incorporation of halogen atoms, which can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile by influencing lipophilicity, metabolic stability, and target binding affinity.[2] This guide delves into a direct comparison of two such critical building blocks: this compound and its isomer, Methyl 5-chloro-3-fluoropyridine-2-carboxylate.

While sharing an identical molecular formula and weight, the positional swap of the chloro and fluoro substituents across the pyridine core creates two distinct chemical entities. This isomeric difference is not trivial; it dictates their electronic landscape, spectroscopic signatures, and reactivity towards further chemical modification. For the drug development professional, understanding these nuances is paramount for rational scaffold selection, synthetic route design, and the ultimate success of a discovery campaign. This guide provides an objective, data-supported comparison to illuminate the key differentiating characteristics of these valuable isomers.

Part 1: Molecular Structure and Physicochemical Properties

The foundational difference between the two title compounds lies in the placement of the halogen atoms relative to the nitrogen and the methyl ester group. This seemingly minor change has significant implications for the molecule's polarity, steric profile, and electronic distribution.

A summary of their core physicochemical properties is presented below. While many properties are computationally derived, they provide a reliable basis for comparison.

PropertyThis compoundMethyl 5-chloro-3-fluoropyridine-2-carboxylateReference
IUPAC Name This compoundmethyl 5-chloro-3-fluoropyridine-2-carboxylate[3]
Synonyms Methyl 3-chloro-5-fluoropicolinateMethyl 5-chloro-3-fluoropicolinate[3][4][5]
CAS Number 1214387-31-11200498-40-3[3][5]
Molecular Formula C₇H₅ClFNO₂C₇H₅ClFNO₂[3][5]
Molecular Weight 189.57 g/mol 189.57 g/mol [3][5]
XLogP3 (Lipophilicity) 1.81.8 (Calculated)[3]
Appearance SolidSolid[6]

Part 2: Spectroscopic Differentiation - An NMR Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing these isomers. The chemical shift (δ) of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment, which is dictated by the positions of the electronegative F, Cl, and nitrogen atoms.

The pyridine nitrogen and the ester group are electron-withdrawing, generally deshielding protons and carbons on the ring. The halogens also exert a strong deshielding effect. A key diagnostic feature is the spin-spin coupling between fluorine and adjacent proton and carbon nuclei (J-coupling), which provides definitive proof of proximity.

NucleusThis compound (Predicted)Methyl 5-chloro-3-fluoropyridine-2-carboxylate (Predicted)Rationale for Differentiation
¹H NMR H4: Doublet, significant coupling to ¹⁹F (³JHF ≈ 6-9 Hz). H6: Doublet or singlet, smaller long-range coupling. Both protons will be in the aromatic region (δ 7.5-9.0 ppm).H4: Doublet, significant coupling to ¹⁹F (³JHF ≈ 7-10 Hz). H6: Singlet or narrow doublet. Both protons will be in the aromatic region (δ 7.5-9.0 ppm).The key is the coupling pattern. COSY and HMBC experiments would confirm connectivity. The precise chemical shifts will differ due to the varying inductive effects of F and Cl at the 3- vs. 5-positions.
¹³C NMR C3: Attached to Cl, significant downfield shift. C5: Attached to F, large downfield shift and a large ¹JCF coupling constant. C4 & C6: Show ²JCF and ³JCF couplings, respectively.C3: Attached to F, large downfield shift and a large ¹JCF coupling constant. C5: Attached to Cl, significant downfield shift. C4: Shows ²JCF coupling.The carbon directly bonded to fluorine will appear as a large doublet in the proton-decoupled ¹³C spectrum. This provides an unmistakable signature for identifying which isomer is which.
¹⁹F NMR A single resonance, coupled to H4.A single resonance, coupled to H4.While both show a single peak, the exact chemical shift will be different, reflecting the distinct electronic environment at the 5-position versus the 3-position.

The deshielding effect of substituents on the pyridine ring generally follows the order of proximity, with ortho and para positions being most affected.[7][8] The fluorine atom, being highly electronegative, will exert a strong influence on neighboring nuclei, making H-F and C-F coupling constants invaluable for structural assignment.[9][10]

Part 3: Synthesis and Reactivity Profile

The synthetic accessibility and subsequent reactivity of these isomers are critical considerations for their use as chemical building blocks.

General Synthetic Strategies

The synthesis of polysubstituted pyridines often involves multi-step sequences starting from simpler pyridine precursors. Key transformations include:

  • Halogenation: Introducing chlorine or fluorine onto the pyridine ring. Chlorination can be achieved using agents like phosphorus oxychloride (POCl₃) on hydroxypyridines.[11] Fluorination is often accomplished via a Balz-Schiemann type reaction on an aminopyridine precursor, which involves diazotization followed by thermal decomposition of the resulting tetrafluoroborate or hexafluorophosphate salt.[12][13]

  • Functional Group Interconversion: Oxidation of a methyl group to a carboxylic acid, followed by esterification, is a common route to introduce the ester at the 2-position.[12]

G Start Substituted Aminopyridine Diazotization Diazotization (e.g., NaNO₂, HBF₄) Start->Diazotization Fluoropyridine Fluoropyridine Intermediate Diazotization->Fluoropyridine Chlorination Chlorination Fluoropyridine->Chlorination Carboxylation Oxidation / Carboxylation Chlorination->Carboxylation Esterification Esterification Carboxylation->Esterification Product Final Isomeric Product Esterification->Product

The specific sequence of these steps is crucial to control the regioselectivity and achieve the desired isomeric product.

Comparative Reactivity: The SNAr Battleground

The most significant difference in reactivity between the two isomers lies in their susceptibility to Nucleophilic Aromatic Substitution (SNAr). In SNAr reactions on electron-deficient rings like substituted pyridines, a nucleophile attacks the ring and displaces a leaving group (typically a halogen).

Key Principles:

  • Leaving Group Ability: In SNAr on electron-deficient heteroaromatics, fluoride is a much better leaving group than chloride. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[14][15]

  • Activation: The reaction is accelerated by electron-withdrawing groups (like -F, -Cl, -COOCH₃, and the ring nitrogen) at positions ortho and para to the leaving group.

Isomer Comparison:

  • This compound: This isomer possesses two potential leaving groups, F and Cl. Given fluorine's superior leaving group ability in this context, nucleophilic attack would preferentially displace the fluoride at the C5 position. The C5 position is activated by the para-oriented ester group and the ortho-oriented nitrogen (via conjugation).

  • Methyl 5-chloro-3-fluoropyridine-2-carboxylate: This isomer also has both F and Cl. Here, the fluoride is at the C3 position. While F is a good leaving group, the C3 position is not as strongly activated as a C5 or C6 position. The C5-chloro group is para to the C2-ester and ortho to the nitrogen, making it a potential site for substitution, though slower than fluorine displacement. The primary SNAr reaction is still most likely to occur at the C5 position, displacing chloride, but the overall reactivity profile will differ significantly from its isomer.

This differential reactivity is a powerful tool, allowing chemists to select the isomer that presents the desired halogen as the more reactive leaving group for subsequent diversification.

Part 4: Applications in Drug Discovery

Halogenated pyridines are considered "privileged scaffolds" because they offer a versatile platform for building complex molecules with desirable drug-like properties.[16] The choice between the 3-chloro-5-fluoro and 5-chloro-3-fluoro isomers can have profound consequences for a drug candidate's profile.

  • Metabolic Blocking: A strategically placed halogen can block a site of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Target Engagement: Halogen atoms can participate in "halogen bonding," a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, which can significantly enhance binding affinity and selectivity.

  • Synthetic Handle: As discussed, the differential reactivity of the C-F and C-Cl bonds provides a handle for late-stage functionalization, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.[1]

G

While specific approved drugs containing these exact fragments are not widely publicized, numerous compounds in development and clinical trials utilize similar di-halopyridine cores to achieve their therapeutic effects.[17][18]

Part 5: Experimental Protocol - A Self-Validating Reactivity Comparison

To provide a practical and self-validating system for assessing the differential reactivity, the following protocol outlines a comparative SNAr experiment.

Title: Comparative SNAr Reactivity Analysis of Pyridine Isomers with Sodium Methoxide

Objective: To qualitatively and quantitatively compare the rate of nucleophilic aromatic substitution on this compound and Methyl 5-chloro-3-fluoropyridine-2-carboxylate using sodium methoxide as the nucleophile under identical reaction conditions.

Materials and Reagents:

  • Isomer 1: this compound

  • Isomer 2: Methyl 5-chloro-3-fluoropyridine-2-carboxylate

  • Sodium methoxide (NaOMe), 25 wt% solution in methanol

  • Anhydrous Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • LC-MS system for reaction monitoring

  • Standard laboratory glassware, stirring equipment, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup (Parallel Reactions):

    • In two separate, identical round-bottom flasks equipped with stir bars and under an inert atmosphere, dissolve 1.0 mmol of Isomer 1 (189.6 mg) and Isomer 2 (189.6 mg) in 5 mL of anhydrous THF.

    • Bring both solutions to a controlled temperature (e.g., 50 °C) using a temperature-controlled oil bath.

  • Reaction Initiation:

    • To each flask, add 1.1 equivalents (1.1 mmol) of sodium methoxide solution dropwise via syringe. Start a timer for each reaction immediately upon addition.

  • In-Process Monitoring (Self-Validation):

    • At regular intervals (e.g., t = 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot (approx. 50 µL) from each reaction mixture.

    • Quench each aliquot in a vial containing a mixture of water and ethyl acetate.

    • Spot the organic layer of the quenched aliquots on a TLC plate and elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes) to visualize the consumption of starting material and formation of a new, more polar product.

    • For a quantitative assessment, inject a diluted sample of each quenched aliquot into an LC-MS to determine the percentage conversion of starting material to product over time.

  • Work-up and Analysis:

    • Once the reaction with the more reactive isomer (predicted to be the 5-fluoro isomer) reaches completion as determined by monitoring, cool both reactions to room temperature.

    • Dilute each mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be analyzed by ¹H NMR to confirm the structure of the methoxy-substituted product and determine the final conversion for each reaction.

Expected Outcome: This protocol will demonstrate that this compound reacts significantly faster, leading to the displacement of the fluoride at C5. The Methyl 5-chloro-3-fluoropyridine-2-carboxylate will react much more slowly, if at all under these conditions, at the C5-chloro position. This provides direct, experimentally validated evidence of their differential reactivity.

Conclusion

This compound and Methyl 5-chloro-3-fluoropyridine-2-carboxylate are more than just structural cousins; they are distinct chemical tools with unique properties. While they share the same mass and elemental composition, the positional arrangement of their halogen substituents creates critical differences in their:

  • Spectroscopic Fingerprints: They are readily distinguished by NMR, particularly through the analysis of C-F coupling constants.

  • Chemical Reactivity: The 3-chloro-5-fluoro isomer is primed for SNAr reactions at the C5 position (displacing fluoride), whereas the 5-chloro-3-fluoro isomer presents a different reactivity profile, making it a more stable scaffold under certain nucleophilic conditions or a substrate for substitution at the C5-chloro position.

For the researcher and drug developer, this isomeric comparison underscores a fundamental principle: subtle structural changes can have a dramatic impact on chemical behavior. The choice of which isomer to employ is therefore a strategic decision, dictated by the desired synthetic outcome and the intended role of the scaffold in the final target molecule. Careful consideration of the data presented in this guide will enable a more rational and efficient approach to the synthesis of novel, high-value molecules.

References

Unveiling Molecular Architecture: A Comparative Guide to Validating Reaction Products with 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a reaction product is a cornerstone of chemical synthesis. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's structure, complex molecules often yield congested spectra that are challenging to interpret. Two-dimensional (2D) NMR spectroscopy elegantly overcomes this limitation by dispersing spectral information across two frequency axes, offering a powerful suite of techniques for the precise elucidation of molecular structures. This guide provides an objective comparison of common 2D NMR methods with alternative analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for structural validation.

At a Glance: 2D NMR vs. Alternative Techniques

The choice of analytical technique for structure determination depends on a variety of factors, including the nature of the sample, the information required, and available instrumentation. Below is a comparative overview of 2D NMR spectroscopy against X-ray crystallography and mass spectrometry.

Feature2D NMR SpectroscopyX-ray CrystallographyMass Spectrometry
Information Provided Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and solution-state conformation.Precise 3D atomic coordinates in the solid state, absolute stereochemistry, and crystal packing information.[1]Molecular weight, elemental composition, and fragmentation patterns for structural clues.[2]
Sample State SolutionCrystalline solidGas phase (after ionization)
Sample Requirements ~1-10 mg, soluble in a suitable deuterated solvent.High-quality single crystal (typically >0.1 mm).[3]Microgram to nanogram quantities.[4]
Detection Limit Micromolar to millimolar concentration.[[“]]Not applicable (requires a single crystal).Picomolar to femtomolar.[[“]]
Experiment Time Minutes to hours per experiment.Hours to days (including crystal growth and data collection).Seconds to minutes per sample.
Strengths Provides detailed connectivity information in the solution state, which is often the biologically relevant state. Non-destructive.Provides the absolute structure with high precision.High sensitivity, high throughput, and provides accurate molecular weight.
Limitations Lower sensitivity compared to mass spectrometry. Can be complex to interpret for very large molecules.Requires a suitable single crystal, which can be difficult or impossible to obtain. The solid-state structure may not represent the solution-state conformation.Provides limited information on stereochemistry and atom-to-atom connectivity. Fragmentation can be complex to interpret.[2]

Deep Dive into 2D NMR Techniques

Several 2D NMR experiments are routinely employed for structure elucidation, each providing unique and complementary information. The most common homonuclear and heteronuclear correlation experiments are detailed below, using strychnine as a representative complex molecule.

Key 2D NMR Experiments for Structural Validation
ExperimentInformation Provided
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[6]
HSQC (Heteronuclear Single Quantum Coherence)Reveals one-bond correlations between protons and directly attached heteronuclei (e.g., ¹³C, ¹⁵N).[7]
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and heteronuclei over two or three bonds (²JCH, ³JCH), and sometimes longer-range couplings.[8]
Experimental Data: Structure Elucidation of Strychnine

Strychnine is a complex alkaloid often used as a standard for demonstrating the power of 2D NMR experiments due to its intricate structure and crowded 1D NMR spectrum.[9]

Table of ¹H and ¹³C Chemical Shifts and Key Correlations for Strychnine (in CDCl₃):

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)
17.27127.8H-2C-2, C-3, C-6
28.05122.3H-1, H-3C-1, C-3, C-4
37.82131.2H-2, H-4C-1, C-2, C-4, C-5
47.20116.2H-3C-2, C-3, C-5, C-6
5-141.9-H-1, H-3, H-4, H-17a/b
6-129.5-H-1, H-4, H-17a/b
83.8460.1H-13, H-14, H-15a/bC-7, C-12, C-13, C-14
10-169.5-H-11a/b, H-12, H-22
11a2.6549.9H-11b, H-12C-10, C-12, C-13
11b3.2049.9H-11a, H-12C-10, C-12, C-13
124.2877.8H-11a/b, H-13C-8, C-10, C-11, C-13, C-16
132.7550.8H-8, H-12, H-14C-8, C-11, C-12, C-14, C-15
141.8831.8H-8, H-13, H-15a/bC-8, C-13, C-15, C-16
15a1.2526.5H-14, H-15b, H-16C-13, C-14, C-16
15b1.9526.5H-14, H-15a, H-16C-13, C-14, C-16
163.1560.1H-15a/b, H-20a/bC-12, C-14, C-15, C-20
17a3.9242.2H-17bC-5, C-6, C-18
17b3.9242.2H-17aC-5, C-6, C-18
18a3.9252.0H-18b, H-20a/bC-17, C-19, C-20
18b3.9252.0H-18a, H-20a/bC-17, C-19, C-20
20a3.5843.0H-16, H-18a/b, H-20bC-16, C-18, C-19, C-21
20b3.5843.0H-16, H-18a/b, H-20aC-16, C-18, C-19, C-21
21-142.9-H-20a/b, H-22
225.88120.0H-23a/bC-10, C-21, C-23
23a2.3542.7H-22, H-23bC-21, C-22
23b2.3542.7H-22, H-23aC-21, C-22

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. This table is a simplified representation of the extensive correlations observed in the 2D spectra.[10][11][12][13]

Experimental Protocols

Detailed and standardized protocols are essential for obtaining high-quality, reproducible data. Below are representative protocols for key 2D NMR experiments and alternative techniques.

2D NMR Spectroscopy Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the purified reaction product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

General Instrument Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain optimal resolution and lineshape. This is typically done on the 1D ¹H spectrum.

  • Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

COSY (Correlation Spectroscopy) Protocol:

  • Load a standard COSY pulse sequence (e.g., cosygpqf).[14]

  • Set the spectral width in both dimensions to encompass all proton signals.

  • Set the number of scans (NS) per increment, typically 1 to 8, depending on the sample concentration.

  • Set the number of increments in the indirect dimension (t₁), typically 256 to 512.

  • Set the relaxation delay (d1) to approximately 1-2 seconds.

  • Start the acquisition.

  • Process the data using a sine-bell or squared sine-bell window function and perform a two-dimensional Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence) Protocol:

  • Load a standard HSQC pulse sequence (e.g., hsqcetgpsi).[7]

  • Set the spectral width in the direct dimension (F2) for ¹H and in the indirect dimension (F1) for ¹³C. A typical ¹³C spectral width is 0-160 ppm.

  • Set the number of scans (NS) per increment, typically 2 to 16.

  • Set the number of increments in t₁, typically 128 to 256.

  • Set the one-bond ¹H-¹³C coupling constant (¹JCH) to an average value of 145 Hz.

  • Start the acquisition.

  • Process the data with appropriate window functions and perform a two-dimensional Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation) Protocol:

  • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Set the spectral widths for ¹H (F2) and ¹³C (F1). The ¹³C spectral width should be wide enough to include quaternary and carbonyl carbons (e.g., 0-220 ppm).

  • Set the number of scans (NS) per increment, typically 4 to 64.

  • Set the number of increments in t₁, typically 256 to 512.

  • Set the long-range ¹H-¹³C coupling constant (ⁿJCH) to an average value of 8 Hz.

  • Start the acquisition.

  • Process the data using appropriate window functions and perform a two-dimensional Fourier transform.

X-ray Crystallography Protocol for Small Molecules
  • Crystal Growth: Grow a single crystal of the purified reaction product with dimensions of at least 0.1 mm in all directions. This is often the most challenging step and can be achieved through techniques like slow evaporation, vapor diffusion, or slow cooling of a saturated solution.[15][16]

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer and cool it under a stream of liquid nitrogen. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[3]

  • Data Processing: Integrate the diffraction spots and scale the data to obtain a set of unique reflections with their intensities.

  • Structure Solution and Refinement: Solve the phase problem to generate an initial electron density map. Build an atomic model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.[3]

Mass Spectrometry Protocol for Reaction Product Confirmation
  • Sample Preparation: Prepare a dilute solution of the reaction mixture or purified product in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-100 µg/mL.[4]

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Ionize the molecules using an appropriate technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[17]

  • Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the product.

  • Tandem Mass Spectrometry (MS/MS): Select the molecular ion of the product and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides structural information that can be used to confirm the identity of the compound.[18]

Visualizing the Workflow and Logic

Graphviz diagrams can effectively illustrate the logical flow of structure elucidation using these techniques.

structure_elucidation_workflow cluster_nmr 2D NMR Spectroscopy cluster_alternatives Alternative Techniques 1D_H 1D ¹H NMR COSY COSY 1D_H->COSY H-H Connectivity HSQC HSQC 1D_H->HSQC Direct H-C Attachment HMBC HMBC 1D_H->HMBC Long-Range H-C Connectivity 1D_C 1D ¹³C NMR 1D_C->HSQC 1D_C->HMBC Structure_NMR Proposed Structure COSY->Structure_NMR HSQC->Structure_NMR HMBC->Structure_NMR MS Mass Spectrometry Structure_Alt Confirmed Structure MS->Structure_Alt Molecular Formula & Fragmentation Xray X-ray Crystallography Xray->Structure_Alt Absolute 3D Structure Reaction_Product Purified Reaction Product Reaction_Product->1D_H Reaction_Product->1D_C Reaction_Product->MS Reaction_Product->Xray

Caption: Workflow for reaction product structure elucidation.

logical_relationships NMR_Info Connectivity & Conformation (Solution) Structure_Validation Complete Structure Validation NMR_Info->Structure_Validation MS_Info Molecular Formula & Fragments MS_Info->Structure_Validation Xray_Info Absolute 3D Structure (Solid) Xray_Info->Structure_Validation

Caption: Complementary information from different techniques.

References

Safety Operating Guide

Navigating the Disposal of Methyl 3-chloro-5-fluoropyridine-2-carboxylate: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information

Before handling Methyl 3-chloro-5-fluoropyridine-2-carboxylate, it is crucial to be aware of the potential hazards associated with similar halogenated pyridines. These compounds are typically harmful if swallowed, come into contact with skin, or are inhaled. They can also cause significant skin and eye irritation. Therefore, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.

In the event of a spill, the immediate area should be evacuated. For minor spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, it is imperative to contact your institution's Environmental Health and Safety (EHS) department without delay.

Step-by-Step Disposal Protocol

The disposal of this compound waste must adhere to all local, state, and federal regulations.

  • Waste Identification and Segregation : All materials contaminated with this compound, including the pure substance, solutions, and disposable labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste. This waste stream should be kept separate from non-hazardous and other incompatible chemical waste. It is particularly important to segregate halogenated organic waste from non-halogenated solvents.

  • Containerization : Use a designated, properly sealed, and clearly labeled hazardous waste container. The container should be constructed of a compatible material, such as glass or high-density polyethylene, and must have a leak-proof seal.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Flammable, Toxic, Irritant).

  • Storage : The sealed waste container should be stored in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials such as strong oxidizing agents and acids.

  • Arranging for Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Protocols for Disposal

The primary method for the disposal of halogenated pyridine waste is through high-temperature incineration.[1]

  • Rotary Kiln Incineration : This process typically operates at temperatures between 820°C and 1,600°C and is a common method for destroying hazardous chemical waste.[1]

  • Liquid Injection Incineration : For liquid waste containing this compound, liquid injection incineration at temperatures ranging from 650°C to 1,600°C is a suitable option.[1]

  • Fluidized Bed Incineration : This method, carried out at temperatures between 450°C and 980°C, can also be used for the disposal of waste pyridine derivatives.[1]

It is crucial that these disposal methods are performed by licensed professionals at permitted facilities to ensure the complete destruction of the hazardous compounds and to prevent the release of harmful substances into the environment.

Spill Management Procedures

In the case of an accidental spill, follow these steps:

  • Evacuate and Ventilate : Immediately evacuate the affected area and ensure it is well-ventilated.

  • Wear Appropriate PPE : Before attempting to clean the spill, don the required personal protective equipment as outlined in Table 1.

  • Contain the Spill : Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.

  • Collect the Waste : Carefully collect the absorbent material and place it into a sealed and labeled hazardous waste container.

  • Decontaminate the Area : Clean the spill area with a suitable solvent, followed by a thorough washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow Diagram

cluster_start Start: Handling this compound cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start_node Chemical in Use waste_generated Waste Generated (Pure compound, solutions, contaminated labware) start_node->waste_generated segregate_waste Segregate as 'Halogenated Organic Waste' waste_generated->segregate_waste containerize Place in a designated, leak-proof, compatible container segregate_waste->containerize label_container Label with 'Hazardous Waste', full chemical name, and hazards containerize->label_container store_waste Store in a secure, well-ventilated satellite accumulation area label_container->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor store_waste->contact_ehs final_disposal Professional Disposal (e.g., High-Temperature Incineration) contact_ehs->final_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 3-chloro-5-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Methyl 3-chloro-5-fluoropyridine-2-carboxylate, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural guidance is designed to be a readily accessible resource for professionals in research, development, and manufacturing.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on guidelines for similar pyridine compounds.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][2][3][4]
Skin Protection - Gloves: Butyl rubber or PVA gloves are recommended for prolonged contact. Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact.[1][2][3][4] - Lab Coat: A fully-buttoned lab coat.Prevents skin contact which can cause irritation. Butyl rubber and PVA offer better chemical resistance to pyridine-based compounds compared to nitrile.[4]
Respiratory Protection - Use in a well-ventilated area or a certified laboratory chemical fume hood.[1][2][4] - A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or for large spills.[4][5]Minimizes inhalation of dust or vapors which can irritate the respiratory system.

Operational Plan: Handling and Storage

Handling:

  • Always work within a properly functioning, certified laboratory chemical fume hood.[2][3]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[3][6]

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Do not breathe dust, fumes, or vapors.[8]

  • Use non-sparking tools and take precautionary measures against static discharges.[6][8]

  • Ground and bond containers and receiving equipment.[8]

  • Wash hands thoroughly after handling.[7][8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][6][8]

  • Store segregated from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[3][5]

  • Protect from direct sunlight.[3][8]

Disposal Plan

  • Dispose of waste in accordance with local, regional, and national regulations.[5][7]

  • Collect waste in a sealable, airtight, and compatible container.[3]

  • Do not empty into drains.[9]

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[10]

Emergency Procedures

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][7]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
Spill Evacuate personnel to a safe area. Wear appropriate PPE. Use absorbent materials like sand or vermiculite to contain the spill.[1] Collect the absorbed material into a sealed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[8]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handling_weigh Weigh Chemical prep_materials->handling_weigh handling_transfer Transfer to Reaction handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware handling_transfer->cleanup_decontaminate emergency_spill Spill handling_transfer->emergency_spill If spill occurs emergency_exposure Exposure handling_transfer->emergency_exposure If exposure occurs cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.